Azoxymethane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl-methylimino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-3-4(2)5/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAKHGXRMXWHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=[N+](C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
| Record name | AZOXYMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19844 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020124, DTXSID70860350 | |
| Record name | Azoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Methyl-ONN-azoxy)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Azoxymethane is a clear oily liquid. (NTP, 1992) | |
| Record name | AZOXYMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19844 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Boiling Point |
208 °F at 760 mmHg (NTP, 1992) | |
| Record name | AZOXYMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19844 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |
| Record name | AZOXYMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19844 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
0.994 at 72.3 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | AZOXYMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19844 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
25843-45-2, 54168-20-6 | |
| Record name | AZOXYMETHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19844 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Azoxymethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025843452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Methylazoxymethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054168206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZOXYMETHANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171779 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azoxymethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azoxymethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZOXYMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MO0N1J0SEN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Early Studies of Azoxymethane Carcinogenicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azoxymethane (AOM), a potent and organ-specific carcinogen, has been a cornerstone in the study of colorectal cancer (CRC) for decades. Its discovery, along with its metabolic precursor 1,2-dimethylhydrazine (DMH), provided researchers with a highly reliable and reproducible method for inducing colon tumors in rodents that closely mimic the pathological progression of human sporadic CRC.[1][2] These chemical models have been instrumental in dissecting the molecular mechanisms of carcinogenesis, from initiation and promotion to invasion, and serve as a critical platform for evaluating novel chemopreventive and therapeutic agents. This guide provides an in-depth review of the foundational studies on AOM's carcinogenicity, focusing on its metabolic activation, early experimental protocols, quantitative outcomes, and the mechanistic insights that were established.
Metabolic Activation: The Pathway to Carcinogenicity
AOM is a procarcinogen, meaning it requires metabolic activation to exert its carcinogenic effects.[1] Early studies elucidated a critical enzymatic pathway, primarily occurring in the liver, that converts AOM into a highly reactive DNA-methylating agent.
The process begins with the hydroxylation of AOM by cytochrome P450 enzymes, particularly the CYP2E1 isoform, to produce the unstable intermediate, methylazoxymethanol (MAM).[3][4][5] MAM is then transported to the colon, where it can spontaneously or enzymatically decompose to form a highly reactive methyldiazonium ion. This ion is the ultimate carcinogen, readily transferring a methyl group to nucleophilic sites in cellular macromolecules, most critically, to DNA.[3] The formation of O⁶-methylguanine (O⁶-mG) adducts in DNA is considered the most mutagenic lesion, leading to G:C to A:T transition mutations during DNA replication, a hallmark of AOM-induced tumors.[1][6]
Foundational Experimental Protocols
Early investigations established robust protocols for inducing colon neoplasia with AOM, which, with minor variations, are still widely used. These protocols standardized the animal models, carcinogen administration, and methods for assessing outcomes.
3.1 Animal Models The most commonly used animals in early AOM studies were inbred rat strains, particularly Fischer 344 (F344) and Sprague-Dawley rats, due to their high susceptibility to colon carcinogenesis.[7][8] Various mouse strains were also investigated, revealing significant differences in susceptibility.[9] Strains like A/J and Balb/c were found to be highly susceptible, while others like C57BL/6 were more resistant.[10][11] This strain-dependent variation highlighted the influence of genetic background on cancer development.[2][9]
3.2 Carcinogen Administration The standard procedure involves administering AOM via subcutaneous (s.c.) or intraperitoneal (i.p.) injections.[12][13] Subcutaneous administration was often reported as the most effective route for colon tumorigenesis.[1][14]
-
Dosage: Doses typically range from 7 to 20 mg/kg body weight.[8][13][15]
-
Regimen: A common regimen consists of one injection per week for a period of 2 to 8 weeks.[10][12][13]
3.3 Endpoint Analysis The carcinogenic effects of AOM are assessed after a latent period, typically ranging from 16 to 40 weeks post-initiation. Key endpoints include:
-
Aberrant Crypt Foci (ACF): These are the earliest identifiable preneoplastic lesions in the colon and serve as a short-term surrogate biomarker for colon cancer risk.[14][16] They can be visualized by staining the colonic mucosa with methylene blue.
-
Tumor Incidence and Multiplicity: At the end of the study, animals are euthanized, and the colons are examined for macroscopic tumors. The incidence (% of animals with tumors) and multiplicity (average number of tumors per animal) are recorded.
-
Histopathology: Tumors are histologically classified as adenomas or adenocarcinomas to determine the stage of malignancy.[10]
Quantitative Data from Foundational Studies
The following tables summarize quantitative data from key studies, illustrating the efficacy of AOM in inducing colon tumors across different rodent strains and dosing regimens.
Table 1: Summary of AOM Carcinogenicity in Rats
| Study Reference | Rat Strain | AOM Dose & Regimen | Target Organ(s) | Tumor Incidence (%) | Tumor Multiplicity (Avg. Tumors/Rat) |
|---|---|---|---|---|---|
| Reddy et al. (1975)[7] | Fischer 344 (Female) | 10 mg/kg, intrarectal, weekly x 10 | Colon | Not specified | 5.2 |
| Tanaka et al. (1995)[8] | F344 (Male) | 20 mg/kg, s.c., weekly x 2 | Large Intestine | 72% (Adenocarcinoma) | 0.76 |
| Generic Protocol[12][13] | Wistar / Sprague-Dawley (Male) | 15 mg/kg, s.c. or i.p., weekly x 2 | Colon | High | Not specified |
Table 2: Summary of AOM Carcinogenicity in Mice
| Study Reference | Mouse Strain | AOM Dose & Regimen | Target Organ | Tumor Incidence (%) | Tumor Multiplicity (Avg. Tumors/Mouse) |
|---|---|---|---|---|---|
| Papanikolaou et al. (2003)[11] | FVB/N (Male) | 10 mg/kg, i.p., weekly x 4 | Distal Colon | 100% | 3.6 |
| Papanikolaou et al. (2003)[11] | A/J (Male) | 10 mg/kg, i.p., weekly x 6 | Colon | 100% | 9.2 |
| Papanikolaou et al. (2003)[11] | Balb/cJ (Male) | 10 mg/kg, i.p., weekly x 6 | Colon | Not specified | 1.0 |
| Whetstone et al. (2016) cited in[10] | Balb/c (Male) | 10 mg/kg, i.p., weekly x 6 | Colon | 63% (Adenoma), 21% (Adenocarcinoma) | Not specified |
Mechanistic Insights: From DNA Damage to Cancer
Early studies established a logical progression of carcinogenesis driven by AOM. The model aligns with the multi-step theory of cancer development, beginning with initiation triggered by genetic mutations and followed by the promotion and progression of neoplastic cells.
-
Initiation: The AOM metabolite, methyldiazonium ion, methylates DNA, forming O⁶-mG adducts. This damage, if not repaired, leads to G>A mutations in critical genes during cell division.[6]
-
Promotion: These mutations provide a selective growth advantage. Mutations in genes like K-ras and those in the β-catenin pathway are frequently observed.[3][6] For instance, AOM can cause mutations in β-catenin that prevent its degradation, leading to its accumulation and subsequent activation of proliferative signaling pathways.[6]
-
Progression: This process leads to the formation of histologically identifiable lesions. The sequence begins with the appearance of ACF, which can progress to form benign adenomas and ultimately develop into malignant adenocarcinomas.[6][16]
Conclusion
The early, systematic investigation of this compound's carcinogenic properties was a pivotal achievement in cancer research. These foundational studies not only established AOM as a specific and potent colon carcinogen but also provided a robust and highly relevant preclinical model that mirrors many key aspects of human colorectal cancer. The detailed protocols, quantitative data, and mechanistic insights derived from this early work have enabled countless subsequent studies into CRC genetics, signaling pathways, and the efficacy of novel chemopreventive strategies. The AOM model remains an indispensable tool for researchers and drug development professionals dedicated to combating colorectal cancer.
References
- 1. Role of Hepatic and Intestinal P450 Enzymes in the Metabolic Activation of the Colon Carcinogen this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound, methylazoxymethanol and N-nitrosodimethylamine by cytochrome P450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. Amelioration of this compound induced-carcinogenesis by reducing oxidative stress in rat colon by natural extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. This compound-induced rat aberrant crypt foci: Relevance in studying chemoprevention of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Azoxymethane (AOM): A Technical Guide to its Application in Colon Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azoxymethane (AOM) is a potent and widely utilized chemical carcinogen for inducing colon cancer in preclinical animal models. Its robust and reproducible ability to specifically target the colon makes it an invaluable tool for investigating the molecular pathogenesis of colorectal cancer (CRC), identifying novel therapeutic targets, and evaluating the efficacy of chemopreventive and therapeutic agents. This technical guide provides an in-depth overview of the core principles and methodologies associated with the use of AOM in colon cancer research, with a focus on its mechanism of action, experimental protocols, and the key signaling pathways involved.
Mechanism of Action
AOM is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. Following administration, AOM is metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1, to its active metabolite, methylazoxymethanol (MAM).[1][2][3] MAM is then further metabolized to a highly reactive electrophile, the methyldiazonium ion, which can methylate cellular macromolecules, including DNA.[1] This process leads to the formation of DNA adducts, most notably O6-methylguanine (O6-MeG), which if not repaired, can lead to G:C to A:T transition mutations during DNA replication.[1][4][5] These mutations can activate oncogenes and inactivate tumor suppressor genes, thereby initiating the process of carcinogenesis.[1]
The histopathological progression of AOM-induced colon cancer in rodents closely mimics that of human sporadic CRC, starting from the formation of aberrant crypt foci (ACF), which are putative preneoplastic lesions, and progressing to adenomas and ultimately adenocarcinomas.[1][6][7]
Key Signaling Pathways Implicated in AOM-Induced Colon Cancer
Several critical signaling pathways are commonly dysregulated in AOM-induced colon cancer, mirroring the molecular landscape of human CRC.
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a central player in both normal intestinal homeostasis and colorectal carcinogenesis.[8][9] In the context of AOM-induced cancer, mutations in key components of this pathway, particularly in β-catenin itself, are frequently observed.[1][8] AOM can induce mutations in the codons of β-catenin that are targets for phosphorylation by GSK-3β, leading to its stabilization and accumulation in the cytoplasm and subsequent translocation to the nucleus.[1][9] In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation and survival, such as c-myc and cyclin D1.[1][10][11]
K-ras/MAPK Pathway
The K-ras proto-oncogene is another frequent target of AOM-induced mutagenesis.[1][2] Activating mutations in K-ras lead to the constitutive activation of its downstream signaling cascades, including the Raf/MEK/ERK (MAPK) pathway.[2] This sustained signaling promotes cell proliferation, survival, and differentiation, contributing to tumor development.[1]
Oxidative Stress and Inflammation
AOM administration induces a state of oxidative stress in the colonic mucosa, characterized by the depletion of glutathione (GSH) and an increase in reactive oxygen species (ROS).[12] This oxidative environment can contribute to DNA damage and promote carcinogenesis.[12] In the widely used AOM/DSS model, AOM acts as the initiator, while dextran sodium sulfate (DSS) serves as a potent inflammatory agent, inducing a chronic colitis that promotes tumor development.[13][14][15] This model is particularly relevant for studying colitis-associated cancer (CAC). The inflammatory microenvironment, rich in pro-inflammatory cytokines like IL-6 and TNF-α, further fuels cell proliferation and tumor progression.[16]
Experimental Protocols
AOM-Induced Sporadic Colon Cancer Model
This model is suitable for studying the initiation and progression of sporadic colon cancer.
Methodology:
-
Animal Model: Male F344 rats or susceptible mouse strains (e.g., A/J) are commonly used.[6][17][18]
-
AOM Preparation: Dissolve AOM in sterile saline to the desired concentration (e.g., 1 mg/mL).[19] Handle AOM with extreme caution in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection.[20][21][22]
-
AOM Administration: Administer AOM via subcutaneous (s.c.) or intraperitoneal (i.p.) injections. A typical dosing regimen for rats is 15 mg/kg body weight once a week for two weeks.[23][24] For mice, a regimen of 10 mg/kg body weight once a week for 6-8 weeks is often employed.[17][25]
-
Monitoring: Monitor the animals regularly for clinical signs of toxicity and body weight changes.
-
Termination and Tissue Collection: Euthanize the animals at a predetermined endpoint (e.g., 20-40 weeks after the last AOM injection). Carefully dissect the entire colon, flush with phosphate-buffered saline (PBS), and open longitudinally.
-
Tumor Assessment: Count the number of tumors, measure their size with calipers, and record their location. A portion of the tumor and adjacent normal tissue should be fixed in 10% neutral buffered formalin for histopathological analysis and another portion snap-frozen in liquid nitrogen for molecular analyses.
AOM/DSS-Induced Colitis-Associated Cancer (CAC) Model
This model is ideal for investigating the interplay between inflammation and colon carcinogenesis.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used for this model.[26]
-
AOM Administration: On day 0, administer a single i.p. injection of AOM at a dose of 10 mg/kg body weight.[15][19]
-
DSS Administration: After a recovery period of 5-7 days, provide DSS (molecular weight 36-50 kDa) in the drinking water.[19] A typical protocol involves three cycles of DSS administration. Each cycle consists of 5-7 days of 2-3% DSS followed by 10-14 days of regular drinking water.[15][19] The concentration of DSS may need to be optimized based on the mouse strain and specific laboratory conditions.[27]
-
Monitoring: Closely monitor the mice for weight loss, diarrhea, and rectal bleeding, which are indicative of colitis severity. The Disease Activity Index (DAI) can be used for quantitative assessment.
-
Termination and Tissue Collection: Euthanize the mice at the end of the experiment (typically 10-16 weeks after AOM injection).[19] Process the colons as described in the sporadic model protocol.
Data Presentation: Quantitative Analysis
The following tables summarize typical quantitative data generated from AOM-induced colon cancer studies.
Table 1: Tumor Incidence and Multiplicity
| Treatment Group | Tumor Incidence (%) | Tumor Multiplicity (Tumors/animal) | Reference |
| AOM alone (Rats) | 72% | 0.76 ± 0.51 | [28] |
| AOM + Aspirin (200 ppm) | Significantly reduced | Significantly reduced | [24] |
| AOM + Aspirin (400 ppm) | Significantly reduced | Significantly reduced | [24] |
| AOM/DSS (A/J mice) | 100% | 30-56 | [29] |
| AOM/DSS (C57BL/6 mice) | 100% | 2-19 | [29] |
Table 2: Histopathological Findings
| Lesion Type | Description | Reference |
| Aberrant Crypt Foci (ACF) | Preneoplastic lesions characterized by enlarged, darker-staining crypts. | [1][17] |
| Adenoma | Benign tumors with dysplastic epithelium, often pedunculated. | [6][30] |
| Adenocarcinoma | Malignant tumors invading the submucosa or beyond, can be well-differentiated to poorly differentiated. | [6][7] |
| Mucinous Adenocarcinoma | A subtype of adenocarcinoma characterized by abundant extracellular mucin. | [6] |
Safety and Handling of this compound
AOM is a potent carcinogen and teratogen and must be handled with extreme care.[20][21]
Core Safety Requirements:
-
Engineering Controls: All work with AOM, including preparation and administration, must be conducted in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.[21][31]
-
Personal Protective Equipment (PPE): Mandatory PPE includes a chemotherapy gown, double nitrile gloves, safety glasses or goggles, and a face shield if there is a splash hazard.[21]
-
Waste Disposal: All AOM-contaminated materials, including syringes, tubes, and animal bedding (for at least 48 hours to 10 days post-injection), must be disposed of as hazardous chemical waste.[20][22][32]
-
Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area and follow established institutional procedures for hazardous chemical spills.[31]
-
Animal Handling: Animals treated with AOM should be housed in designated areas with clear labeling. Cage changes and handling should be performed in a ventilated cabinet.[22]
Conclusion
This compound is a powerful and versatile tool in the field of colon cancer research. The AOM and AOM/DSS models provide robust and clinically relevant platforms to dissect the molecular mechanisms of colon carcinogenesis, understand the role of inflammation in tumor promotion, and evaluate novel preventive and therapeutic strategies. A thorough understanding of the experimental protocols, the underlying molecular pathways, and stringent adherence to safety procedures are paramount for the successful and safe application of this important research tool.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Initial levels of this compound-induced DNA methyl adducts are not predictive of tumor susceptibility in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative DNA adduct formation and induction of colonic aberrant crypt foci in mice exposed to 2-amino-9H-pyrido[2,3-b]indole, 2-amino-3,4-dimethylimidazo[4,5-f]quinoline, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. β‐Catenin mutations in a mouse model of inflammation‐related colon carcinogenesis induced by 1,2‐dimethylhydrazine and dextran sodium sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Amelioration of this compound induced-carcinogenesis by reducing oxidative stress in rat colon by natural extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AOM/DSS Model of Colitis-Associated Cancer | Springer Nature Experiments [experiments.springernature.com]
- 15. scispace.com [scispace.com]
- 16. Frontiers | Albuca Bracteata Polysaccharides Attenuate AOM/DSS Induced Colon Tumorigenesis via Regulating Oxidative Stress, Inflammation and Gut Microbiota in Mice [frontiersin.org]
- 17. This compound-induced colon tumors and aberrant crypt foci in mice of different genetic susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound is a genetic background-dependent colorectal tumor initiator and promoter in mice: effects of dose, route, and diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 21. research.auburn.edu [research.auburn.edu]
- 22. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 23. mdpi.com [mdpi.com]
- 24. academic.oup.com [academic.oup.com]
- 25. 2.3. Experimental Mouse Models [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
- 28. academic.oup.com [academic.oup.com]
- 29. Induction of colorectal carcinogenesis in the C57BL/6J and A/J mouse strains with a reduced DSS dose in the AOM/DSS model - PMC [pmc.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 32. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
Unraveling Azoxymethane: A Technical Guide for Researchers
An in-depth examination of the core chemical, metabolic, and signaling properties of azoxymethane (AOM), a potent carcinogen widely utilized in preclinical colorectal cancer research. This guide is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on the fundamental characteristics of AOM, detailed experimental methodologies, and a visual representation of its molecular interactions.
Core Properties of this compound
This compound (AOM) is a clear, oily liquid with the chemical formula C₂H₆N₂O.[1] It is a well-established organotropic colon carcinogen, valued in research for its ability to reliably induce colon neoplasia in rodent models that closely mimics the progression of human sporadic colorectal cancer.[2] Following administration, AOM induces a pathogenic sequence from aberrant crypt foci (ACF) to adenoma and ultimately malignant adenocarcinoma.[2][3]
Physicochemical and Toxicological Data
A comprehensive summary of the quantitative properties of this compound is provided below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 74.08 g/mol | [4][5] |
| Appearance | Clear oily liquid | [1][] |
| Density | 0.991 - 0.994 g/mL at 25 °C | [1][5] |
| Boiling Point | 97-99 °C (207-210 °F) | [1][4][5] |
| Solubility | Soluble in water (≥100 mg/mL), ethanol, ether, and chloroform (200 mg/mL). | [1][5] |
| Storage Temperature | -20°C | [5] |
| LD50 (Subcutaneous, rat) | 27 mg/kg | [7] |
Metabolic Activation and Mechanism of Action
AOM itself is a procarcinogen, requiring metabolic activation to exert its carcinogenic effects.[8] This process is primarily initiated in the liver by cytochrome P450 enzymes, particularly CYP2E1.[8][9][10]
The metabolic activation cascade proceeds as follows:
-
Hydroxylation: AOM is hydroxylated to form methylazoxymethanol (MAM).[8][10]
-
Decomposition: MAM is an unstable intermediate that subsequently decomposes.[8]
-
Formation of Methyldiazonium Ion: This decomposition yields a highly reactive methyldiazonium ion.[8]
-
DNA Alkylation: The methyldiazonium ion readily alkylates DNA bases, leading to the formation of DNA adducts.[8] The most significant of these adducts in terms of mutagenesis is O⁶-methylguanine (O⁶-mG), which can lead to G:C to A:T transition mutations if not repaired.[3][8][11]
This process of DNA damage is a critical initiating event in AOM-induced carcinogenesis.
Key Signaling Pathways in AOM-Induced Carcinogenesis
The genetic mutations resulting from AOM-induced DNA damage lead to the dysregulation of several critical intracellular signaling pathways that govern cell proliferation, survival, and differentiation. The most prominently affected pathways include the Wnt/β-catenin, PI3K/Akt, and MAPK/ERK pathways.[3][9]
Wnt/β-catenin Pathway
The Wnt/β-catenin pathway is a central driver of colorectal cancer.[12] In the context of AOM-induced carcinogenesis, mutations often occur in the β-catenin gene itself, preventing its degradation by the GSK-3β-containing destruction complex.[3] This leads to the accumulation and nuclear translocation of β-catenin, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to promote the expression of target genes involved in cell proliferation, such as c-Myc and Cyclin D1.[13][14]
PI3K/Akt and MAPK/ERK Pathways
Mutations in key oncogenes, such as K-ras, are also a frequent consequence of AOM-induced DNA damage.[3][9] Activated K-ras can trigger downstream signaling through both the PI3K/Akt and MAPK/ERK pathways.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[15][16] Activation of PI3K leads to the activation of Akt, which in turn can inhibit apoptosis and promote cell cycle progression.[17][18]
-
MAPK/ERK Pathway: The MAPK/ERK cascade is a critical regulator of cell growth, differentiation, and survival.[9] Constitutive activation of this pathway due to K-ras mutations contributes to uncontrolled cell proliferation.
Experimental Protocols for AOM-Induced Colorectal Cancer
The AOM model is a cornerstone of preclinical colorectal cancer research. While various protocols exist, a common approach, particularly for studying colitis-associated cancer, involves the co-administration of AOM with dextran sulfate sodium (DSS), a chemical that induces colonic inflammation.[19][20][21]
AOM/DSS Murine Model for Colitis-Associated Cancer: A Representative Protocol
This protocol outlines a widely used method for inducing colitis-associated colorectal cancer in mice.[19][22]
Materials:
-
This compound (AOM) powder
-
Sterile water or saline
-
Dextran sulfate sodium (DSS)
Procedure:
-
AOM Preparation: Dissolve AOM powder in sterile water to a stock concentration of 10 mg/mL. Aliquot and store at -20°C. Caution: AOM is a potent carcinogen and neurotoxin; handle with appropriate personal protective equipment.[1][19]
-
AOM Administration (Day 0): Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10 mg/kg body weight.[19][24]
-
DSS Administration (Cycle 1): One week after AOM injection, replace the mice's drinking water with a 2.5% (w/v) DSS solution for 7 days.[19]
-
Recovery Period (Cycle 1): Following the 7-day DSS treatment, provide regular drinking water for 10-14 days.[19]
-
Subsequent DSS Cycles: Repeat the 7-day DSS administration followed by a 10-14 day recovery period for a total of three cycles.[19]
-
Monitoring: Monitor mice for weight loss, signs of colitis (e.g., bloody diarrhea), and general health throughout the experiment.
-
Termination and Tissue Collection: Mice are typically euthanized between 15 and 20 weeks after the initial AOM injection for tumor analysis.[19][24] The exact endpoint may vary depending on the specific research question.
This technical guide provides a foundational understanding of the core properties and applications of this compound in colorectal cancer research. The provided data, methodologies, and pathway diagrams are intended to serve as a valuable resource for the design and interpretation of preclinical studies in this field.
References
- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. アゾキシメタン 13.4 M, ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Role of Hepatic and Intestinal P450 Enzymes in the Metabolic Activation of the Colon Carcinogen this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of this compound, methylazoxymethanol and N-nitrosodimethylamine by cytochrome P450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Wnt/β-catenin signaling in colorectal cancer: Is therapeutic targeting even possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Wnt/β-catenin signaling pathway is involved in induction of apoptosis by oridonin in colon cancer COLO205 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Portrait of the PI3K/AKT pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cholesterol Promotes Colorectal Cancer Growth by Activating the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. "Modulation of Pi3K-Akt Pathway In Colorectal Cancer" by Maliha Nusrat [digitalcommons.library.tmc.edu]
- 19. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer [PeerJ] [peerj.com]
- 21. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications [mdpi.com]
- 24. researchgate.net [researchgate.net]
Azoxymethane Toxicity: A Technical Guide for Preclinical Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azoxymethane (AOM) is a potent carcinogenic agent widely utilized in preclinical research to induce colorectal cancer (CRC) in rodent models. Its reliable and specific induction of colonic neoplasms, which closely mimic the histopathological and molecular progression of human sporadic CRC, has established it as an invaluable tool for investigating carcinogenesis, evaluating chemopreventive agents, and testing novel therapeutic strategies. This technical guide provides an in-depth overview of AOM toxicity, focusing on its mechanism of action, detailed experimental protocols for tumor induction, and the key signaling pathways implicated in AOM-driven tumorigenesis. Quantitative data from various studies are summarized in structured tables for comparative analysis, and critical experimental workflows and signaling cascades are visualized using diagrams to facilitate a comprehensive understanding of this widely used preclinical model.
Mechanism of this compound Toxicity and Carcinogenesis
This compound is a procarcinogen that requires metabolic activation to exert its toxic and carcinogenic effects.[1][2] Following administration, AOM is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2E1, to its active metabolite, methylazoxymethanol (MAM).[1][2] MAM is a highly reactive alkylating agent that can methylate DNA, leading to the formation of O6-methylguanine adducts.[2] This DNA damage, if not repaired, results in G to A transition mutations during DNA replication, a critical initiating event in the carcinogenic process.[2]
The molecular pathogenesis of AOM-induced colorectal cancer involves the accumulation of genetic and epigenetic alterations that drive the transformation of normal colonic epithelium to malignant adenocarcinoma. This progression typically follows the aberrant crypt foci (ACF) to adenoma to carcinoma sequence observed in human CRC.[1][3] Key molecular events include mutations in oncogenes such as K-ras and tumor suppressor genes like β-catenin, leading to the dysregulation of critical cellular signaling pathways that control cell proliferation, differentiation, and apoptosis.[1][4]
Experimental Protocols for AOM-Induced Colorectal Cancer
The AOM model can be employed alone or in combination with an inflammatory agent like dextran sulfate sodium (DSS) to accelerate tumorigenesis, particularly for studying colitis-associated cancer. The choice of protocol, including AOM dosage, number of administrations, and mouse strain, significantly influences tumor incidence, multiplicity, and latency.
AOM-Alone Model
This model is suitable for studying sporadic CRC. It typically involves repeated administrations of AOM over several weeks.
Detailed Methodology:
-
Animal Model: Select an appropriate rodent strain. A/J and SWR/J mice are known to be susceptible, while AKR/J mice are resistant.[5][6] Male Fisher 344 rats are also commonly used.[7]
-
AOM Preparation: Dissolve AOM in sterile saline (0.9% NaCl) to the desired concentration (e.g., 1.25 mg/ml).[6] Prepare fresh dilutions and keep on ice. Handle AOM in a chemical fume hood with appropriate personal protective equipment due to its volatility and genotoxicity.[8]
-
Administration: Administer AOM via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[6] A common dosage for mice is 10-15 mg/kg body weight, given once a week for 2-10 weeks.[9] For rats, a typical dose is 15 mg/kg body weight, administered once a week for two weeks.[7]
-
Monitoring: Monitor the animals regularly for signs of toxicity, such as weight loss or lethargy.
-
Termination and Tissue Collection: Euthanize animals at a predetermined endpoint (e.g., 16-36 weeks after the first injection).[9] Collect the entire colon, flush with phosphate-buffered saline (PBS), and open longitudinally for macroscopic examination and tumor counting.
-
Analysis: Fix tissues in 10% neutral buffered formalin for histopathological analysis or snap-freeze in liquid nitrogen for molecular studies. Aberrant crypt foci can be visualized by staining the colon with methylene blue.[5]
AOM/DSS Model for Colitis-Associated Cancer
This model is characterized by a shorter latency period for tumor development compared to the AOM-alone model.[1]
Detailed Methodology:
-
Animal Model: Different mouse strains exhibit varying susceptibility. BALB/c mice are highly susceptible, while C57BL/6 mice show moderate susceptibility.[9][10]
-
AOM Induction: Administer a single i.p. injection of AOM at a dose of 10-12.5 mg/kg body weight.[9][11]
-
DSS Administration: One week after AOM injection, provide DSS (molecular weight 36,000-50,000) in the drinking water.[8][11] The concentration of DSS can range from 1% to 3%, and it is typically administered in cycles. A common protocol involves one week of DSS followed by two weeks of regular drinking water, repeated for three cycles.[8][11]
-
Monitoring: Closely monitor animals for weight loss, diarrhea, and rectal bleeding, which are signs of colitis.
-
Termination and Tissue Collection: Euthanize animals at the end of the study (e.g., 10-20 weeks after AOM injection).[1][12] Collect and process colonic tissue as described for the AOM-alone model.
Experimental Workflow for AOM/DSS Model
Caption: A representative timeline for the AOM/DSS-induced colitis-associated cancer model.
Quantitative Data on AOM-Induced Carcinogenesis
The following tables summarize quantitative data from various studies using AOM and AOM/DSS models, highlighting the impact of different experimental parameters on tumor development.
Table 1: Tumor Incidence and Multiplicity in AOM-Alone Models
| Animal Strain | AOM Dose and Schedule | Latency Period | Tumor Incidence (%) | Tumor Multiplicity (tumors/animal) | Reference |
| Male BALB/c Mice | 10 mg/kg, i.p., once/week for 6 weeks | 30 weeks | 63% (adenomas), 21% (adenocarcinomas) | Not Reported | [9] |
| Male F344 Rats | 15 mg/kg, s.c., once/week for 2 weeks | 8-24 weeks | Not Reported (ACF study) | Not Reported (ACF study) | [7] |
| A/J Mice | 10 mg/kg, i.p., once/week for 4 weeks | 6 months | ~100% | >5 | [6][13] |
| SWR/J Mice | 10 mg/kg, i.p., once/week for 8 weeks | 6 months | 100% | 10.3 ± 1.0 | [6] |
Table 2: Tumor Incidence and Multiplicity in AOM/DSS Models
| Animal Strain | AOM Dose | DSS Concentration and Schedule | Latency Period | Tumor Incidence (%) | Tumor Multiplicity (tumors/animal) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Male ICR Mice | 10 mg/kg, single i.p. | 2% for 7 days | 6 weeks | 100% | 6.20 ± 2.48 |[14] | | BALB/c Mice | 10 mg/kg, single i.p. | 1% for 4 days | 18 weeks | 100% | 7.7 ± 4.3 (adenocarcinomas) |[10][15] | | C57BL/6N Mice | 10 mg/kg, single i.p. | 1% for 4 days | 18 weeks | 50% | 1.0 ± 1.2 (adenocarcinomas) |[10][15] | | C3H/HeN Mice | 10 mg/kg, single i.p. | 1% for 4 days | 18 weeks | 0% (adenocarcinomas) | 0.7 ± 1.5 (adenomas) |[10][15] | | DBA/2N Mice | 10 mg/kg, single i.p. | 1% for 4 days | 18 weeks | 0% (adenocarcinomas) | 0.2 ± 0.4 (adenomas) |[10][15] |
Key Signaling Pathways in AOM-Induced Carcinogenesis
AOM-induced colorectal carcinogenesis is driven by the dysregulation of several key signaling pathways that are also central to human CRC development.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of intestinal stem cell maintenance and epithelial proliferation. In AOM-induced CRC, mutations in the β-catenin gene (Ctnnb1) are a frequent and early event.[16][17][18] These mutations often occur in the glycogen synthase kinase-3β (GSK-3β) phosphorylation consensus motif, preventing the degradation of β-catenin.[16][17] The resulting accumulation and nuclear translocation of β-catenin leads to the constitutive activation of T-cell factor/lymphoid enhancer factor (Tcf/Lef) transcription factors and the subsequent expression of target genes that promote cell proliferation and tumor growth, such as c-Myc and Cyclin D1.[1]
Wnt/β-catenin Signaling in AOM-Induced CRC
Caption: AOM-induced mutation of β-catenin leads to its stabilization and downstream signaling.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. The Ras-Raf-MEK-ERK cascade is a key branch of the MAPK pathway. AOM can induce activating mutations in the K-ras proto-oncogene, leading to the constitutive activation of this pathway.[1] Activated ERK can then phosphorylate various downstream targets, including transcription factors that promote cell cycle progression and inhibit apoptosis, thereby contributing to tumorigenesis.
MAPK Signaling in AOM-Induced CRC
Caption: AOM-induced K-ras mutation activates the MAPK signaling cascade.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling route that promotes cell survival and proliferation. This pathway can be activated downstream of mutated K-ras.[1] Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression, contributing to the malignant phenotype.
PI3K/Akt Signaling in AOM-Induced CRC
Caption: The PI3K/Akt pathway is a key downstream effector of K-ras in AOM-induced CRC.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer. In the early stages of tumorigenesis, it acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However, in later stages, it can promote tumor progression, invasion, and metastasis. In AOM-induced colon tumors, alterations in the TGF-β pathway, such as decreased expression of the TGF-β type II receptor (TβR-II), can lead to the loss of its tumor-suppressive functions.[19] This can result in increased expression of oncogenes like c-myc and decreased expression of cell cycle inhibitors like p15, contributing to uncontrolled cell growth.[19]
TGF-β Signaling in AOM-Induced CRC
Caption: Disruption of TGF-β signaling in AOM-induced tumors can promote carcinogenesis.
Conclusion
The this compound-induced model of colorectal cancer remains a cornerstone of preclinical research. A thorough understanding of its mechanisms, the nuances of experimental protocols, and the underlying molecular pathways is crucial for designing robust studies and accurately interpreting their outcomes. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize the AOM model in the ongoing effort to combat colorectal cancer. The provided quantitative data, detailed methodologies, and visual representations of key processes aim to facilitate the planning and execution of future investigations in this critical area of cancer research.
References
- 1. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative assessment of this compound-induced aberrant crypt foci in inbred mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibition of this compound-induced Colonic Aberrant Crypt Foci Formation by Silibinin in Male Fisher 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mpbio.com [mpbio.com]
- 9. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A Novel Modification of the AOM/DSS Model for Inducing Intestinal Adenomas in Mice | Anticancer Research [ar.iiarjournals.org]
- 15. Strain differences in the susceptibility to this compound and dextran sodium sulfate-induced colon carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Frequent mutations of the beta-catenin gene in mouse colon tumors induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Aberrant transforming growth factor-beta signaling in this compound-induced mouse colon tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Carcinogen's Tale: A Technical History of Azoxymethane in Colorectal Cancer Research
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the History and Application of Azoxymethane in Preclinical Colorectal Cancer Models.
This compound (AOM), a potent and specific colon carcinogen, has been a cornerstone in the study of colorectal cancer (CRC) for decades. Its ability to reliably induce tumors in rodents that closely mimic the molecular and pathological progression of human sporadic CRC has made it an indispensable tool for investigating carcinogenesis, chemoprevention, and novel therapeutic interventions. This technical guide provides a comprehensive overview of the history of AOM in research, detailed experimental protocols, quantitative data from key studies, and visualizations of the critical signaling pathways and experimental workflows involved.
A Historical Perspective: From Discovery to a Mainstay in CRC Research
The journey of this compound in cancer research is intrinsically linked to its metabolic precursor, 1,2-dimethylhydrazine (DMH). Early investigations into the carcinogenic properties of hydrazines led to the discovery that DMH and its metabolite, AOM, are highly specific inducers of colon tumors in rodents. This discovery was a pivotal moment, providing researchers with a reproducible and relevant model to study a disease that was, and remains, a major global health concern.
The AOM-induced CRC model gained prominence due to its ability to recapitulate the adenoma-carcinoma sequence observed in human colorectal cancer. This model allows for the study of early preneoplastic lesions, known as aberrant crypt foci (ACF), and their progression to adenomas and ultimately malignant adenocarcinomas.[1][2] The consistency and specificity of AOM in targeting the colon have made it a preferred tool over other carcinogens.
Mechanism of Action: Unraveling the Molecular Mayhem
Upon administration, this compound is metabolized in the liver by cytochrome P450 enzymes, particularly CYP2E1, to its active form, methylazoxymethanol (MAM).[3] MAM is then further metabolized to a highly reactive methyldiazonium ion, which acts as a potent alkylating agent. This electrophilic compound methylates DNA and other macromolecules, primarily at the O6 and N7 positions of guanine. The formation of O6-methylguanine is a critical mutagenic event that, if not repaired, leads to G:C to A:T transition mutations during DNA replication.
These mutations frequently occur in key oncogenes and tumor suppressor genes that regulate cell growth, proliferation, and apoptosis. The accumulation of these genetic alterations drives the initiation and progression of colorectal cancer.
Key Signaling Pathways in AOM-Induced Carcinogenesis
The genetic mutations induced by this compound trigger the dysregulation of several critical intracellular signaling pathways. Understanding these pathways is crucial for developing targeted therapies. The primary pathways implicated in AOM-induced colorectal cancer include:
-
Wnt/β-catenin Pathway: Mutations in components of this pathway, particularly in the Apc gene or β-catenin itself, are early and frequent events in AOM-induced tumorigenesis. These mutations lead to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[3]
-
Ras-MAPK Pathway: Activating mutations in the K-ras gene are commonly observed in AOM-induced tumors.[3] Mutant Ras proteins are locked in a constitutively active, GTP-bound state, leading to the persistent activation of downstream signaling cascades, including the Raf-MEK-ERK (MAPK) pathway. This results in uncontrolled cell proliferation, differentiation, and survival.[3]
-
PI3K/Akt Pathway: This pathway is another critical downstream effector of mutant Ras.[3] The activation of PI3K leads to the production of PIP3, which in turn activates the serine/threonine kinase Akt. Activated Akt promotes cell survival by inhibiting apoptosis and stimulates cell growth and proliferation.
-
TGF-β Pathway: The transforming growth factor-beta (TGF-β) signaling pathway normally acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. In AOM-induced tumors, this pathway is often inactivated through mutations in the TGF-β receptor II (Tgfbr2) gene, contributing to uncontrolled cell growth.[3]
Signaling Pathways in AOM-Induced Colorectal Carcinogenesis
Experimental Protocols: Inducing Colorectal Cancer with this compound
The versatility of the AOM model is reflected in the variety of experimental protocols used. The choice of protocol depends on the research question, the desired speed of tumor development, and whether the study focuses on sporadic or colitis-associated CRC.
Standard AOM-Induced Sporadic Colorectal Cancer Model
This protocol is widely used to study the initiation and progression of sporadic CRC.
Experimental Workflow for Sporadic CRC Model
Methodology:
-
Animal Model: Male mice of a susceptible strain (e.g., A/J, BALB/c, C57BL/6) or rats (e.g., F344) are typically used, aged 6-8 weeks at the start of the experiment.[4] Animals are acclimatized for at least one week before the start of the study.
-
AOM Preparation: this compound is dissolved in sterile saline to the desired concentration (e.g., 1 mg/mL). AOM is a potent carcinogen and should be handled with appropriate safety precautions.[5]
-
AOM Administration: AOM is administered via intraperitoneal (i.p.) injection at a dose of 10-15 mg/kg body weight.[2] Injections are typically given once a week for 2 to 6 weeks.[6]
-
Monitoring: Animals are monitored regularly for signs of toxicity, and their body weight is recorded weekly. The tumor development period can range from 16 to 36 weeks after the last AOM injection.[2]
-
Termination and Tissue Collection: At the end of the study period, animals are euthanized. The entire colon is excised, flushed with phosphate-buffered saline (PBS), and opened longitudinally.
-
Tumor Assessment: The number, size, and location of all visible tumors are recorded. The colon is then fixed in 10% neutral buffered formalin for histopathological analysis.
AOM/DSS-Induced Colitis-Associated Cancer Model
This model is used to study the link between chronic inflammation and colorectal cancer. The addition of dextran sulfate sodium (DSS), a chemical that induces colitis, accelerates tumorigenesis.
Experimental Workflow for Colitis-Associated CRC Model
Methodology:
-
Animal Model: As with the sporadic model, 6-8 week old male mice of susceptible strains are commonly used.[5]
-
AOM Administration: A single i.p. injection of AOM is administered at a dose of 10-12.5 mg/kg body weight.[2]
-
DSS Administration: After a recovery period of 5-7 days, mice are given DSS (molecular weight 36-50 kDa) in their drinking water at a concentration of 1.5-3% (w/v) for 5-7 days.[2][5] This is followed by a recovery period of 14 days with regular drinking water. This cycle of DSS administration and recovery is typically repeated two to three times.[5]
-
Monitoring: Animals are closely monitored for symptoms of colitis, including weight loss, diarrhea, and blood in the stool. The Disease Activity Index (DAI) is often used to score the severity of colitis.
-
Termination and Tissue Collection: Mice are euthanized at the end of the experiment, typically 8-12 weeks after the initial AOM injection. The colon is processed as described for the sporadic model.
Quantitative Data in AOM Research
The following tables summarize representative quantitative data from studies using AOM to induce colorectal cancer. It is important to note that tumor incidence, multiplicity, and size can vary significantly depending on the animal strain, AOM dose and regimen, and other experimental conditions.
Table 1: Tumorigenesis in Different Mouse Strains with AOM Treatment
| Mouse Strain | AOM Dose and Regimen | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Reference |
| A/J | 10 mg/kg, 1x/week for 6 weeks | 100 | 9.2 ± 2.5 | [4] |
| SWR/J | 10 mg/kg, 1x/week for 6 weeks | 100 | 7.5 ± 3.1 | [4] |
| C57BL/6J | 10 mg/kg, 1x/week for 4 weeks | 50 | 1.2 ± 0.8 | [4] |
| BALB/c | 10 mg/kg, 1x/week for 6 weeks | 63 (adenomas), 21 (adenocarcinomas) | Not specified | [4] |
| AKR/J | 10 mg/kg, 1x/week for 6 weeks | 0 | 0 | [4] |
Table 2: Effect of AOM Dose on Tumorigenesis in A/J Mice
| AOM Dose (mg/kg) | Regimen | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Reference |
| 5 | 1x/week for 4 weeks | 20 | 0.2 ± 0.4 | [7] |
| 10 | 1x/week for 4 weeks | 80 | 2.5 ± 1.5 | [7] |
| 20 | 1x/week for 1 week | 100 (lethal) | - | [7] |
Table 3: Tumorigenesis in the AOM/DSS Model in Different Mouse Strains
| Mouse Strain | AOM Dose | DSS Concentration and Duration | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) | Reference |
| BALB/c | 10 mg/kg (single dose) | 1% for 4 days | 100 | 15.3 ± 4.7 | [2] |
| C57BL/6N | 10 mg/kg (single dose) | 1% for 4 days | 50 | 1.8 ± 1.5 | [2] |
| C3H/HeN | 10 mg/kg (single dose) | 1% for 4 days | 0 | 0 | [2] |
| DBA/2N | 10 mg/kg (single dose) | 1% for 4 days | 0 | 0 | [2] |
Conclusion
This compound has proven to be an invaluable tool in colorectal cancer research, providing a reliable and relevant means to model the disease in rodents. The AOM and AOM/DSS models have significantly advanced our understanding of the molecular mechanisms underlying CRC and have been instrumental in the preclinical evaluation of novel chemopreventive and therapeutic agents. While variations in experimental protocols exist, the continued refinement and standardization of these models will ensure their enduring importance in the fight against colorectal cancer. This technical guide serves as a foundational resource for researchers and professionals in the field, offering a comprehensive overview of the history, mechanisms, and practical application of this compound in the laboratory.
References
- 1. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.hse.ru [publications.hse.ru]
- 3. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (AOM)-induced colorectal tumorigenesis model [bio-protocol.org]
- 7. academic.oup.com [academic.oup.com]
Azoxymethane's Impact on Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azoxymethane (AOM) is a potent and widely utilized procarcinogen for inducing colorectal cancer (CRC) in preclinical models. Its mechanism of action hinges on the metabolic activation to a highly reactive methylating agent, which forms DNA adducts and initiates a cascade of genetic and epigenetic alterations. These molecular insults drive the dysregulation of critical cellular signaling pathways, fostering a microenvironment conducive to neoplastic transformation, proliferation, and survival. This technical guide provides an in-depth exploration of the core signaling pathways affected by AOM, including the Wnt/β-catenin, Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. We present a synthesis of current research, including quantitative data on mutational frequencies and protein expression changes, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades to facilitate a comprehensive understanding of AOM-induced colon carcinogenesis.
Mechanism of Action of this compound
This compound, a derivative of 1,2-dimethylhydrazine, is metabolically inert until it undergoes enzymatic activation, primarily in the liver, by cytochrome P450 2E1 (CYP2E1). This process converts AOM to methylazoxymethanol (MAM), a more proximate carcinogen. MAM is then transported to the colon, where it can be further metabolized by alcohol dehydrogenase to the highly unstable and reactive methyldiazonium ion. This electrophilic species readily methylates cellular macromolecules, most critically, DNA.
The formation of DNA adducts, particularly O6-methylguanine (O6-MeG) and N7-methylguanine (N7-MeG), is a key initiating event in AOM-induced carcinogenesis. If not repaired by cellular DNA repair mechanisms like O6-methylguanine-DNA methyltransferase (MGMT), the O6-MeG adduct can lead to G:C to A:T transition mutations during DNA replication. These mutations frequently occur in key regulatory genes, such as K-ras and β-catenin, leading to the constitutive activation of downstream signaling pathways that drive tumorigenesis.
Impact on Key Cellular Signaling Pathways
The genetic alterations induced by this compound converge on several critical signaling pathways that regulate cell fate decisions, including proliferation, survival, and differentiation. The dysregulation of these pathways is central to the development and progression of colorectal cancer.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a fundamental signaling cascade that plays a crucial role in embryonic development and adult tissue homeostasis. In the colon, it is essential for maintaining the intestinal stem cell niche and regulating epithelial cell proliferation and differentiation. Aberrant activation of this pathway is a hallmark of most colorectal cancers.
In the absence of a Wnt signal, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK-3β), and casein kinase 1 (CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.
AOM-induced mutations in the β-catenin gene, particularly in the N-terminal region that contains the phosphorylation sites for GSK-3β, render the β-catenin protein resistant to degradation. This leads to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a coactivator for the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, driving the expression of target genes such as c-myc and cyclin D1, which promote cell proliferation and tumor growth.
Methodological & Application
Application Notes and Protocols for the Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS) Model of Colitis-Associated Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the widely used azoxymethane (AOM) and dextran sodium sulfate (DSS) murine model of colitis-associated colorectal cancer (CAC). This model is a robust and reproducible tool for studying the pathogenesis of inflammatory bowel disease (IBD)-associated colorectal cancer and for the preclinical evaluation of novel therapeutic agents.
Introduction
Inflammatory bowel disease is a significant risk factor for the development of colorectal cancer.[1] The AOM/DSS model effectively mimics the progression of human CAC, from chronic inflammation to dysplasia and adenocarcinoma.[2][3] The model involves the administration of a single dose of the colon-specific carcinogen AOM, followed by multiple cycles of DSS in the drinking water to induce chronic colitis.[1][4] This combination leads to the development of colonic tumors within a relatively short timeframe, typically 10 to 16 weeks.[4][5]
Data Presentation
The following tables summarize quantitative data on tumor development in the AOM/DSS model, highlighting the influence of mouse strain and variations in the protocol.
Table 1: Tumor Incidence and Multiplicity in Different Mouse Strains
| Mouse Strain | AOM Dose (mg/kg) | DSS Concentration & Duration | Tumor Incidence (%) | Mean Tumor Multiplicity (per mouse) | Reference |
| Balb/c | 10 | 1% DSS for 4 days (1 cycle) | 100 | Not Specified | [6] |
| C57BL/6N | 10 | 1% DSS for 4 days (1 cycle) | 50 | Not Specified | [6] |
| C3H/HeN | 10 | 1% DSS for 4 days (1 cycle) | 0 (adenomas only) | Not Specified | [6] |
| DBA/2N | 10 | 1% DSS for 4 days (1 cycle) | 0 (adenomas only) | Not Specified | [6] |
| Balb/c | 12.5 | 2.5% DSS for 7 days (3 cycles) | 100 | ~4.5 | [6] |
| C57BL/6 | 10 | 2.5% DSS for 7 days (3 cycles) | 80 | ~3.0 | [2] |
Table 2: Histological Scoring of Colitis
A variety of scoring systems exist for the histological assessment of colitis. A common approach involves evaluating the following parameters:
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 | Reference |
| Inflammation Severity | None | Mild | Moderate | Severe | - | [7] |
| Inflammation Extent | None | Mucosa | Mucosa and Submucosa | Transmural | - | [7] |
| Crypt Damage | None | Basal 1/3 damaged | Basal 2/3 damaged | Only surface epithelium intact | Entire crypt and epithelium lost | [7] |
| Percentage of Ulceration/Erosion | 0% | 1-25% | 26-50% | 51-75% | 76-100% | [7] |
Note: The total score is often calculated by summing the scores for each parameter, sometimes multiplied by a factor representing the percentage of tissue involvement.
Experimental Protocols
This section provides a detailed, step-by-step protocol for inducing colitis-associated cancer using AOM and DSS.
Materials
-
This compound (AOM) (Sigma-Aldrich, Cat# A5486)
-
Dextran Sodium Sulfate (DSS) (molecular weight 36-50 kDa; MP Biomedicals, Cat# 160110)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile drinking water
-
8 to 10-week-old male mice (C57BL/6 or Balb/c are commonly used, though susceptibility varies)[6]
-
Appropriate animal housing and personal protective equipment (PPE)
Protocol
-
AOM Preparation and Administration:
-
DSS Administration (Chronic Colitis Induction):
-
Prepare a 1.5-3.0% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch.[6]
-
Cycle 1: One week after the AOM injection (Day 7), replace the regular drinking water with the DSS solution for 5-7 consecutive days.
-
Provide regular sterile drinking water for a recovery period of 14-16 days.
-
Subsequent Cycles: Repeat the DSS administration followed by a recovery period for a total of 2-3 cycles.[6]
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the feces (hematochezia).
-
A Disease Activity Index (DAI) can be calculated to quantify the severity of colitis.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment (typically 10-16 weeks after AOM injection), euthanize the mice.[5]
-
Carefully dissect the entire colon, from the cecum to the anus.
-
Measure the colon length and count the number of visible tumors.
-
Fix the colon in 10% neutral buffered formalin for 24 hours for histological analysis.
-
Process the fixed tissue, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining.
-
Perform histological scoring of inflammation and grade the dysplasia of the tumors (e.g., low-grade dysplasia, high-grade dysplasia, adenocarcinoma).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the AOM/DSS-induced colitis-associated cancer model.
Key Signaling Pathways in AOM/DSS-Induced Colorectal Cancer
The development of colitis-associated cancer in the AOM/DSS model is driven by the interplay of several key signaling pathways, primarily initiated by the inflammatory response.
Caption: Key signaling pathways activated in AOM/DSS-induced colitis-associated cancer.
The pro-inflammatory microenvironment created by DSS-induced colitis leads to the activation of transcription factors such as NF-κB and STAT3.[1][8][9] These pathways promote cell survival, proliferation, and angiogenesis, contributing to tumor growth.[8] AOM-induced mutations, particularly in genes like β-catenin, can lead to the constitutive activation of the Wnt signaling pathway, a critical driver of colorectal cancer.[10]
References
- 1. Mechanisms of Immune Signaling in Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical signaling pathways governing colitis-associated colorectal cancer: Signaling, therapeutic implications, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Proinflammatory Pathways in the Pathogenesis of Colitis-Associated Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB pathway in colitis-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for AOM/DSS-Induced Colitis-Associated Cancer Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the induction of colitis-associated cancer (CAC) in a murine model using Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS). This chemically-induced cancer model is a robust, reproducible, and relatively rapid method for studying the pathogenesis of inflammatory colorectal cancer and for the preclinical evaluation of novel therapeutic agents.[1][2][3][4][5][6]
Introduction to the AOM/DSS Model
The AOM/DSS model is a widely used two-stage model that mimics the progression of human colitis-associated cancer.[1][7]
-
Initiation: AOM, a pro-carcinogen, is metabolized in the liver to a reactive electrophile that methylates DNA in the colonic epithelium, leading to genetic mutations.[1][8] This single injection initiates the carcinogenic process.
-
Promotion: DSS is a non-genotoxic, inflammatory agent administered in the drinking water. It disrupts the colonic epithelial barrier, leading to chronic inflammation that promotes the proliferation of initiated cells and the development of tumors.[1][6][8]
This model recapitulates key features of human CAC, including the development of tumors predominantly in the distal colon and the progression from dysplasia to adenocarcinoma.[1][9] The entire process, from induction to tumor development, can be completed in as little as 7 to 10 weeks.[6][10][11]
Experimental Protocol: AOM/DSS Induction
This protocol is a general guideline. The optimal concentrations of AOM and DSS, as well as the duration of treatment, may vary depending on the mouse strain, age, sex, and specific experimental goals.[1][12] It is highly recommended to perform a pilot study to optimize the dosage of AOM (e.g., 7.5, 10, and 12.5 mg/kg) to determine the optimal dose for your specific mouse strain and housing conditions.[1]
Materials
| Material | Supplier (Example) | Catalog # (Example) | Notes |
| This compound (AOM) | Sigma-Aldrich | A5486 | Caution: Highly toxic and carcinogenic. Handle with appropriate personal protective equipment in a chemical fume hood. |
| Dextran Sodium Sulfate (DSS) | MP Biomedicals | 160110 | Molecular weight 36,000–50,000 Da is commonly used. |
| Sterile Phosphate-Buffered Saline (PBS) | - | - | For AOM dilution. |
| Sterile Water | - | - | For DSS solution preparation. |
| 8-12 week old mice | - | - | C57BL/6 or BALB/c are commonly used strains, but susceptibility to AOM/DSS varies.[12] |
Procedure
AOM Injection (Day 0):
-
Acclimatize mice for at least one week before the start of the experiment.
-
Weigh each mouse accurately to calculate the correct AOM dosage.
-
Prepare AOM solution: Dissolve AOM in sterile PBS to a final concentration of 1 mg/mL. Caution: Handle AOM with extreme care.
-
Inject a single dose of AOM (typically 10-12.5 mg/kg body weight) intraperitoneally (IP).[10][11][13]
DSS Administration (Cycles):
This protocol typically involves three cycles of DSS administration.[6][10][13]
-
Cycle 1 (Starting Day 5-7):
-
Prepare a 1.5-3% (w/v) DSS solution in sterile drinking water. The concentration may need to be optimized based on the mouse strain.[10]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[10][13][14]
-
Monitor mice daily for signs of colitis, including weight loss, diarrhea, and blood in the stool. A weight loss of 10-20% is expected.[8]
-
After the DSS treatment, replace it with regular sterile drinking water for a recovery period of 14-16 days.[13][15]
-
-
Subsequent Cycles:
Endpoint and Tissue Collection:
-
The typical experimental endpoint is between 10 to 16 weeks after the initial AOM injection.[1][13]
-
Euthanize mice according to approved institutional protocols.
-
Dissect the entire colon from the cecum to the anus.
-
Measure the colon length (a shorter colon indicates more severe inflammation).
-
Open the colon longitudinally and wash with PBS.
-
Count and measure the tumors. Tumor volume can be calculated using the formula: (length × width²) / 2.[15]
-
Collect tissue samples for histopathological analysis (e.g., formalin-fixed, paraffin-embedded) and molecular analysis (e.g., snap-frozen in liquid nitrogen).
Experimental Timeline Workflow
Key Signaling Pathways in AOM/DSS Model
The AOM/DSS model involves the dysregulation of several key signaling pathways that are also implicated in human colorectal cancer. The chronic inflammation induced by DSS creates a microenvironment rich in cytokines and reactive oxygen species, which promotes tumor growth.
Inflammatory Signaling
DSS-induced colitis leads to the activation of immune cells and the production of pro-inflammatory cytokines such as TNF-α and IL-6 .[9]
-
TNF-α activates the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. NF-κB is a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation.[9]
-
IL-6 activates the STAT3 (Signal Transducer and Activator of Transcription 3) pathway. STAT3 is another transcription factor that plays a critical role in cell proliferation, survival, and differentiation.[9]
The synergistic action of NF-κB and STAT3 is a major driver of tumor promotion in this model.
Carcinogenesis-Related Signaling
-
Wnt/β-catenin Pathway: The AOM-induced mutations can lead to the activation of the Wnt/β-catenin signaling pathway.[9] This pathway is crucial for the regulation of cell proliferation and is frequently mutated in colorectal cancer.
-
PI3K/AKT Pathway: This pathway is involved in cell survival and proliferation and has been shown to be activated in the AOM/DSS model.[9]
-
COX-2 Pathway: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in colorectal tumors and contributes to inflammation and carcinogenesis.[16]
Quantitative Data Summary
The following tables summarize typical quantitative data from AOM/DSS experiments. These values can vary significantly based on the specific experimental conditions.
Table 1: AOM and DSS Dosage and Administration
| Parameter | Typical Range | Notes |
| AOM Dosage (single IP injection) | 7.4 - 12.5 mg/kg | 10 mg/kg is the most commonly used dose.[17] |
| DSS Concentration (in drinking water) | 1 - 5% (w/v) | 2-2.5% is most common. Higher concentrations lead to more severe colitis but can increase mortality.[17] |
| DSS Cycle Duration | 5 - 8 days | 5 or 7 days are typical.[17] |
| Number of DSS Cycles | 1 - 4 cycles | 3 cycles are most common.[17] |
| Recovery Period Between Cycles | 7 - 30 days | 14-21 days is a common duration. |
Table 2: Expected Outcomes
| Parameter | Expected Result | Notes |
| Body Weight Loss | 10-20% during DSS cycles | A key indicator of colitis severity.[8] |
| Colon Length | Significantly shorter in AOM/DSS group | A marker of chronic inflammation. |
| Tumor Incidence | >90% | Highly reproducible in susceptible mouse strains. |
| Tumor Multiplicity | 5-15 tumors per colon | Varies with mouse strain and protocol. |
| Tumor Location | Predominantly in the distal colon | Recapitulates human CAC.[9] |
| Histopathology | Adenomas and adenocarcinomas | Shows progression from low-grade to high-grade dysplasia.[1] |
Conclusion
The AOM/DSS model is a powerful and versatile tool for studying colitis-associated colorectal cancer.[1] Its reproducibility and relatively short duration make it ideal for investigating the mechanisms of inflammatory carcinogenesis and for the preclinical testing of new therapeutic strategies.[3] Careful optimization of the protocol for the specific mouse strain and experimental aims is crucial for obtaining reliable and reproducible results.
References
- 1. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AOM/DSS Model of Colitis-Associated Cancer | Springer Nature Experiments [experiments.springernature.com]
- 3. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies | Semantic Scholar [semanticscholar.org]
- 5. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling colitis-associated cancer with this compound (AOM) and dextran sulfate sodium (DSS) [pubmed.ncbi.nlm.nih.gov]
- 7. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mpbio.com [mpbio.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Modification of the AOM/DSS Model for Inducing Intestinal Adenomas in Mice | Anticancer Research [ar.iiarjournals.org]
- 15. AOM/DSS-induced colorectal tumor model and acute DSS treatment [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. publications.hse.ru [publications.hse.ru]
Application Notes and Protocols for Preparing Azoxymethane (AOM) Solutions for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azoxymethane (AOM) is a potent carcinogen widely used in preclinical in vivo studies to induce colorectal cancer in laboratory animals, particularly mice.[1][2][3] This model is instrumental for investigating the pathogenesis of colitis-associated cancer (CAC) and for evaluating the efficacy of novel therapeutic and preventive agents.[1][2][4] The proper and safe preparation of AOM solutions is critical for the reproducibility and success of these studies. These application notes provide detailed protocols for the preparation, handling, and administration of AOM solutions for in vivo research.
Safety Precautions
This compound is a volatile, flammable, and highly toxic compound that is a known carcinogen and may cause heritable genetic damage.[5][6][7] Strict adherence to safety protocols is mandatory.
-
Handling: All work with AOM, including weighing, reconstitution, and dilution, must be performed in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.[5][8][9] The work area should be covered with a disposable plastic-backed absorbent pad.[8][9]
-
Personal Protective Equipment (PPE): Wear a lab coat, double nitrile gloves, and safety glasses or goggles.[5][9] When there is a splash hazard, a face shield is recommended.[9]
-
Waste Disposal: All AOM-contaminated materials, including tubes, tips, syringes, and animal bedding (for at least 48 hours to 10 days post-injection), must be disposed of as hazardous chemical waste according to institutional guidelines.[5][8][10]
-
Spills: In case of a spill, evacuate the area and follow institutional procedures for hazardous chemical spills. Small spills can be absorbed with inert material and collected in a sealed container for hazardous waste disposal.[6][7][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and use of AOM solutions in vivo.
Table 1: AOM Solution Preparation Parameters
| Parameter | Recommended Value(s) | Solvent Options | Source(s) |
| Stock Solution Concentration | 10 mg/mL | Water for Injection (WFI), Saline, PBS | [4][11][12] |
| Working Solution Concentration | 1 mg/mL - 2.5 mg/mL | Isotonic Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) | [11][12][13][14] |
| Storage of Stock Solution | -20°C (up to 1 year) or -80°C | Aliquoted in sterile glass or polypropylene tubes | [4][14][15][16] |
| Storage of Working Solution | Use immediately or store on ice for the duration of the experiment. | [11][17] | |
| Stability Note | Avoid repeated freeze-thaw cycles. AOM is more stable in saline than in PBS.[12] Potency may decrease over time, even when frozen.[16] |
Table 2: In Vivo Administration of AOM
| Parameter | Recommended Value(s) | Animal Model | Source(s) |
| Route of Administration | Intraperitoneal (IP) injection | Mice, Rats | [11][13][14] |
| Dosage | 7 - 14 mg/kg body weight (10 mg/kg is common) | Mice | [11][13][14][17] |
| Injection Volume | Dependent on working solution concentration and animal weight (e.g., 4 µL/g for a 2.5 mg/mL solution) | Mice | [12] |
| Syringe Type | Tuberculin syringe (e.g., 28.5 G) | Mice | [14] |
Experimental Protocols
Protocol 1: Preparation of AOM Stock and Working Solutions
This protocol describes the preparation of a 10 mg/mL AOM stock solution and a 1 mg/mL working solution.
Materials:
-
This compound (AOM) powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile Water for Injection (WFI) for stock solution (optional)
-
Sterile glass or polypropylene tubes for aliquots
-
Sterile syringe filters (0.22 µm or 0.45 µm)
-
Sterile syringes and needles
Procedure:
-
Work in a certified chemical fume hood.
-
Prepare AOM Stock Solution (10 mg/mL):
-
Carefully weigh the required amount of AOM powder.
-
Reconstitute the AOM in sterile WFI or saline to a final concentration of 10 mg/mL.[4][12]
-
Ensure the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm or 0.45 µm syringe filter into a sterile container.[12][14]
-
Aliquot the stock solution into sterile, clearly labeled tubes.[4][14] Store aliquots at -20°C or -80°C.[4][14][15] Avoid repeated freeze-thaw cycles.[4][12]
-
-
Prepare AOM Working Solution (1 mg/mL):
-
On the day of injection, thaw a required aliquot of the 10 mg/mL AOM stock solution.
-
Dilute the stock solution 1:10 with sterile, cold isotonic saline or PBS to a final concentration of 1 mg/mL.[11][13] For example, add 100 µL of 10 mg/mL AOM stock to 900 µL of sterile saline.
-
Keep the working solution on ice during the injection procedure.[11][17]
-
Protocol 2: Administration of AOM to Mice
This protocol outlines the intraperitoneal (IP) injection of AOM to induce colitis-associated cancer.
Materials:
-
AOM working solution (1 mg/mL)
-
Mice (e.g., 6-8 week old C57BL/6 or other appropriate strain)[17]
-
Animal scale
-
Tuberculin syringes (1 mL) with 28.5 G needles[14]
-
Appropriate animal restraint device
Procedure:
-
Acclimatize animals for at least one week before the start of the experiment.[12]
-
Weigh each mouse accurately on the day of injection to calculate the correct dose.[14]
-
Calculate the injection volume:
-
The typical dose is 10 mg/kg.[13]
-
For a 1 mg/mL working solution, the injection volume in µL is the mouse's weight in grams multiplied by 10.
-
Example: For a 25 g mouse, the dose is 250 µg (25 g * 10 mg/kg). The injection volume is 250 µL of a 1 mg/mL solution.
-
-
Restrain the mouse securely.
-
Administer the AOM solution via intraperitoneal (IP) injection.
-
Monitor the animals closely for any signs of acute toxicity, especially within the first 24-72 hours post-injection.[14]
-
Dispose of all contaminated materials (syringes, needles, etc.) in designated hazardous waste containers.
Visualizations
AOM Solution Preparation Workflow
Caption: Workflow for the safe preparation and administration of this compound solutions.
AOM Metabolic Activation and Pro-carcinogenic Signaling
Caption: Metabolic activation of AOM and its impact on key signaling pathways in colon cancer.
After administration, AOM is metabolized in the liver by the cytochrome P450 enzyme CYP2E1 to its active form, methylazoxymethanol (MAM).[14][18][19] MAM is a reactive alkylating agent that methylates DNA, leading to mutations.[14] These mutations frequently occur in key oncogenes and tumor suppressor genes, such as K-ras and β-catenin, and can inhibit pro-apoptotic pathways like the TGFβ signaling pathway.[18][19] The activation of K-ras can subsequently stimulate downstream pro-proliferative pathways including the PI3K/Akt and MAPK pathways.[18][19] Similarly, the accumulation of β-catenin leads to the activation of the Wnt signaling pathway, further promoting cell proliferation and contributing to tumorigenesis.[3][18][19]
References
- 1. Murine Model for Colitis-Associated Cancer of the Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
- 3. This compound-Induced Colorectal Cancer Mice Treated with a Polyphenol-Rich Apple Extract Show Less Neoplastic Lesions and Signs of Cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yeasenbio.com [yeasenbio.com]
- 5. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. research.auburn.edu [research.auburn.edu]
- 10. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.upenn.edu [med.upenn.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azoxymethane (AOM) Induced Colorectal Cancer in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azoxymethane (AOM) is a potent and widely used carcinogen for inducing colorectal cancer (CRC) in rodent models. These models are invaluable tools for studying the pathogenesis of CRC, identifying potential therapeutic targets, and evaluating the efficacy of novel chemopreventive and therapeutic agents. The AOM-induced CRC model in rodents histopathologically resembles human sporadic CRC. This document provides detailed application notes and protocols for the optimal use of AOM in inducing colorectal cancer in mice and rats, with a focus on dosage, administration, and experimental design.
Optimal Dosage of this compound
The optimal dosage of AOM is crucial for successfully inducing colon tumors while minimizing acute toxicity. The ideal dose depends on the rodent species and strain, the experimental model (AOM alone or in combination with an inflammatory agent like dextran sulfate sodium - DSS), and the desired tumor outcome.
AOM-Alone Model
In the AOM-alone model, the carcinogen is administered to induce tumor formation without an additional inflammatory stimulus. This model is useful for studying the direct carcinogenic effects of AOM.
Table 1: Recommended AOM Dosages for AOM-Alone Model in Mice
| Mouse Strain | Dosage (mg/kg body weight) | Administration Route | Frequency | Duration | Tumor Assessment | Reference |
| A/J | 10 | Intraperitoneal (i.p.) | Once weekly | 4 weeks | 6 months post-first dose | [1][2] |
| A/J | 5 | Intraperitoneal (i.p.) | Once weekly | 4 weeks | 6 months post-first dose | [1][2] |
| Balb/c | 10 | Intraperitoneal (i.p.) | Once weekly | 6 weeks | 30 weeks post-first injection | [3] |
| A/J | 10 | Subcutaneous (s.c.) | Once weekly | 5 weeks | - | [4] |
Note: A dose of 20 mg/kg of AOM was found to be acutely toxic in A/J mice, leading to death shortly after the first injection[1][2]. Lower doses of 5 mg/kg resulted in significantly lower tumor penetrance and multiplicity compared to 10 mg/kg in A/J mice[1][2].
Table 2: Recommended AOM Dosages for AOM-Alone Model in Rats
| Rat Strain | Dosage (mg/kg body weight) | Administration Route | Frequency | Duration | Tumor Assessment | Reference |
| F344, Sprague-Dawley, or Wistar | 15 | Subcutaneous (s.c.) | Once weekly | 2 weeks | - | [5] |
| Wistar | 15 | Subcutaneous (s.c.) | Two injections with a 1-week interval | 1 week | 8, 16, and 24 weeks post-AOM | [6] |
| Wistar | 20 | Subcutaneous (s.c.) | Two injections with a 1-week interval | 1 week | 8, 16, and 24 weeks post-AOM | [6] |
Note: In Wistar rats, both 15 mg/kg and 20 mg/kg doses of AOM were effective in inducing colon tumors, with no statistically significant difference in the number of severe dysplastic cells between the two doses[6].
AOM/DSS Colitis-Associated Cancer Model
The combination of AOM with dextran sulfate sodium (DSS) is a widely used model to study colitis-associated cancer (CAC). AOM acts as the initiator, while DSS induces chronic colitis, which promotes tumor development.
Table 3: Recommended AOM Dosages for AOM/DSS Model in Mice
| Mouse Strain | AOM Dosage (mg/kg body weight) | AOM Administration | DSS Concentration (%) | DSS Administration | Reference |
| C57BL/6J | 10 | Single i.p. injection | 2.5 | Three 7-day cycles with 10-day recovery | [7] |
| ICR | 10 | Single i.p. injection | 2 | One 7-day cycle | [3][8] |
| C57BL/6 | 12 | Single i.p. injection | 3 | Three cycles | [9] |
| Any | 7-14 | Single i.p. injection | 1-3.5 | Three 7-day cycles with 14-day recovery | [10][11] |
| C57BL/6J | 10 | Single i.p. injection | 3.0 (female), 3.25 (male) | Three cycles | [12] |
| A/J and C57BL/6J | 10 | Single i.p. injection | 1 | Three 7-day cycles | [13] |
Note: The concentration of DSS may need to be adjusted based on the mouse strain and specific laboratory conditions to achieve a balance between inducing inflammation and avoiding excessive toxicity[12].
Experimental Protocols
AOM-Alone Model Protocol (Mouse)
This protocol is based on the methodology described for A/J mice[1][2].
-
Animal Model: Use 3-5 month old A/J mice. Younger mice may show sporadic acute toxicity.
-
AOM Preparation: Prepare a working stock of 1.25 mg/mL AOM by diluting it in sterile saline (0.9% NaCl).
-
Administration: Inject mice intraperitoneally (i.p.) with 10 mg/kg body weight of AOM once a week for four consecutive weeks.
-
Monitoring: Monitor the animals regularly for any signs of toxicity.
-
Tumor Assessment: Euthanize the mice six months after the first AOM injection.
-
Tissue Collection: Carefully dissect the entire colon, flush with phosphate-buffered saline (PBS), and open longitudinally.
-
Tumor Analysis: Count and measure the size of all visible tumors. Tissues can be fixed in formalin for subsequent histopathological analysis.
AOM/DSS Model Protocol (Mouse)
This protocol is a generalized version based on several cited studies[7][10][11].
-
Animal Model: Use 6-8 week old mice (e.g., C57BL/6J).
-
AOM Preparation: Prepare a 1 mg/mL AOM working solution in sterile PBS or saline.
-
AOM Injection (Day 0): Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10-12.5 mg/kg body weight.
-
DSS Administration (Starting Day 7):
-
Provide 2.5% (w/v) DSS in the drinking water for 7 days.
-
Replace the DSS solution with regular drinking water for a 14-day recovery period.
-
Repeat this cycle of DSS administration and recovery for a total of three cycles.
-
-
Monitoring: Monitor the mice for body weight loss, stool consistency, and presence of blood in feces as indicators of colitis severity. A 15-20% body weight loss after the first DSS cycle is generally considered indicative of successful colitis induction[12].
-
Termination of Experiment: Euthanize the mice at the end of the experiment (e.g., 10-16 weeks after AOM injection).
-
Tissue Collection and Analysis: Collect the colon and analyze for tumor development as described in the AOM-alone protocol.
Signaling Pathways in AOM-Induced Carcinogenesis
AOM is a procarcinogen that is metabolized in the liver to the active compound, methylazoxymethanol (MAM). MAM is a DNA alkylating agent that causes mutations, primarily in genes that regulate cell proliferation and apoptosis. The key signaling pathways implicated in AOM-induced colorectal carcinogenesis include K-ras, PI3K/Akt, and β-catenin[14][15].
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound-induced rat aberrant crypt foci: Relevance in studying chemoprevention of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) [jove.com]
- 11. mpbio.com [mpbio.com]
- 12. jove.com [jove.com]
- 13. Induction of colorectal carcinogenesis in the C57BL/6J and A/J mouse strains with a reduced DSS dose in the AOM/DSS model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Azoxymethane Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and critical data for the administration of azoxymethane (AOM) to induce colorectal cancer in mouse models. This information is intended to aid in the design and execution of preclinical studies for drug development and cancer research.
Introduction
This compound (AOM) is a potent carcinogen widely used to induce colorectal cancer (CRC) in rodents, creating a reliable model that recapitulates many aspects of human sporadic CRC.[1][2] AOM is a metabolite of 1,2-dimethylhydrazine (DMH) and is valued for its high stability and efficiency in inducing colon-specific tumorigenesis.[2] The AOM model, often used in conjunction with the inflammatory agent dextran sulfate sodium (DSS) to accelerate tumor development (AOM/DSS model), serves as a cornerstone for investigating CRC pathogenesis and evaluating novel therapeutic interventions.[3][4][5]
Mechanism of Action
Upon administration, AOM is metabolized in the liver by cytochrome P450 2E1 (CYP2E1) to the unstable intermediate methylazoxymethanol (MAM).[1] MAM is then further metabolized to a highly reactive electrophile, the methyl diazonium ion, which can methylate DNA and other cellular macromolecules.[6] This DNA damage, if not properly repaired, can lead to mutations in key oncogenes and tumor suppressor genes, such as K-ras and β-catenin, initiating the process of carcinogenesis.[1] The subsequent tumor progression involves the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.[1]
Experimental Protocols
AOM Preparation and Handling
Safety Precautions: this compound is a highly toxic, carcinogenic, and volatile compound.[7][8] All handling, preparation, and administration must be conducted in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet.[7][9] Appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles, is mandatory.[8] Pregnant or breastfeeding women should not work with AOM.[8][10]
Protocol for AOM Solution Preparation:
-
Aliquoting: AOM is typically supplied as a solid. To minimize repeated handling of the stock container, it is recommended to weigh out and create single-use aliquots. For example, a 100 mg vial can be resuspended in 2 ml of phosphate-buffered saline (PBS), and then further aliquoted into smaller volumes for storage at -80°C.[11]
-
Working Solution: On the day of injection, thaw a single-use aliquot on ice. Dilute the AOM stock solution with sterile saline (0.9% NaCl) to the desired final working concentration.[4][11] A common working concentration is 1 mg/mL.[4] For a 10 mg/kg dose in a 20 g mouse, 200 µL of a 1 mg/mL solution would be administered.[4]
AOM Administration in Mice
Animal Considerations: The susceptibility to AOM-induced colon cancer is strain-dependent. A/J mice are known to be highly susceptible, while strains like C57BL/6 are also commonly used, particularly in the AOM/DSS model.[3][11] The age of the mice at the time of the first injection is also a critical factor; mice younger than three months of age may show a high incidence of acute toxicity.[11]
Administration Routes:
-
Intraperitoneal (IP) Injection: This is the most common route of administration.
-
Subcutaneous (SC) Injection: This route is also effective and can be used as an alternative to IP injection.[11]
Protocol for IP Injection:
-
Animal Restraint: Properly restrain the mouse. Anesthesia may be used if necessary.[9]
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.
-
Injection: Using a sterile syringe with a 28-gauge needle, inject the calculated volume of AOM solution intraperitoneally.[12] Luer-lock syringes are recommended to prevent needle detachment.[8]
-
Post-Injection Monitoring: Monitor the animals for any signs of acute toxicity, such as lethargy, ruffled fur, or significant weight loss.
AOM-Induced Colorectal Cancer Models
AOM-Only Model
This model is used to study sporadic CRC. It typically involves multiple weekly injections of AOM.
Example Protocol:
-
Administer AOM at a dose of 10 mg/kg body weight via IP injection once a week for six weeks.[2]
-
Tumors are expected to develop approximately 24 weeks after the final AOM injection.[2]
AOM/DSS Model
This model is used to study colitis-associated cancer (CAC) and has a shorter latency period for tumor development compared to the AOM-only model.[13]
Example Protocol:
-
AOM Injection: Administer a single IP injection of AOM at 10 mg/kg body weight.[14]
-
DSS Administration: One week after the AOM injection, provide 1-3% DSS in the drinking water for 5-7 days.[2][14]
-
Recovery: Replace the DSS solution with regular drinking water for a 14-day rest period.[2][14]
-
DSS Cycles: Repeat the DSS administration and recovery period for a total of three cycles.[2][14]
-
Endpoint: Mice can be sacrificed for tumor analysis as early as day 60, with adenomas being present.[14] Longer time points (e.g., 84 days) may be required for adenocarcinoma development.[14]
Data Presentation
Quantitative Data on AOM Administration in Mice
| Mouse Strain | AOM Dose (mg/kg) | Administration Route | Number of Injections | Endpoint (Weeks Post-First Injection) | Tumor Incidence (%) | Tumor Multiplicity (Mean ± SD) | Reference |
| A/J | 5 | IP | 4 (weekly) | 24 | Low Penetrance | - | [11] |
| A/J | 10 | IP | 4 (weekly) | 24 | High Penetrance | - | [11] |
| A/J | 20 | IP | 1 | < 1 | 100% mortality | - | [11] |
| SWR/J | 10 | IP | 2 (weekly) | 24 | Lower than A/J | Lower than A/J | [11] |
| SWR/J | 10 | IP | 4 (weekly) | 24 | Lower than A/J | Lower than A/J | [11] |
| SWR/J | 10 | IP | 8 (weekly) | 24 | Higher than 2 & 4 weeks | Higher than 2 & 4 weeks | [11] |
| Balb/c | 10 | IP | 6 (weekly) | 30 | 63% (adenomas), 21% (adenocarcinomas) | - | [15] |
| Balb/c (AOM/DSS) | 10 | IP | 1 | 18 | 100% (adenocarcinomas) | - | [15] |
| C57BL/6N (AOM/DSS) | 10 | IP | 1 | 18 | 50% (adenocarcinomas) | - | [15] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of AOM and downstream signaling pathways leading to colorectal cancer.
Caption: A typical experimental timeline for the AOM/DSS model of colitis-associated colorectal cancer.
References
- 1. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Models for Application in Colorectal Cancer: Understanding the Pathogenesis and Relevance to the Human Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of colorectal carcinogenesis in the C57BL/6J and A/J mouse strains with a reduced DSS dose in the AOM/DSS model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
- 5. An Optimized Protocol of this compound-Dextran Sodium Sulfate Induced Colorectal Tumor Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 8. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. research.hawaii.edu [research.hawaii.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Azoxymethane Treatment in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term use of azoxymethane (AOM) to induce colorectal cancer (CRC) in preclinical rodent models. This is a widely utilized methodology to study colorectal carcinogenesis and evaluate the efficacy of novel therapeutic agents. The most common approach involves the co-administration of AOM with dextran sulfate sodium (DSS) to model colitis-associated cancer (CAC), which closely mimics the progression of human inflammatory bowel disease-related CRC.
Introduction
This compound is a potent carcinogen that specifically induces colon tumors in rodents, recapitulating many of the molecular and histological features of human sporadic colorectal cancer.[1][2][3] Upon administration, AOM is metabolized in the liver by cytochrome P450 2E1 into the highly reactive electrophile, methylazoxymethanol (MAM), which methylates DNA, leading to G:C to A:T transition mutations.[1][2] These genetic alterations can initiate tumorigenesis by activating oncogenic pathways, such as K-ras and β-catenin, and inactivating tumor suppressor pathways like TGFβ.[1][2][3]
The AOM/DSS model is a popular and reproducible method for studying colitis-associated cancer.[4][5][6][7][8][9] In this model, AOM acts as the tumor initiator, while DSS, a chemical irritant, induces chronic colonic inflammation, which promotes tumor development.[5][8] This combined approach significantly shortens the latency period for tumor formation compared to AOM alone, with tumors developing in as little as 7-10 weeks.[5]
Key Signaling Pathways in AOM-Induced Carcinogenesis
Several critical signaling pathways are implicated in the development of AOM-induced colorectal cancer. Understanding these pathways is crucial for identifying potential therapeutic targets.
-
K-ras Pathway: AOM-induced mutations can lead to the activation of the K-ras oncogene, which in turn activates downstream signaling cascades like the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.[1][2]
-
β-catenin Pathway: Mutations in β-catenin, particularly at the serine and threonine residues targeted for GSK-3β phosphorylation, prevent its degradation.[1] This leads to the nuclear accumulation of β-catenin, where it acts as a transcriptional co-activator with TCF/LEF to upregulate target genes involved in cell proliferation, such as c-myc and cyclin D1.[1][3]
-
TGFβ Pathway: The transforming growth factor-beta (TGFβ) signaling pathway, which normally inhibits cell growth and promotes apoptosis, is often inactivated in AOM-induced tumors.[1][2]
Below is a diagram illustrating the key signaling pathways involved in AOM-induced colorectal carcinogenesis.
Experimental Protocols
AOM-Induced Sporadic Colorectal Cancer Model
This protocol is designed to induce sporadic colorectal tumors over a longer duration without the use of a colitis-inducing agent.
Materials:
-
This compound (AOM) (Sigma-Aldrich, Cat# A5486)
-
Sterile 0.9% saline
-
8-week-old male mice (A/J or Balb/c strains are commonly used)[10][11]
-
Standard laboratory diet and water
-
Appropriate caging and animal care facilities
Procedure:
-
AOM Preparation: Dissolve AOM in sterile 0.9% saline to a final concentration of 1 mg/mL. Prepare fresh on the day of injection. Handle AOM with extreme caution in a chemical fume hood, as it is a potent carcinogen.
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week prior to the start of the experiment.
-
AOM Administration: Administer AOM via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.[10][11][12] Injections are typically given once a week for 6 weeks.[11][12]
-
Monitoring:
-
Monitor the body weight of the animals weekly.
-
Observe the animals for any clinical signs of distress, such as lethargy, ruffled fur, or rectal bleeding.
-
Tumor development can be monitored non-invasively using techniques like magnetic resonance colonography (MRC) or endoscopy.[13]
-
-
Termination and Tissue Collection: Euthanize the mice at a predetermined endpoint, typically 20-30 weeks after the final AOM injection.[11][12]
-
Harvest the entire colon and rectum.
-
Open the colon longitudinally and wash with ice-cold phosphate-buffered saline (PBS).
-
Macroscopically examine the colon for the presence of tumors. Count and measure the size of all visible tumors.
-
Fix the colon in 10% neutral buffered formalin for 24 hours for subsequent histopathological analysis.
-
AOM/DSS-Induced Colitis-Associated Cancer Model
This is a widely used, accelerated model of colorectal cancer that incorporates chronic inflammation.
Materials:
-
This compound (AOM)
-
Dextran sulfate sodium (DSS, MW 36,000-50,000) (MP Biomedicals, Cat# 160110)
-
Sterile 0.9% saline
-
Standard laboratory diet and sterile drinking water
Procedure:
-
AOM Preparation and Administration: On day 0, administer a single i.p. injection of AOM at a dose of 10-12.5 mg/kg body weight.[4][5][15]
-
DSS Administration Cycles:
-
One week after the AOM injection (day 7), replace the regular drinking water with a 1.5-3% (w/v) DSS solution.[4][8][16] The concentration of DSS may need to be optimized based on the mouse strain and specific laboratory conditions.[17]
-
Administer the DSS solution for 5-7 consecutive days.[4][5][18]
-
Following the DSS treatment, provide the mice with regular drinking water for a recovery period of 10-16 days.[4][13]
-
Repeat this cycle of DSS administration followed by a recovery period for a total of three cycles.[4][5]
-
-
Monitoring:
-
Termination and Tissue Collection: The typical duration of the AOM/DSS protocol is 10-17 weeks.[4][5] At the experimental endpoint, euthanize the mice and collect the colon as described in the sporadic CRC model protocol.
The following diagram outlines the experimental workflow for the AOM/DSS-induced colitis-associated cancer model.
Data Presentation
The following tables summarize quantitative data from representative studies using AOM-based models. These tables are intended to provide an overview of expected outcomes. Actual results may vary depending on the specific experimental conditions.
Table 1: Tumor Incidence and Multiplicity in AOM-Treated Mice
| Mouse Strain | AOM Dosage and Schedule | Duration | Tumor Incidence (%) | Adenoma Multiplicity (per mouse) | Adenocarcinoma Multiplicity (per mouse) | Reference |
| Balb/c (male) | 10 mg/kg, once/week for 6 weeks | 30 weeks | 63% (adenomas) | - | 21% (adenocarcinomas) | [11] |
| A/J | 10 mg/kg, single injection | - | 100% | - | - | [19] |
| C57BL/6 | 10 mg/kg, single injection | - | 0% | - | - | [19] |
Table 2: Tumor Outcomes in AOM/DSS-Treated Mice
| Mouse Strain | AOM Dose | DSS Concentration and Cycles | Duration | Tumor Incidence (%) | Tumor Multiplicity (per mouse) | Reference |
| C57BL/6J (male) | 10 mg/kg | 2.5% DSS for 7 days, 3 cycles | 15-16 weeks | ~100% | - | [4] |
| FVB/N | 10 mg/kg | 2% DSS for 5 days, 1 cycle | 9 weeks | 100% | - | [13] |
| Swiss Webster (female) | 7.4 mg/kg | 2.5% DSS for 7 days, 3 cycles | 57 days | - | - | [11] |
| Balb/c | 10 mg/kg | 1% DSS for 4 days, 1 cycle | 18 weeks | 100% | - | [11] |
| C57BL/6N | 10 mg/kg | 1% DSS for 4 days, 1 cycle | 18 weeks | 50% | - | [11] |
Note: Tumor multiplicity data is often presented as mean ± SEM or median and can vary significantly between studies.
Troubleshooting and Considerations
-
Mouse Strain Susceptibility: Different mouse strains exhibit varying sensitivity to both AOM and DSS.[11][17][19] It is crucial to select an appropriate strain for your research question and to potentially perform pilot studies to optimize dosages.
-
DSS Concentration: The concentration of DSS is a critical parameter that can significantly impact the severity of colitis and tumor development.[17] Lower concentrations may be necessary for more sensitive strains to avoid excessive morbidity and mortality.
-
Animal Welfare: The AOM/DSS model can cause significant morbidity. Close monitoring of animal health is essential, and humane endpoints should be clearly defined in the experimental protocol in accordance with institutional guidelines.[20]
-
Microbiota: The gut microbiota can influence the development of colitis and colorectal cancer. It is important to consider the housing conditions and potential for microbial drift, which could affect experimental reproducibility.[21]
By following these detailed protocols and considering the key variables, researchers can effectively utilize the long-term this compound treatment model to advance our understanding of colorectal cancer and develop novel therapeutic strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling colitis-associated cancer with this compound (AOM) and dextran sulfate sodium (DSS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Optimized Protocol of this compound-Dextran Sodium Sulfate Induced Colorectal Tumor Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
- 10. This compound (AOM)-induced colorectal tumorigenesis model [bio-protocol.org]
- 11. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring of Tumor Promotion and Progression in a Mouse Model of Inflammation-Induced Colon Cancer with Magnetic Resonance Colonography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AOM/DSS Induced Colitis-Associated Colorectal Cancer in 14-Month-Old Female Balb/C and C57/Bl6 Mice—A Pilot Study [mdpi.com]
- 16. journals.asm.org [journals.asm.org]
- 17. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. yeasenbio.com [yeasenbio.com]
- 19. Induction of colorectal carcinogenesis in the C57BL/6J and A/J mouse strains with a reduced DSS dose in the AOM/DSS model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 21. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azoxymethane Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azoxymethane (AOM) is a potent and specific colon carcinogen widely used in preclinical research to induce colon cancer in rodent models.[1][2][3][4] Its ability to closely mimic the pathogenesis of human sporadic colorectal cancer makes it an invaluable tool for studying carcinogenesis, and for evaluating the efficacy of novel chemotherapeutic and chemopreventive agents.[1][5][6] However, AOM is a highly toxic and carcinogenic compound that necessitates strict adherence to safety and handling protocols to minimize exposure risks for laboratory personnel.[7] These application notes provide detailed safety procedures, handling protocols, and experimental guidelines for the use of this compound in a research setting.
Chemical and Physical Properties
This compound is a clear, oily liquid that is soluble in water, ether, ethanol, and chloroform.[8] It is sensitive to prolonged exposure to air and elevated temperatures.[8]
| Property | Value | Reference |
| Molecular Formula | C₂H₆N₂O | [8] |
| Molecular Weight | 74.08 g/mol | |
| Boiling Point | 97-99 °C (207-210 °F) | [9] |
| Density | 0.991 g/mL at 25 °C | [9] |
| Solubility in Water | ≥ 100 mg/mL | [8] |
| Storage Temperature | -20°C | [10][11] |
Hazard Identification and Toxicity
This compound is classified as a highly toxic and carcinogenic substance.[7] It is fatal if swallowed and may cause cancer.[8][12][13] AOM is also a suspected teratogen, and pregnant or breastfeeding women should not work with this chemical.[7]
Routes of Exposure:
-
Ingestion: Accidental ingestion is highly toxic.[15]
-
Dermal Contact: Can be absorbed through the skin.[14]
-
Injection: Needle-stick injuries are a significant risk during animal studies.[7]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Fatal if swallowed[8][13] |
| Carcinogenicity | May cause cancer[8][12][13] |
| Skin Corrosion/Irritation | Causes skin irritation[12][13] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[12][13] |
| Flammability | Flammable liquid and vapor[9][12] |
Safety and Handling Procedures
Due to its hazardous nature, this compound must be handled with extreme caution in a controlled laboratory environment.
Engineering Controls
-
All work with pure or concentrated AOM, including preparation of solutions, must be conducted in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet (BSC) that is 100% exhausted.[14][16]
-
Animal procedures involving AOM administration and housing of treated animals for the first 10 days post-injection should be performed in a chemical fume hood or a Class II, B2 BSC.[14][16]
-
Use plastic-backed absorbent pads on work surfaces to contain any spills.[12]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.
| PPE Item | Specification |
| Gloves | Double nitrile gloves or other compatible chemical-resistant gloves.[7][14] |
| Eye Protection | Chemical safety goggles or a face shield.[7][15] |
| Lab Coat | A disposable, solid-front lab coat or a chemical-resistant apron over a standard lab coat.[14] |
| Respiratory Protection | A respirator with organic vapor and particulate cartridges (e.g., P100) may be required depending on the specifics of the procedure and institutional policies.[14] |
| Footwear | Closed-toe shoes are required.[14] |
Storage and Transportation
-
Store this compound in its original, tightly sealed container in a designated, locked, and explosion-proof freezer at -20°C.[8][10]
-
When transporting AOM solutions, use a labeled, sealed, and unbreakable secondary container.[7][10]
Spill and Emergency Procedures
-
Minor Spills: In a chemical fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[15] Clean the spill area with a detergent solution followed by a 10% bleach solution, and then rinse with water.[17][18]
-
Major Spills: Evacuate the area immediately and notify the institutional safety office.[15]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[7][14]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
-
Inhalation: Move to fresh air and seek medical attention.[14]
Waste Disposal
-
All AOM-contaminated materials, including unused solutions, empty containers, absorbent pads, PPE, and animal bedding from the first 10 days post-injection, must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.[14][17]
-
Contaminated sharps should be placed in a designated sharps container for hazardous waste.[12]
Experimental Protocols
The following are generalized protocols for the use of this compound to induce colon cancer in rodents. Doses and treatment schedules may need to be optimized depending on the animal strain and experimental design.[2][19]
Preparation of this compound Solution
Materials:
-
This compound
-
Sterile, cold 0.9% saline or phosphate-buffered saline (PBS)
-
Sterile syringes and needles
-
Sterile, sealed vials for aliquoting
Procedure:
-
Perform all steps in a certified chemical fume hood.
-
Wear appropriate PPE (double gloves, lab coat, eye protection).
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculate the required amount of AOM based on the desired concentration and final volume.
-
Carefully withdraw the required volume of AOM using a syringe.
-
Slowly add the AOM to the cold, sterile saline or PBS to the desired final concentration (e.g., 2 mg/mL).
-
Mix the solution gently but thoroughly.
-
Aliquot the solution into sterile, labeled, and sealed vials for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Administration of this compound to Rodents
Procedure:
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Perform injections in a chemical fume hood or a Class II, B2 BSC.[16]
-
Wear appropriate PPE.
-
Thaw an aliquot of the AOM solution on ice.
-
Calculate the injection volume for each animal based on its body weight and the desired dose (e.g., 10 mg/kg).
-
Administer the AOM via intraperitoneal (IP) or subcutaneous (SC) injection.[2]
-
Use Luer-lock syringes to prevent needle detachment.[7]
-
Do not recap needles; dispose of the entire syringe and needle in a designated hazardous sharps container immediately after use.[7][12]
Post-Injection Animal Care
-
House animals in a designated and clearly labeled area for at least 10 days following the last AOM injection.[14]
-
Handle animals and their cages only when wearing appropriate PPE.
-
Animal waste and bedding from the first 10 days post-injection are considered hazardous and must be disposed of accordingly.[14] Animals can exhale AOM for up to 10 days.[14]
Mechanism of Action and Signaling Pathways
This compound is a pro-carcinogen that requires metabolic activation in the liver by cytochrome P450 enzymes, particularly CYP2E1, to form its active metabolite, methylazoxymethanol (MAM).[1][5] MAM is then further metabolized to a highly reactive methyldiazonium ion, which methylates DNA and other macromolecules, leading to mutations.[5][20] The carcinogenic effects of AOM are mediated through the dysregulation of several key signaling pathways involved in cell proliferation, apoptosis, and differentiation.[1][5][6]
Key Signaling Pathways Affected by this compound
-
Wnt/β-catenin Pathway: AOM can induce mutations in β-catenin, preventing its degradation and leading to its accumulation in the nucleus.[1][5] This results in the transcriptional activation of target genes that promote cell proliferation, such as c-myc and cyclin D1.[6]
-
K-ras/MAPK Pathway: Mutations in the K-ras oncogene are frequently observed in AOM-induced tumors.[1][5] This leads to the constitutive activation of the downstream MAPK signaling cascade, promoting cell growth and survival.[1]
-
PI3K/Akt Pathway: The activation of K-ras can also stimulate the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation.[1][5]
-
TGF-β Pathway: The transforming growth factor-beta (TGF-β) signaling pathway normally inhibits cell growth and promotes apoptosis. In AOM-induced colon cancer, this pathway can be inhibited, contributing to uncontrolled cell proliferation.[5][21]
Visualizations
This compound Metabolic Activation and Carcinogenesis Workflow
Caption: Workflow of this compound metabolic activation and colon carcinogenesis.
Key Signaling Pathways in AOM-Induced Colon Cancer
Caption: Key signaling pathways dysregulated by this compound in colon cancer.
References
- 1. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. research.hawaii.edu [research.hawaii.edu]
- 11. 25843-45-2・this compound・011-20171[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 17. research.auburn.edu [research.auburn.edu]
- 18. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 19. This compound is a genetic background-dependent colorectal tumor initiator and promoter in mice: effects of dose, route, and diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Aberrant transforming growth factor-beta signaling in this compound-induced mouse colon tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modeling Sporadic Colorectal Cancer Using Azoxymethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using azoxymethane (AOM), a potent colon-specific carcinogen, to induce sporadic colorectal cancer (CRC) in preclinical rodent models. This model is instrumental in studying the etiology and progression of CRC, as well as for evaluating the efficacy of novel therapeutic and preventative agents. The protocols and data presented herein are compiled from established methodologies to ensure reproducibility and relevance to human sporadic CRC.
Introduction
This compound is a chemical carcinogen widely used to induce colorectal cancer in laboratory animals, particularly mice and rats.[1][2] The AOM-induced CRC model is highly valued because it recapitulates many of the molecular and histopathological features of human sporadic CRC, which accounts for the vast majority of colorectal cancer cases.[2][3] The progression of AOM-induced neoplasia, from aberrant crypt foci (ACF) to adenoma and then to adenocarcinoma, mirrors the adenoma-carcinoma sequence observed in humans.[2][4] This makes the AOM model a robust platform for investigating the molecular mechanisms of carcinogenesis and for the preclinical assessment of new cancer therapies and chemopreventive strategies.[3][5]
Mechanism of Action
This compound is a procarcinogen that requires metabolic activation to exert its carcinogenic effects.[6] Upon administration, AOM is metabolized in the liver by cytochrome P450 2E1 (CYP2E1) to methylazoxymethanol (MAM).[3][5][6] MAM is a highly reactive alkylating agent that can methylate DNA, leading to the formation of O6-methylguanine adducts.[6] This results in G-to-A transition mutations, which can drive the initiation of colorectal carcinogenesis.[6]
The genetic alterations induced by AOM frequently target key signaling pathways implicated in colorectal cancer development, including:
-
Wnt/β-catenin Pathway: AOM can cause mutations in the β-catenin gene, preventing its degradation and leading to its accumulation in the nucleus.[3][5] This results in the constitutive activation of Wnt target genes that promote cell proliferation.[5]
-
K-ras/MAPK Pathway: Activating mutations in the K-ras proto-oncogene are common in AOM-induced tumors, leading to the aberrant activation of downstream signaling cascades like the MAPK pathway, which promotes cell growth and survival.[3][5]
-
PI3K/Akt Pathway: This pathway, which is crucial for cell survival and proliferation, is often activated downstream of K-ras mutations in the AOM model.[3][5]
-
TGF-β Pathway: Inactivation of the TGF-β signaling pathway, which normally inhibits cell growth, can also occur in AOM-induced tumors.[3][5]
Caption: this compound (AOM) mechanism of action.
Experimental Protocols
Two primary protocols are widely used to induce colorectal cancer with AOM: the AOM-alone model for sporadic CRC and the AOM/Dextran Sodium Sulfate (DSS) model for colitis-associated CRC. The AOM-alone model is more representative of sporadic CRC development over a longer duration, while the AOM/DSS model accelerates tumorigenesis through the induction of chronic inflammation.
AOM-Alone Protocol for Sporadic Colorectal Cancer
This protocol is suitable for studying the initiation and progression of sporadic CRC over a longer time frame.
Materials:
-
This compound (AOM) (Caution: AOM is a potent carcinogen and should be handled with appropriate personal protective equipment).
-
Sterile 0.9% saline solution.
-
Rodents (mouse strains such as A/J and SWR/J are highly susceptible, while C57BL/6 and BALB/c are moderately susceptible).[4]
-
Standard laboratory equipment for animal handling and injections.
Procedure:
-
Animal Model: Use 6-8 week old mice of the desired strain. Acclimatize the animals for at least one week before the start of the experiment.
-
AOM Preparation: Prepare a working solution of AOM in sterile saline. A common concentration is 1 mg/mL.
-
Administration: Administer AOM via intraperitoneal (i.p.) injection. The standard dose is 10-15 mg/kg body weight.[4][7]
-
Dosing Regimen: Inject the mice with AOM once a week for 2-6 weeks.[4]
-
Monitoring: Monitor the animals regularly for signs of toxicity, such as weight loss or lethargy.
-
Tumor Development: Tumors typically develop within 16-36 weeks after the final AOM injection.[4][7]
-
Endpoint and Analysis: At the experimental endpoint, euthanize the animals and collect the colons for histopathological analysis, tumor scoring (incidence, multiplicity, and size), and molecular analyses.
AOM/DSS Protocol for Colitis-Associated Cancer
This model is used to study the link between inflammation and cancer, with a shorter latency period for tumor development.[8]
Materials:
-
This compound (AOM).
-
Dextran Sodium Sulfate (DSS) (molecular weight 36,000-50,000 Da).
-
Sterile 0.9% saline solution.
-
Rodents (BALB/c and C57BL/6 strains are commonly used).
-
Standard laboratory equipment.
Procedure:
-
Animal Model: Use 6-8 week old mice.
-
AOM Injection: On day 0, administer a single i.p. injection of AOM at a dose of 7.4-12.5 mg/kg body weight.[8][9]
-
DSS Administration: One week after the AOM injection, provide DSS in the drinking water. The concentration of DSS can range from 1.5% to 3% (w/v).[9] Administer DSS for 5-7 days, followed by a period of regular drinking water for 14-21 days.[9]
-
DSS Cycles: Repeat the DSS administration cycle 2-3 times.[9]
-
Monitoring: Closely monitor the animals for signs of colitis, including weight loss, diarrhea, and blood in the stool.
-
Tumor Development: Tumors typically develop within 6-20 weeks from the start of the experiment.[8]
Caption: Experimental workflows for AOM models.
Data Presentation
The following tables summarize representative quantitative data from studies using the AOM and AOM/DSS models. Note that tumor outcomes can vary significantly based on the mouse strain, AOM/DSS dosage, and duration of the study.[10]
Table 1: Representative Tumor Outcomes in AOM-Alone Models
| Mouse Strain | AOM Dose and Regimen | Study Duration (weeks) | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) |
| A/J | 10 mg/kg, 1x/week for 4 weeks | 24 | High | Significantly higher than 5 mg/kg |
| A/J | 5 mg/kg, 1x/week for 4 weeks | 24 | 10-fold lower than 10 mg/kg | Lower than 10 mg/kg |
| BALB/c | 10 mg/kg, 1x/week for 6 weeks | 30 | 63% (adenomas), 21% (adenocarcinomas) | Not specified |
Data synthesized from multiple sources.[4][11]
Table 2: Representative Tumor Outcomes in AOM/DSS Models
| Mouse Strain | AOM Dose | DSS Regimen | Study Duration (weeks) | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) |
| ICR | 10 mg/kg (single dose) | 2% for 7 days (1 cycle) | 6 | 100% | 6.20 ± 2.48 |
| ICR | 10 mg/kg (single dose) | 2% for 7 days (1 cycle) | 14 | 100% | 9.75 ± 2.49 (adenocarcinomas) |
| BALB/c | 10 mg/kg (single dose) | 1% for 4 days (1 cycle) | 18 | 100% (adenocarcinomas) | Not specified |
| C57BL/6N | 10 mg/kg (single dose) | 1% for 4 days (1 cycle) | 18 | 50% (adenocarcinomas) | Not specified |
| C3H/HeN | 10 mg/kg (single dose) | 1% for 4 days (1 cycle) | 18 | 0% (adenocarcinomas) | Few adenomas |
| DBA/2N | 10 mg/kg (single dose) | 1% for 4 days (1 cycle) | 18 | 0% (adenocarcinomas) | Few adenomas |
Data synthesized from multiple sources.[4][8][12]
Histopathological Analysis
A critical component of AOM-induced CRC studies is the histopathological evaluation of the colon.
Procedure:
-
Colon Excision: After euthanasia, carefully excise the entire colon and rectum.
-
Macroscopic Examination: Lay the colon flat and record the number, size, and location of all visible tumors.
-
Fixation: Fix the colon in 10% neutral buffered formalin. For detailed microscopic analysis, a "Swiss roll" preparation of the colon is recommended.[13]
-
Processing and Staining: Process the fixed tissue, embed in paraffin, and section. Stain the sections with hematoxylin and eosin (H&E).
-
Microscopic Evaluation: Examine the stained sections under a microscope to identify and grade lesions, including aberrant crypt foci (ACF), adenomas, and adenocarcinomas.[14][15][16] The degree of dysplasia and invasion should also be noted.[6]
Key Signaling Pathways in AOM-Induced CRC
The diagram below illustrates the interplay of the major signaling pathways that are commonly dysregulated in AOM-induced colorectal cancer.
Caption: Key signaling pathways in AOM-induced CRC.
Conclusion
The this compound-induced colorectal cancer model is a versatile and clinically relevant tool for cancer research. By understanding the underlying mechanisms and following standardized protocols, researchers can effectively utilize this model to investigate the pathogenesis of sporadic and colitis-associated colorectal cancer and to evaluate the potential of new therapeutic interventions. Careful consideration of the experimental design, including the choice of rodent strain and AOM/DSS regimen, is crucial for obtaining reproducible and meaningful results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.hse.ru [publications.hse.ru]
- 8. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a genetic background-dependent colorectal tumor initiator and promoter in mice: effects of dose, route, and diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Guiding Azoxymethane Administration in Laboratory Animals for Colorectal Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the administration of azoxymethane (AOM) to laboratory animals, a potent carcinogen widely used to induce colorectal cancer (CRC) and model human disease for research and drug development. These protocols are intended for use by trained professionals in a controlled laboratory setting.
Introduction
This compound is a pro-carcinogen that is metabolized in the liver by cytochrome P450 2E1 (CYP2E1) to the highly reactive electrophile, methylazoxymethanol (MAM).[1][2][3] MAM is then taken up by the colonic epithelium where it methylates DNA, leading to G to A transitions and subsequent mutations in key oncogenes and tumor suppressor genes, such as K-ras and β-catenin.[1][2] This initiates a cascade of cellular events that mimic the progression of human sporadic colorectal cancer. The AOM model is frequently combined with the inflammatory agent dextran sulfate sodium (DSS) to accelerate tumorigenesis, creating a model for colitis-associated cancer (CAC).[4][5][6]
Safety and Handling Precautions
This compound is a highly toxic, carcinogenic, and mutagenic compound. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, double nitrile gloves, and safety glasses or goggles when handling AOM.[7][8] A respirator with an organic vapor cartridge is recommended, especially when working outside of a certified chemical fume hood or biosafety cabinet.[7][8]
-
Engineering Controls: All work with AOM, including solution preparation and animal injections, must be conducted in a certified chemical fume hood or a Class II, Type B2 biosafety cabinet.[7][9]
-
Animal Handling: Animals injected with AOM should be considered hazardous for at least 10 days post-injection, as AOM and its metabolites can be excreted.[7][9] Handle animals and their waste with appropriate PPE. Cage changes should be performed in a ventilated changing station.[10]
-
Waste Disposal: All AOM-contaminated materials, including unused solutions, empty vials, needles, syringes, and animal bedding, must be disposed of as hazardous chemical waste according to institutional guidelines.[7][11]
-
Spill and Exposure Procedures: In case of skin contact, wash the affected area with soap and water for at least 15 minutes.[8] For eye contact, flush with water for 15 minutes.[7] In case of inhalation, move to fresh air. Report any exposure to your institution's occupational health and safety department immediately.[7]
Experimental Protocols
AOM Solution Preparation
-
Materials:
-
This compound (AOM) powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile vials
-
Syringes and needles (27-30 gauge)
-
0.22 µm or 0.45 µm sterile syringe filter[3]
-
-
Procedure:
-
Under a certified chemical fume hood, carefully weigh the desired amount of AOM powder.
-
Reconstitute the AOM in sterile saline or PBS to a stock concentration of 10 mg/mL.[12]
-
On the day of injection, thaw a stock aliquot and dilute it with sterile saline or PBS to the final working concentration, typically 1 mg/mL.[3][4][6]
-
Sterile-filter the final AOM solution using a 0.22 µm or 0.45 µm syringe filter into a sterile vial.[3]
-
Aliquots of the stock solution can be stored at -20°C for up to one year.[3][13] Avoid repeated freeze-thaw cycles.[12]
-
AOM Injection for Sporadic Colorectal Cancer Model
This protocol is for inducing CRC that more closely resembles sporadic human cancer, without an inflammatory component.
-
Animal Model: A/J and BALB/c mice are susceptible strains.[5][14] C57BL/6 mice are relatively resistant to AOM alone but are commonly used in the AOM/DSS model.[5]
-
Dosage and Administration:
-
Procedure:
-
Weigh each animal accurately to calculate the correct injection volume.
-
Restrain the animal appropriately. Anesthesia may be used if justified and approved by the institutional animal care and use committee (IACUC).[8]
-
Administer the calculated volume of AOM solution via IP injection using a 27-30 gauge needle.
-
Monitor the animals closely for any signs of toxicity, especially within the first 72 hours after injection.[3]
-
Tumors typically develop within 16-36 weeks after the final injection.[5]
-
AOM/DSS Protocol for Colitis-Associated Cancer (CAC)
This is a widely used model that combines a single AOM injection with subsequent cycles of DSS in the drinking water to induce chronic colitis and accelerate tumor development.[6][13][15]
-
Animal Model: C57BL/6 and BALB/c mice are commonly used.[5][16]
-
Procedure:
-
Day 0: Inject mice intraperitoneally with a single dose of AOM at 10-12.5 mg/kg body weight.[4][6]
-
Day 5-7: Replace regular drinking water with a solution of 1.5-3% (w/v) DSS. The concentration may need to be optimized based on the mouse strain and facility.[4][6] Provide the DSS water for 5-7 days.
-
Recovery Phase: Switch back to regular drinking water for 14-16 days.[4]
-
Repeat Cycles: Typically, 2-3 cycles of DSS administration followed by recovery are performed.[4]
-
Endpoint: Tumors develop rapidly, and the experiment is often concluded between 10 and 20 weeks after the AOM injection.[16][17]
-
Data Presentation: Quantitative Outcomes
The following tables summarize typical quantitative data from AOM-induced colorectal cancer models. Note that results can vary significantly based on mouse strain, AOM dose, and specific laboratory conditions.
| AOM-Only Model | |||||
| Mouse Strain | AOM Dose (mg/kg) | Frequency | Duration | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) |
| BALB/c | 10 | Weekly | 6 weeks | 63% (adenomas), 21% (adenocarcinomas) | Not specified |
| A/J | 10 | Weekly | 4 weeks | ~90% | ~6 |
| A/J | 5 | Weekly | 4 weeks | ~10% | ~0.5 |
Data compiled from references[5][14].
| AOM/DSS Model | ||||||
| Mouse Strain | AOM Dose (mg/kg) | DSS Concentration (%) | DSS Cycles | Duration | Tumor Incidence (%) | Tumor Multiplicity (tumors/mouse) |
| ICR | 10 | 2% | 1 cycle (7 days) | 6 weeks | 100% | 6.20 ± 2.48 |
| ICR | 10 | 2% | 1 cycle (7 days) | 14 weeks | 100% | 9.75 ± 2.49 (adenocarcinomas) |
| BALB/c | 10 | 1% | 1 cycle (4 days) | 18 weeks | 100% | Not specified |
| C57BL/6N | 10 | 1% | 1 cycle (4 days) | 18 weeks | 50% | Not specified |
Data compiled from references[5][18].
Visualization of Mechanisms and Workflows
AOM-Induced Carcinogenesis Signaling Pathway
The following diagram illustrates the key molecular pathways activated by AOM leading to colorectal cancer. AOM is metabolized to MAM, which causes DNA methylation. This can lead to activating mutations in oncogenes like K-ras and inactivating mutations in tumor suppressor genes. The subsequent activation of downstream pathways like PI3K/Akt and MAPK, along with the accumulation of β-catenin, drives cell proliferation and tumor formation.[1][2]
Caption: AOM-Induced Carcinogenesis Signaling Pathway.
Experimental Workflow for AOM/DSS Model
The diagram below outlines the typical experimental workflow for inducing colitis-associated cancer using the AOM/DSS model.
Caption: Experimental Workflow for the AOM/DSS Model.
References
- 1. researchgate.net [researchgate.net]
- 2. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
- 7. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 8. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 9. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 10. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. AOM/DSS Model of Colitis-Associated Cancer | Springer Nature Experiments [experiments.springernature.com]
- 16. An Optimized Protocol of this compound-Dextran Sodium Sulfate Induced Colorectal Tumor Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Azoxymethane (AOM)-Induced Low Tumor Incidence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low tumor incidence in azoxymethane (AOM)-induced colorectal cancer models.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected tumor incidence in our AOM model. What are the most common factors to investigate?
A1: Low tumor incidence in AOM-induced models can stem from several critical factors. The primary areas to troubleshoot are:
-
AOM Dosage and Administration: Incorrect dosage is a frequent issue. The optimal dose is strain-dependent, with a general range of 5-15 mg/kg body weight. Doses around 20 mg/kg can be acutely toxic.[1][2] Administration route (intraperitoneal vs. subcutaneous) can also influence outcomes, though both are generally effective.[1][3]
-
Mouse Strain Susceptibility: Mouse strains exhibit significant differences in their susceptibility to AOM. Strains like A/J and SWR/J are highly susceptible, while C57BL/6J and BALB/c are considered to have intermediate susceptibility, and strains like AKR/J and 129/SvJ are resistant.[4]
-
Diet: The composition of the animal's diet can significantly impact tumorigenesis. High-fat diets have been shown to promote colon tumor development in AOM-treated mice.[5][6][7] Even subtle variations between standard chows can alter tumor penetrance in a strain-dependent manner.[1]
-
Gut Microbiome: The gut microbiota plays a crucial role in the development of AOM-induced colorectal cancer.[8][9][10] Dysbiosis can influence inflammation and the metabolic activation of AOM, thereby affecting tumor outcome.
-
AOM Stability: AOM solutions can be unstable. It is crucial to use freshly prepared solutions for injection.
Q2: How do I select the appropriate AOM dose for my mouse strain?
A2: Dose-response studies are essential to determine the maximal tolerated dose that induces tumors effectively without causing excessive toxicity.[1] For the highly susceptible A/J strain, 10 mg/kg has been identified as an optimal dose, while 5 mg/kg resulted in low tumor penetrance and 20 mg/kg was lethal.[1] For less susceptible strains, the dose may need to be adjusted upwards, but it is critical to perform a pilot study to establish the optimal dose for your specific strain and experimental conditions.
Q3: Can the number of AOM injections influence tumor outcome?
A3: Yes, the number of AOM injections can have a significant effect, particularly on tumor promotion, in a strain-dependent manner.[1][3] A common protocol involves weekly injections for 2-6 weeks. Increasing the number of treatments can enhance tumor development, but this needs to be balanced against potential toxicity.
Q4: We are using the AOM/DSS model and still see low tumor numbers. What should we check?
A4: The AOM/DSS model combines a carcinogen (AOM) with an inflammatory agent, dextran sodium sulfate (DSS), to accelerate colitis-associated cancer. If you are experiencing low tumor incidence with this model, consider the following:
-
DSS Concentration and Cycling: The concentration of DSS (typically 1-3%) and the duration of its administration in drinking water are critical.[11][12][13] The protocol usually involves cycles of DSS followed by regular drinking water. The number and length of these cycles can be optimized.
-
DSS Lot-to-Lot Variability: It is important to be aware of potential lot-to-lot variability in DSS, which can affect the severity of colitis and subsequent tumor development.[14]
-
Timing of AOM and DSS Administration: The standard protocol involves a single AOM injection followed by one or more cycles of DSS.[11][12][13] Ensure the timing and sequence of administration are consistent.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to low tumor incidence.
Problem: Low Tumor Incidence or High Variability
| Potential Cause | Troubleshooting Steps |
| Incorrect AOM Dosage | - Verify the AOM concentration and the injected volume. - Conduct a dose-response pilot study for your specific mouse strain to determine the optimal dose.[1] - For A/J mice, a dose of 10 mg/kg is often effective.[1] |
| Mouse Strain Resistance | - Confirm the known susceptibility of your chosen mouse strain to AOM.[4] - Consider using a more susceptible strain like A/J or BALB/c if your research goals allow.[4][15][16] |
| Dietary Influences | - Standardize the diet across all experimental groups.[1] - Be aware that high-fat diets can promote tumorigenesis.[5][7] - If comparing studies, note the specific chow used as it can be a significant variable.[1] |
| AOM Solution Instability | - Prepare AOM solutions fresh before each injection. - Store AOM powder under appropriate conditions as recommended by the manufacturer. |
| Suboptimal AOM/DSS Protocol | - Titrate the DSS concentration for your specific mouse strain and animal facility conditions.[14][17] - Optimize the number and duration of DSS cycles.[12] - Ensure fresh DSS solution is provided regularly.[11] |
| Gut Microbiome Variation | - Consider co-housing animals or using other methods to normalize the gut microbiota before starting the experiment.[14][17] - Be mindful of antibiotic use in the facility, as this can alter the microbiome.[8] |
| Sex Differences | - Be aware that sex can influence tumor development in the AOM/DSS model, with males sometimes showing a higher tumor burden.[18] - Analyze and report data for each sex separately. |
Data Summary Tables
Table 1: AOM Dosage and Tumor Response in Different Mouse Strains
| Mouse Strain | AOM Dose (mg/kg) | Dosing Regimen | Tumor Incidence (%) | Tumor Multiplicity (per mouse) | Reference |
| A/J | 5 | 4 weekly IP injections | Low Penetrance | - | [1] |
| A/J | 10 | 4 weekly IP injections | High | - | [1] |
| A/J | 20 | 1 IP injection | Lethal | - | [1] |
| C57BL/6J | 10 | 1 IP injection + 3 cycles 2.5% DSS | 100% (adenomas) | - | [12] |
| BALB/c | 10 | 1 IP injection + 1 cycle 1% DSS | 100% (adenocarcinoma) | - | [4][16] |
| C57BL/6N | 10 | 1 IP injection + 1 cycle 1% DSS | 50% (adenocarcinoma) | - | [4][16] |
| C3H/HeN | 10 | 1 IP injection + 1 cycle 1% DSS | 0% (adenocarcinoma) | - | [4][16] |
| DBA/2N | 10 | 1 IP injection + 1 cycle 1% DSS | 0% (adenocarcinoma) | - | [4][16] |
Table 2: Influence of Diet on AOM-Induced Tumorigenesis in C57BL/6J Mice
| Diet Group | Tumor Incidence | Tumor Multiplicity | Reference | | :--- | :--- | :--- | | Regular Chow (R) | 7% | ~0.07 |[5] | | High-Fat Diet (H) | 33% | - |[5] | | Regular to High-Fat (RH) | 36% | - |[5] | | High-Fat to Regular (HR) | 46% | - |[5] |
Experimental Protocols
Protocol 1: AOM-Induced Sporadic Colon Cancer Model
Objective: To induce colon tumors in mice using AOM alone.
Materials:
-
This compound (AOM)
-
Sterile 0.9% saline
-
Mice (e.g., A/J or other susceptible strain), 6-8 weeks old
-
Standard laboratory animal diet and housing
Methodology:
-
AOM Preparation: Dissolve AOM in sterile saline to a final concentration of 1-2 mg/mL. Prepare this solution fresh on the day of injection.
-
Animal Dosing: Administer AOM via intraperitoneal (IP) injection at a dose of 10 mg/kg body weight.
-
Treatment Schedule: Repeat the AOM injection once a week for 6 consecutive weeks.
-
Monitoring: Monitor the animals for signs of toxicity (e.g., weight loss, lethargy).
-
Tumor Assessment: Euthanize the mice approximately 20-30 weeks after the final AOM injection.[4] Dissect the entire colon, flush with phosphate-buffered saline (PBS), and open longitudinally. Count and measure the size of all visible tumors. A portion of the tumors and adjacent normal tissue can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.
Protocol 2: AOM/DSS-Induced Colitis-Associated Cancer Model
Objective: To induce rapid development of colon tumors in the context of colitis.
Materials:
-
This compound (AOM)
-
Dextran sodium sulfate (DSS, molecular weight 36,000-50,000 Da)
-
Sterile 0.9% saline
-
Mice (e.g., C57BL/6J), 8-10 weeks old
-
Standard laboratory animal diet and housing
Methodology:
-
AOM Injection: On day 0, administer a single intraperitoneal (IP) injection of AOM at a dose of 10-12.5 mg/kg body weight.[11][13]
-
First DSS Cycle: On day 7, replace the drinking water with a 2.5% (w/v) DSS solution.[11] Provide the DSS solution for 7 days. It is recommended to prepare the DSS solution fresh and change it twice a week.[11]
-
Recovery Period: On day 14, switch back to regular drinking water for 10-14 days.[11]
-
Subsequent DSS Cycles: Repeat the 7-day DSS administration followed by a 10-14 day recovery period for a total of three cycles.[11]
-
Monitoring: Monitor the mice for weight loss and signs of colitis (e.g., diarrhea, bloody stool) throughout the experiment, especially during DSS administration.
-
Tumor Assessment: Euthanize the mice between 15-20 weeks after the AOM injection.[13] Process the colons for tumor analysis as described in Protocol 1.
Visualizations
Caption: AOM metabolic activation and key signaling pathways in colon carcinogenesis.
Caption: Experimental workflow for the AOM/DSS colitis-associated cancer model.
Caption: A logical workflow for troubleshooting low tumor incidence in AOM models.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound is a genetic background-dependent colorectal tumor initiator and promoter in mice: effects of dose, route, and diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diet-Induced Obesity Promotes Colon Tumor Development in this compound-Treated Mice | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Role of the Gut Microbiome in Colorectal Cancer Development and Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the gut microbiome, bile acid composition and host immunoinflammatory response in a model of this compound-induced colon cancer at discrete timepoints : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 10. academic.oup.com [academic.oup.com]
- 11. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Modification of the AOM/DSS Model for Inducing Intestinal Adenomas in Mice | Anticancer Research [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jove.com [jove.com]
- 18. The Effect of Sex on the this compound/Dextran Sulfate Sodium-treated Mice Model of Colon Cancer [jcpjournal.org]
Technical Support Center: Optimizing Azoxymethane (AOM) for Consistent Colorectal Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when using azoxymethane (AOM) to induce colorectal cancer in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound (AOM) to use for inducing colon tumors in mice?
The optimal AOM concentration is crucial for maximizing tumor induction while minimizing toxicity. A widely used and effective dose is 10 mg/kg body weight .[1][2] Studies have shown this concentration to be a maximal tolerated dose for tumor induction in susceptible mouse strains like A/J.[1][2]
It is important to perform a dose-response study for your specific mouse strain and experimental conditions. For example, in A/J mice, a 10 mg/kg dose resulted in a significantly higher tumor penetrance and multiplicity compared to 5 mg/kg, while a 20 mg/kg dose was found to be acutely toxic, leading to the death of the animals.[1][2]
Q2: How many injections of AOM should I administer and at what frequency?
The number of AOM injections can influence tumor promotion. A common and effective protocol involves weekly intraperitoneal (IP) injections for several weeks. For instance, four weekly IP treatments with 10 mg/kg AOM have been shown to be optimal for maximizing differences in tumor penetrance and multiplicity between different mouse strains.[1][2] Another protocol for inducing sporadic colorectal tumorigenesis in A/J mice involves six weekly IP injections of 10 mg/kg AOM.[3]
Q3: Which mouse strain is most susceptible to AOM-induced colorectal cancer?
Different mouse strains exhibit varying sensitivity to AOM. A/J and SWR/J mice are known to be highly susceptible to AOM-induced colon tumors.[4] In contrast, strains like C57BL/6 and Balb/c are moderately sensitive, while AKR/J and 129/SV mice are generally resistant to AOM-induced tumor development.[4] The genetic background of the mouse strain is a significant factor affecting the outcome of the experiment.[5]
Q4: Can I use a different route of administration besides intraperitoneal injection?
Yes, both intraperitoneal (IP) and subcutaneous (SC) administration of AOM have been shown to result in similar levels of tumor induction.[2][5] However, in utero exposure to AOM does not appear to be an effective route for tumor induction.[2][5]
Q5: How does diet affect the results of AOM-induced tumorigenesis?
Diet can significantly alter the outcomes of AOM-induced tumorigenesis, and this effect can be dependent on the genetic background of the mice.[2][5] It is crucial to maintain a consistent and well-defined diet throughout the experiment to ensure reproducibility. Even small modifications to the diet can lead to variations in tumor development.[5]
Troubleshooting Guide
This guide addresses common issues encountered during AOM-based colorectal cancer induction experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate after AOM injection | AOM dose is too high for the specific mouse strain. | Reduce the AOM concentration. A dose of 20 mg/kg has been shown to be acutely toxic in A/J mice.[1][2] Perform a dose-finding study to determine the maximum tolerated dose for your strain. |
| Inconsistent tumor incidence and multiplicity | - Genetic variability: Different mouse strains have different susceptibilities.[4][5]- Improper AOM dosage: Suboptimal AOM concentration can lead to low tumor penetrance.[1][2]- Inconsistent administration: Variations in injection technique or volume.- Dietary variations: Changes in diet can significantly impact tumor development.[5] | - Standardize the mouse strain: Use a consistent, inbred mouse strain known to be susceptible to AOM.- Optimize AOM dose: A dose of 10 mg/kg is often effective, but may need adjustment based on the strain.[1][2]- Standardize administration protocol: Ensure accurate and consistent IP or SC injections.- Maintain a consistent diet: Use a standardized chow and avoid dietary changes during the study. |
| Low or no tumor development | - Resistant mouse strain: Some strains are resistant to AOM-induced tumors.[4]- Insufficient AOM dose or number of injections: A low dose or too few injections may not be sufficient to initiate and promote tumorigenesis.[1]- AOM degradation: Improper storage or handling of the AOM solution. | - Select a susceptible mouse strain: A/J or SWR/J strains are recommended for higher tumor incidence.[4]- Increase AOM dose or number of injections: Consider a dose of 10 mg/kg for 4-6 weekly injections.[1][3]- Properly prepare and store AOM: Prepare fresh AOM solution and store it appropriately to prevent degradation. |
| Tumors primarily in the distal colon | This is a characteristic feature of the AOM-induced colorectal cancer model and mirrors the location of non-familial CRC in humans.[5] | This is an expected outcome and not necessarily an issue. |
Experimental Protocols
AOM Solution Preparation
-
Required Materials:
-
This compound (AOM) powder
-
Sterile saline (0.9% NaCl)
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
Calculate the required amount of AOM based on the desired concentration (e.g., 10 mg/kg body weight) and the total weight of the mice to be injected.
-
Dissolve the AOM powder in sterile saline to a stock concentration of 10 mg/ml.[6]
-
Filter the AOM solution using a sterile 0.22 µm syringe filter to ensure sterility.[6]
-
The prepared AOM solution can be used immediately or stored under appropriate conditions as recommended by the manufacturer.
-
AOM Administration Protocol (Intraperitoneal Injection)
-
Animal Preparation:
-
Weigh each mouse accurately on the day of injection to calculate the precise volume of AOM solution to be administered.
-
Gently restrain the mouse.
-
-
Injection Procedure:
-
Draw the calculated volume of the AOM solution into a sterile syringe.
-
Perform an intraperitoneal (IP) injection into the lower quadrant of the abdomen, being careful to avoid injuring internal organs.
-
Monitor the mice closely after injection for any signs of acute toxicity.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent AOM results.
Caption: Standard experimental workflow for AOM-induced tumorigenesis.
Caption: Metabolic activation and carcinogenic pathway of AOM.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound (AOM)-induced colorectal tumorigenesis model [bio-protocol.org]
- 4. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a genetic background-dependent colorectal tumor initiator and promoter in mice: effects of dose, route, and diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Azoxymethane (AOM)-Induced Toxicity in Animal Subjects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing azoxymethane (AOM)-induced toxicity in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving AOM.
Issue 1: High Mortality Rate or Severe Acute Toxicity
Question: We observed a high mortality rate and severe signs of toxicity (e.g., rapid weight loss, lethargy) in our animal subjects shortly after AOM administration. What could be the cause and how can we mitigate this?
Answer:
High mortality and acute toxicity following AOM administration are often multifactorial. Here are the primary considerations and troubleshooting steps:
-
AOM Dose: The administered dose of AOM is a critical factor. Toxicity is dose-dependent, and different mouse strains exhibit varying sensitivities.[1][2][3] For instance, a dose of 20 mg/kg of AOM was found to be acutely toxic in A/J mice, leading to death shortly after the first injection.[2]
-
Recommendation: If you are observing high toxicity, consider reducing the AOM dosage. It is advisable to perform a pilot study with a dose-response curve (e.g., 5, 7.5, 10, and 12.5 mg/kg) to determine the maximum tolerated dose (MTD) for your specific mouse strain and experimental conditions.[2]
-
-
Mouse Strain: Genetic background significantly influences susceptibility to AOM. Strains like A/J are highly susceptible, while others may be more resistant.[3]
-
Recommendation: Be aware of the known sensitivity of your chosen mouse strain. If using a highly sensitive strain, a lower AOM dose is recommended.
-
-
Animal Age and Health Status: Younger mice (dosed at younger than three months of age) may show a higher incidence of acute toxicity.[2] The overall health of the animals is also crucial.
-
Recommendation: Use healthy, mature animals for your studies. Ensure that animals are acclimatized to their environment before the start of the experiment.
-
-
Route of Administration: While intraperitoneal (i.p.) and subcutaneous (s.c.) injections have been shown to result in similar tumor induction, the injection procedure itself can cause stress or injury if not performed correctly.[1][3]
-
Recommendation: Ensure proper handling and injection techniques to minimize stress and potential for injury.
-
Issue 2: Low or Variable Tumor Incidence
Question: Our experiment resulted in a lower-than-expected tumor incidence, or we are seeing high variability in tumor numbers between animals in the same treatment group. What are the potential reasons and solutions?
Answer:
Low or variable tumor incidence can compromise the statistical power of a study. Several factors can contribute to this issue:
-
AOM Dosage and Administration: An insufficient dose of AOM will lead to a low tumor yield. Inconsistent injection volumes or technique can lead to variability.
-
Recommendation: Ensure accurate calculation and administration of the AOM dose based on individual animal body weights. Use a standardized protocol for AOM preparation and injection.
-
-
Mouse Strain and Genetics: As mentioned, mouse strains have different genetic predispositions to AOM-induced tumorigenesis.[3] Even within the same strain, there can be genetic drift over time.
-
Recommendation: Use a well-characterized and genetically stable mouse strain. Consider using F1 hybrids to potentially reduce variability.
-
-
Gut Microbiota: The composition of the gut microbiota can significantly influence the host's response to AOM.[4] Cage-to-cage variations in microbiota can lead to different tumor outcomes.
-
Recommendation: To minimize variability, consider co-housing animals from different litters before the experiment or using microbiota homogenization techniques.[4]
-
-
Diet: Dietary components can modulate the carcinogenic effects of AOM.[1][5][6]
-
Recommendation: Maintain a consistent and well-defined diet for all animals in the study. Be aware that high-fat diets can promote AOM-induced carcinogenesis.[7]
-
-
Inflammation (in AOM/DSS models): In the widely used AOM/dextran sulfate sodium (DSS) model, the severity of DSS-induced colitis directly impacts tumor development. Variability in DSS consumption or response can lead to variable tumor outcomes.
-
Recommendation: Ensure consistent DSS concentration and administration. Monitor signs of colitis (e.g., weight loss, stool consistency, blood in stool) to assess the inflammatory response.
-
Issue 3: Managing Animal Welfare and Side Effects
Question: What are the common adverse effects of AOM administration, and how can we manage them to ensure animal welfare?
Answer:
Common adverse effects include weight loss, dehydration, and signs of distress. In the AOM/DSS model, these are exacerbated by DSS-induced colitis.
-
Weight Loss: This is a common and critical indicator of toxicity.
-
Dehydration: Can occur due to decreased water intake or diarrhea, especially in the AOM/DSS model.
-
Management: Ensure easy access to drinking water. In cases of severe dehydration, subcutaneous or intraperitoneal fluid administration may be necessary.
-
-
General Distress: Look for signs such as lethargy, hunched posture, and ruffled fur.
-
Management: Provide a clean, quiet, and stress-free environment. If an animal shows severe signs of distress that cannot be alleviated, humane euthanasia should be considered in accordance with institutional guidelines.
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of AOM-induced toxicity and carcinogenesis?
A1: AOM is a pro-carcinogen that is metabolized in the liver by cytochrome P450 enzymes (specifically CYP2E1) to its active form, methylazoxymethanol (MAM).[10][11] MAM is a DNA alkylating agent that causes mutations, primarily G:C to A:T transitions.[11] These mutations can activate oncogenes like K-ras and inactivate tumor suppressor genes, leading to the initiation of carcinogenesis.[11] Subsequent cellular signaling pathways, including the PI3K/Akt and MAPK pathways, are often activated, promoting cell proliferation and survival.[11]
Q2: Are there any known biomarkers for AOM-induced toxicity?
A2: Yes, several molecular and histological markers can be used to assess AOM-induced toxicity and carcinogenesis.
-
Aberrant Crypt Foci (ACF): These are early preneoplastic lesions in the colon and are considered a surrogate endpoint for colon cancer.[12]
-
Oxidative Stress Markers: AOM induces oxidative stress, leading to lipid peroxidation and depletion of antioxidants like glutathione.[13] Measuring markers like malondialdehyde (MDA) can indicate oxidative damage.
-
Inflammatory Markers: In the AOM/DSS model, inflammatory markers such as myeloperoxidase (MPO) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) are elevated.
-
Proliferation Markers: Increased cell proliferation in the colonic crypts can be assessed by staining for markers like Ki-67 or PCNA.
-
Protein Markers: Studies have identified proteins like S100A8 and S100A9 to be specifically expressed in cancerous colon tissue induced by AOM.[14]
Q3: What are the safety precautions for handling AOM?
A3: AOM is a potent carcinogen and should be handled with extreme care in a designated area, typically a certified chemical fume hood or a Class II Type B biological safety cabinet.[15][16][17] Personal protective equipment (PPE), including double gloves, a lab coat, and eye protection, is mandatory.[15][16][18] All waste materials, including animal bedding for a specified period after administration, must be treated as hazardous waste and disposed of according to institutional guidelines.[15][17][19]
Protocol-Specific Questions
Q4: How do I choose the right AOM dose and mouse strain for my experiment?
A4: The choice of AOM dose and mouse strain is critical and interdependent.
-
Mouse Strain: Different inbred mouse strains have well-documented differences in susceptibility to AOM-induced colon cancer. For example, A/J and SWR/J mice are highly susceptible, C57BL/6 and BALB/c are moderately susceptible, and AKR/J and 129/SvJ are resistant.[3] Your choice will depend on your experimental goals.
-
AOM Dose: The optimal dose will provide a high tumor incidence with minimal toxicity. A common starting dose for moderately susceptible strains like C57BL/6 is 10-12.5 mg/kg body weight.[20] However, it is strongly recommended to conduct a pilot study to determine the optimal dose for your specific strain and laboratory conditions.[2]
Q5: I am using the AOM/DSS model. How can I minimize variability in colitis induction?
A5: Variability in DSS-induced colitis is a common challenge.
-
DSS Lot and Preparation: Use DSS from the same lot throughout an experiment, as there can be lot-to-lot variability. Prepare fresh DSS solutions regularly, as it can degrade over time.
-
Water Consumption: Monitor water consumption to ensure all cages have similar DSS intake.
-
Microbiota: As mentioned earlier, standardizing the gut microbiota through co-housing or other methods can significantly reduce variability in the response to DSS.[4]
-
Sex Differences: Be aware that male and female mice can respond differently to AOM/DSS treatment.[4] It is best to use animals of a single sex or to stratify the analysis by sex.
Troubleshooting Unexpected Outcomes
Q6: We did not observe any tumors in our control group, but some animals in the AOM-treated group also did not develop tumors. Is this normal?
A6: It is not uncommon to have a certain percentage of non-responders in an AOM-induced cancer model, even with a standardized protocol. This can be due to individual variations in metabolism, immune response, and gut microbiota composition. If the number of non-responders is high, it may indicate an issue with the AOM dose or administration, or the use of a more resistant mouse strain.
Q7: We have observed tumors in other organs besides the colon. Is this expected?
A7: While AOM is considered a colon-specific carcinogen, tumors in other organs, such as the small intestine and liver, have been reported, particularly with higher doses or longer latency periods.[21] The incidence of extra-colonic tumors can also be strain-dependent.
Q8: Is there any information on managing AOM-induced neurotoxicity?
A8: While AOM is known to be a neurotoxic compound, specific guidelines for managing neurotoxic symptoms in AOM-treated animal models are not well-documented in the literature. General principles of animal welfare should be applied. Monitor animals for any neurological signs such as tremors, ataxia, or seizures. If such signs are observed, consult with a veterinarian. Management would likely be supportive and aimed at alleviating symptoms. It is crucial to document these observations as they may be an important aspect of the AOM toxicity profile in your specific experimental context.
Data Summary Tables
Table 1: AOM Dosage and Tumor Incidence in Different Mouse Strains
| Mouse Strain | AOM Dose (mg/kg) | Number of Injections | Tumor Incidence (%) | Average Number of Tumors per Mouse | Reference |
| A/J | 10 | 4 (weekly) | High | - | [2] |
| A/J | 5 | 4 (weekly) | Low | - | [2] |
| FVB/N | 10 | 4 (weekly) | 100 | 3.6 | [3] |
| C57Bl/6J | 10 | 4 (weekly) | 0 | 0 | [3] |
| 129/SvJ | 10 | 4 (weekly) | 0 | 0 | [3] |
| BALB/c | 10 | 6 (weekly) | 63 (adenomas) | - | [7] |
| BALB/c | 10 | 1 | 100 (adenocarcinomas) | - | [22] |
Table 2: Common Troubleshooting Scenarios and Recommended Actions
| Issue | Potential Cause(s) | Recommended Action(s) |
| High early mortality | AOM dose too high for the mouse strain; Improper injection technique; Poor animal health | Reduce AOM dose; Conduct a dose-finding study; Ensure proper training in animal handling and injection; Use healthy, mature animals. |
| Low tumor incidence | AOM dose too low; Resistant mouse strain; Inconsistent AOM administration | Increase AOM dose (based on pilot data); Use a more susceptible mouse strain; Standardize AOM preparation and injection protocol. |
| High variability in tumor numbers | Genetic heterogeneity; Cage-to-cage variation in gut microbiota; Inconsistent DSS administration (in AOM/DSS model) | Use genetically stable mouse strains; Co-house animals or use microbiota homogenization; Ensure consistent DSS preparation and monitor water intake. |
| Excessive weight loss (>20%) | AOM toxicity; Severe DSS-induced colitis | Provide supportive care (hydration, palatable food); Consider reducing AOM or DSS dose in future experiments; Euthanize animals that do not respond to supportive care. |
Experimental Protocols
Protocol 1: AOM-Induced Colon Carcinogenesis (General Protocol)
-
Animal Model: Select an appropriate mouse strain based on the desired susceptibility. House animals in a controlled environment with a standard diet.
-
AOM Preparation: Dissolve AOM in sterile, physiological saline (0.9% NaCl) to the desired concentration (e.g., 10 mg/mL). Handle AOM in a chemical fume hood with appropriate PPE.
-
AOM Administration: Administer AOM via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The typical dose is 10-15 mg/kg body weight, given once a week for 2-6 weeks.
-
Monitoring: Monitor animals regularly for signs of toxicity, including body weight changes, food and water intake, and clinical signs of distress.
-
Termination: Euthanize animals at a predetermined endpoint (e.g., 20-30 weeks after the last AOM injection).
-
Tissue Collection and Analysis: Collect the entire colon, flush with saline, and open longitudinally. Count and measure tumors. Fix tissues in formalin for histopathological analysis.
Protocol 2: AOM/DSS-Induced Colitis-Associated Cancer
-
AOM Injection: On day 0, inject mice with a single dose of AOM (e.g., 10-12.5 mg/kg, i.p.).
-
DSS Administration (Cycle 1): After a recovery period (e.g., 5-7 days), administer DSS (e.g., 1.5-3% w/v) in the drinking water for 5-7 days.
-
Recovery: Replace the DSS solution with regular drinking water for a recovery period of 14-21 days.
-
DSS Administration (Subsequent Cycles): Repeat the DSS administration and recovery periods for a total of 2-3 cycles.
-
Monitoring: Monitor animals closely for signs of colitis, including weight loss, diarrhea, and blood in the stool, particularly during and immediately after DSS administration.
-
Termination and Analysis: Euthanize animals at the end of the final recovery period (e.g., 10-14 weeks from the start of the experiment). Collect and analyze colonic tissue as described in Protocol 1.
Visualizations
Caption: AOM Metabolism and Carcinogenesis Pathway.
References
- 1. This compound is a genetic background-dependent colorectal tumor initiator and promoter in mice: effects of dose, route, and diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. publications.hse.ru [publications.hse.ru]
- 4. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. High-fat diets rich in saturated fat protect against this compound/dextran sulfate sodium-induced colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Alters the Plasma Metabolome to a Greater Extent in Mice Fed a High-Fat Diet Compared to an AIN-93 Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Weight loss following diet-induced obesity does not alter colon tumorigenesis in the AOM mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of this compound, methylazoxymethanol and N-nitrosodimethylamine by cytochrome P450IIE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced rat aberrant crypt foci: Relevance in studying chemoprevention of colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amelioration of this compound induced-carcinogenesis by reducing oxidative stress in rat colon by natural extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiling proteins from this compound-induced colon tumors at the molecular level by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 16. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 17. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 20. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Secondary effects induced by the colon carcinogen this compound in BDIX rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Morphological and molecular alterations in 1,2 dimethylhydrazine and this compound induced colon carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AOM/DSS Experimental Model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS) model for colitis-associated cancer.
Frequently Asked Questions (FAQs)
Q1: What is the AOM/DSS model and why is it used?
The AOM/DSS model is a widely used preclinical animal model that mimics the progression of inflammation-associated colorectal cancer (CAC) in humans.[1][2] It involves the administration of a pro-carcinogen, this compound (AOM), to induce DNA mutations in the colonic epithelium, followed by the administration of Dextran Sodium Sulfate (DSS) in drinking water to promote chronic inflammation and tumor development.[3][4][5] This model is valued for its high reproducibility, relatively short timeline for tumor induction (as little as 7-10 weeks), and its ability to recapitulate many of the histological and molecular features of human CAC.[1][6][7]
Q2: What are the key molecular pathways activated in the AOM/DSS model?
The AOM/DSS model activates several inflammatory and oncogenic signaling pathways. AOM, a genotoxic agent, causes DNA damage, leading to mutations in genes like β-catenin.[7][8] DSS induces colonic epithelial damage, triggering an inflammatory response characterized by the production of cytokines such as IL-6 and TNF-α.[3][8] This chronic inflammation promotes the proliferation of initiated cells through pathways like NF-κB and STAT3.[4]
Q3: Are there differences in susceptibility to the AOM/DSS model between mouse strains?
Yes, significant strain-dependent differences in susceptibility to AOM/DSS-induced tumorigenesis exist.[4][9] For instance, BALB/c mice are generally more susceptible and develop a higher number of polyps compared to C57BL/6 mice.[4][10] It is crucial to select the appropriate mouse strain for your experimental goals and to adjust AOM and DSS concentrations accordingly.[5]
Troubleshooting Guide
This guide addresses common issues encountered during AOM/DSS experiments and provides potential solutions.
Issue 1: High Animal Mortality
Symptoms:
-
Significant weight loss (>20%) shortly after AOM injection or during DSS cycles.[3]
-
Lethargy, hunched posture, and ruffled fur.
-
Unexpected death of animals, particularly during the initial DSS cycle.
Possible Causes & Solutions:
| Cause | Solution |
| AOM Toxicity | The dose of AOM may be too high for the specific mouse strain, age, or sex. It is recommended to perform a pilot study with varying AOM concentrations (e.g., 7.5, 10, and 12.5 mg/kg) to determine the optimal dose.[5] Mortality from AOM is often observed within 24-72 hours post-injection.[5] |
| Excessive DSS-induced Colitis | The concentration or duration of DSS administration may be too severe. Consider reducing the DSS concentration (e.g., from 3% to 1.5-2.5%) or shortening the administration period.[4][6] The molecular weight of DSS can also influence colitis severity; a molecular weight of 36-50 kDa is commonly recommended.[6] |
| Dehydration and Malnutrition | Severe diarrhea caused by DSS can lead to dehydration. Provide supportive care such as subcutaneous injections of sterile saline (0.5-1.0 ml) to correct fluid loss.[3][7] Supplying wet food on the cage floor can also encourage eating.[3] |
| Microbiota Variability | The gut microbiota can influence the severity of colitis. Co-housing mice from different genetic backgrounds for 3-4 weeks before the experiment can help normalize the microbiota.[7] |
Issue 2: Low or No Tumor Development
Symptoms:
-
Few or no visible tumors in the colon at the end of the experiment.
-
Lack of significant histological changes (e.g., dysplasia, adenoma).
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient AOM Dose | The initial dose of AOM may not have been sufficient to induce enough DNA damage. While being mindful of toxicity, ensure the AOM dose is within the effective range for your mouse strain. |
| Suboptimal DSS Concentration or Duration | The inflammatory stimulus from DSS may be too weak. If animal health allows, consider increasing the DSS concentration or the number of DSS cycles.[4] Consistent DSS dosing is critical, and the volume of DSS-containing water should be monitored.[5] |
| Mouse Strain Resistance | The chosen mouse strain may be relatively resistant to AOM/DSS-induced tumorigenesis.[9] Refer to literature for susceptibility of different strains. |
| Timing of Sacrifice | The experiment may have been terminated too early. Tumor development can take up to 10-16 weeks.[5][6] |
Issue 3: High Variability in Tumor Number and Size
Symptoms:
-
Significant differences in the number and size of tumors between animals within the same experimental group.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent AOM/DSS Administration | Ensure accurate weighing of mice for precise AOM dosing.[5] Monitor water intake to ensure consistent DSS consumption across all cages.[5] Prepare fresh DSS solution regularly, as it is not stable at room temperature.[6] |
| Genetic and Environmental Variability | Use age- and sex-matched littermates when possible to minimize genetic and environmental differences.[5] House all experimental and control mice in the same room.[5] |
| Underlying Health Status of Animals | Ensure all animals are healthy and free of pathogens before starting the experiment. |
Experimental Protocols
Standard AOM/DSS Protocol
This protocol is a general guideline and may require optimization based on the specific mouse strain and experimental objectives.
Reagent Preparation:
-
AOM Solution (10 mg/ml stock): Handle AOM with extreme caution in a chemical fume hood, as it is a potent carcinogen.[6] Dissolve AOM powder in sterile saline or PBS to the desired concentration. Aliquot and store at -20°C for up to one year.[11] Avoid repeated freeze-thaw cycles.[7]
-
DSS Solution (1-3% w/v): Dissolve DSS powder (MW 36-50 kDa) in sterile drinking water.[6] It is recommended to prepare this solution fresh before each use, as it is not very stable at room temperature.[6] The solution can be stored at 4°C for up to one week.[7]
Monitoring:
-
Monitor mouse weight daily during DSS administration and at least twice a week during recovery periods.[3][6]
-
Observe mice for clinical signs of colitis, including diarrhea, rectal bleeding, and changes in behavior.
-
The Disease Activity Index (DAI) can be used to quantitatively assess colitis severity.
Data Presentation: AOM/DSS Protocol Variations
The optimal AOM/DSS protocol can vary significantly between laboratories and is dependent on the mouse strain. The following table summarizes common protocol variations.
| Parameter | C57BL/6 Mice | BALB/c Mice | General Recommendation |
| AOM Dose | 10-12.5 mg/kg | 10 mg/kg | Start with a pilot study to determine the optimal dose.[5] |
| DSS Concentration | 2-3% | 1.5-2.5% | Adjust based on colitis severity and mortality.[4] |
| DSS Cycles | 2-3 cycles | 2-3 cycles | More cycles can increase tumor multiplicity but also mortality. |
| DSS Duration per Cycle | 5-7 days | 5-7 days | Shorter durations may be necessary for sensitive strains. |
| Recovery Period | 14-21 days | 14-21 days | Allow for sufficient recovery between DSS cycles. |
| Experiment Duration | 10-16 weeks | 10-16 weeks | Longer durations generally lead to larger and more numerous tumors. |
References
- 1. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AOM/DSS Model of Colitis-Associated Cancer | Springer Nature Experiments [experiments.springernature.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. mdpi.com [mdpi.com]
- 5. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) [jove.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Azoxymethane Protocols to Reduce Animal Morbidity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azoxymethane (AOM) and AOM/Dextran Sodium Sulfate (DSS) protocols. The information provided aims to help refine experimental procedures to minimize animal morbidity while achieving robust scientific outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of animal morbidity in AOM studies?
A1: The primary cause of morbidity is often related to the dose of AOM administered. High doses can lead to acute toxicity, including fulminant hepatic failure.[1] In the AOM/DSS model, the concentration of DSS and the number of cycles also significantly contribute to morbidity through the induction of severe colitis, leading to weight loss, dehydration, and rectal bleeding.[2][3][4]
Q2: How can I determine the optimal dose of AOM for my study?
A2: It is highly recommended to perform a pilot study with a small cohort of animals to determine the optimal AOM dose for your specific mouse or rat strain.[1][2] A dose-response analysis will help identify a concentration that induces the desired phenotype (e.g., aberrant crypt foci or tumors) without causing excessive toxicity.[1][5] Start with a range of doses reported in the literature for your specific animal model.
Q3: Are certain mouse strains more susceptible to AOM-induced toxicity?
A3: Yes, there is a significant strain-dependent effect on susceptibility to AOM.[1][5] For example, A/J mice are highly susceptible to AOM-induced colon tumorigenesis, while AKR/J mice are more resistant.[1][6] It is crucial to consider the genetic background of your animals when designing your protocol.
Q4: What are the clinical signs of AOM toxicity that I should monitor for?
A4: Common signs of AOM and/or DSS-induced toxicity include:
-
Significant weight loss (greater than 15-20% of initial body weight)[2]
-
Hunched posture[2]
-
Lethargy or limited movement[2]
-
Diarrhea and rectal bleeding[3]
-
Signs of dehydration (e.g., sunken eyes, skin tenting)
Daily monitoring of animal weight and clinical condition is essential, especially during and immediately after DSS administration.[2][4]
Q5: What is the recommended route of administration for AOM?
A5: Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are the most common and effective routes for AOM administration and result in similar levels of tumor induction.[1][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate shortly after AOM injection | AOM dose is too high for the specific animal strain, age, or sex. | Reduce the AOM dosage. Perform a dose-response pilot study to determine the maximal tolerated dose.[1][2] Consider using a more resistant strain if appropriate for the study goals. |
| Improper AOM solution preparation or storage. | Ensure AOM is properly dissolved in a sterile vehicle (e.g., saline or PBS).[2] Store aliquots at -20°C or -80°C to maintain stability.[1][2] | |
| Excessive weight loss (>20%) and severe colitis during AOM/DSS protocol | DSS concentration is too high. | Reduce the DSS concentration in the drinking water.[7] Titrate the DSS dose in a pilot study to find a concentration that induces moderate colitis.[8] |
| Duration of DSS cycles is too long. | Shorten the duration of DSS administration in each cycle. | |
| Insufficient recovery time between DSS cycles. | Increase the recovery period with regular drinking water between DSS cycles to allow for tissue repair. | |
| High variability in tumor development between animals | Inconsistent AOM or DSS administration. | Ensure accurate weighing of animals for precise AOM dosing.[2] Monitor water intake to ensure consistent DSS consumption.[2] |
| Differences in gut microbiota between cages. | Consider co-housing animals before the experiment or transferring bedding between cages to normalize gut flora.[8] | |
| Genetic drift within an inbred strain. | Obtain animals from a reliable vendor and minimize the number of generations bred in-house. | |
| Low or no tumor incidence | AOM dose is too low. | Increase the AOM dose, being mindful of potential toxicity. Consider increasing the number of AOM injections.[5] |
| Animal strain is resistant to AOM. | Use a more susceptible strain for AOM-induced carcinogenesis, such as A/J mice.[1][6] | |
| Insufficient promotion of carcinogenesis (in AOM-only models). | If not already in use, consider incorporating a promoting agent like DSS to enhance tumor development.[9] |
Quantitative Data Summary
Table 1: AOM Dosage and Administration Route Effects on Morbidity and Tumorigenesis
| Animal Strain | AOM Dose (mg/kg) | Administration Route | Number of Doses | Observed Morbidity/Toxicity | Tumor Outcome | Reference |
| A/J Mice | 20 | i.p. | 1 | 100% mortality shortly after the first injection (acute toxicity). | N/A | [1] |
| A/J Mice | 10 | i.p. | 4 (weekly) | No premature losses reported. | High tumor penetrance and multiplicity. | [1] |
| A/J Mice | 5 | i.p. | 4 (weekly) | No premature losses reported. | Low tumor penetrance. | [1] |
| C57BL/6 Mice | 12.5 | i.p. | 1 | Morbidity can be substantial, dose reduction may be necessary. | Used in AOM/DSS model. | [2] |
| C57BL/6 Mice | 10 | i.p. | 1 | Standard dose for AOM/DSS protocols. | Induces tumor formation when combined with DSS. | [3][10] |
| AKR/J, SWR/J, A/J Mice | 7.5, 10, 12.5 | i.p. | Trial doses | Mortality often observed 24-72 hours post-injection at higher doses. | Dose- and strain-dependent tumor induction. | [2][5] |
| BDIX Rats (Female) | 15 | s.c. | 4 (weekly) | High frequency of mesenchymal renal tumors. | High frequency of colon carcinomas (75-100%). | [11] |
| BDIX Rats (Male) | 15 | s.c. | 4 (weekly) | Reduced secondary effects compared to females. | High frequency of colon carcinomas. | [11] |
Experimental Protocols
Protocol 1: AOM/DSS-Induced Colitis-Associated Cancer in Mice
This protocol is a standard method for inducing colitis-associated cancer. It is crucial to perform a pilot study to optimize AOM and DSS doses for your specific mouse strain and housing conditions.
Materials:
-
This compound (AOM)
-
Dextran Sodium Sulfate (DSS), molecular weight 36-50 kDa
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
8-12 week old mice (e.g., C57BL/6)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
Procedure:
-
Acclimatization: Allow mice to acclimate to the animal facility for at least one week before starting the experiment.
-
AOM Preparation: Prepare a 1 mg/mL AOM solution in sterile saline or PBS. Filter-sterilize the solution.
-
AOM Injection (Day 0):
-
Weigh each mouse accurately.
-
Calculate the injection volume for a dose of 10 mg/kg body weight (this may need adjustment based on pilot data).
-
Administer the AOM solution via intraperitoneal (i.p.) injection.
-
-
DSS Administration (Cycle 1):
-
Five to seven days after the AOM injection, replace the drinking water with a 1.5-2.5% (w/v) DSS solution. The concentration should be optimized in a pilot study.
-
Provide the DSS solution for 5-7 consecutive days.
-
-
Recovery Period:
-
After the DSS cycle, provide regular drinking water for 14-16 days to allow the mice to recover.
-
-
Subsequent DSS Cycles:
-
Repeat the DSS administration (Step 4) and recovery period (Step 5) for a total of 2-3 cycles.
-
-
Monitoring:
-
Monitor the mice daily, especially during and after DSS administration.
-
Record body weight, stool consistency, and presence of rectal bleeding.
-
Euthanize animals that lose more than 20% of their initial body weight or show signs of severe distress, in accordance with IACUC guidelines.[2]
-
-
Termination of Experiment:
-
Mice are typically euthanized between 10 and 20 weeks after the initial AOM injection for tumor analysis.
-
Visualizations
Signaling Pathways in AOM-Induced Carcinogenesis
Caption: Key signaling pathways activated by this compound leading to colon carcinogenesis.
Experimental Workflow for AOM/DSS Protocol
Caption: A typical experimental workflow for the AOM/DSS-induced colitis-associated cancer model.
Troubleshooting Logic for High Animal Morbidity
Caption: A logical flowchart for troubleshooting high animal morbidity in AOM/DSS experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Relationship between DNA adduct levels, repair enzyme, and apoptosis as a function of DNA methylation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. This compound-Induced Colorectal Cancer Mice Treated with a Polyphenol-Rich Apple Extract Show Less Neoplastic Lesions and Signs of Cachexia [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Role of Hepatic and Intestinal P450 Enzymes in the Metabolic Activation of the Colon Carcinogen this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aberrant transforming growth factor-beta signaling in this compound-induced mouse colon tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Azoxymethane (AOM) Induced Tumor Models
Welcome to the technical support center for azoxymethane (AOM) induced tumor models. This resource is designed for researchers, scientists, and drug development professionals to address the inherent variability in AOM-based carcinogenesis studies and provide guidance on troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in AOM-induced tumor development?
A1: Variability in AOM-induced tumor models can arise from several factors, including:
-
Animal-Related Factors: Genetic background (strain), sex, age, and the composition of the gut microbiota are major contributors.[1][2][3][4] Different mouse strains exhibit markedly different susceptibility to AOM.[3][5][6]
-
Experimental Protocol Factors: The dose and administration route of AOM, the use and protocol for co-treatments like dextran sulfate sodium (DSS), and the overall duration of the experiment are critical variables.[3][5][7][8]
-
Environmental Factors: Diet and housing conditions, which can influence the gut microbiome and overall animal health, play a significant role.[9][10][11][12]
Q2: How does the genetic background of the mouse strain affect AOM-induced tumorigenesis?
A2: Mouse strains show significant genetic-based differences in their susceptibility to AOM. For instance, A/J mice are known to be highly susceptible, while strains like AKR/J can be strongly resistant.[3] Studies comparing strains like FVB/N, 129/SvJ, and C57BL/6J have shown that only FVB/N mice developed tumors under a specific AOM protocol.[6] The Collaborative Cross mouse population is a powerful tool for identifying specific genetic loci that influence susceptibility.[1][13][14]
Q3: What is the role of the gut microbiota in the variability of AOM tumor models?
A3: The gut microbiome is a critical determinant of susceptibility to AOM-induced colorectal tumors.[1] The composition of the gut microbiota can directly influence the host's immune response and metabolic environment.[2][12] Studies have shown that germ-free mice exhibit reduced or no tumor formation in the AOM/DSS model.[2] Specific bacterial genera have been associated with either promoting or protecting against tumor development.[2] For example, Ruminococcus flavefaciens and Fibrobacter succinogenes have been linked to protection, while others can exacerbate tumorigenesis.[2] Manipulation of the microbiota with antibiotics has been shown to attenuate colon tumorigenesis in the AOM/DSS model.[12][15]
Q4: How does diet, particularly high-fat diets, influence AOM-induced tumor development?
A4: Diet is a significant environmental factor that can modulate AOM-induced carcinogenesis. High-fat diets and diet-induced obesity are generally considered to promote colon tumor development in AOM-treated mice.[9][10] Interestingly, one study found that even a temporary period of high-fat diet-induced obesity, followed by a return to a regular diet, resulted in increased tumor development compared to mice consistently on a regular diet.[9][10] However, the composition of the fat can also be a factor, with one study suggesting that high-fat diets rich in saturated fat may be protective in the AOM/DSS model, potentially by preserving intestinal barrier integrity.[11]
Q5: Are there sex-based differences in susceptibility to AOM-induced tumors?
A5: Yes, some studies suggest that male mice are more susceptible to AOM/DSS-induced colitis-associated colon tumorigenesis than female mice.[4] This increased susceptibility in males may be linked to differences in inflammatory mediators.[4]
Troubleshooting Guide
Issue 1: High mortality rate after AOM injection.
-
Possible Cause: The AOM dose is too high for the specific mouse strain being used.
-
Troubleshooting Step:
-
Review the literature for recommended AOM doses for your specific mouse strain.[3]
-
Perform a dose-response pilot study to determine the maximum tolerated dose. It is suggested to test a range of doses (e.g., 7.5 mg/kg, 10 mg/kg, and 12.5 mg/kg) in small cohorts.[7][16]
-
Ensure accurate weighing of mice and precise calculation of the injection volume.[7][16]
-
Observe mice closely for 24-72 hours post-injection, as this is when mortality from AOM toxicity is most often observed.[7][16]
-
Issue 2: Inconsistent or no tumor development.
-
Possible Cause 1: The AOM dose is too low.
-
Troubleshooting Step: Increase the AOM dose, being mindful of the maximum tolerated dose for your strain.[3]
-
Possible Cause 2: The mouse strain is resistant to AOM.
-
Troubleshooting Step: Select a mouse strain known to be more susceptible to AOM-induced tumorigenesis (e.g., A/J or BALB/c).[3][5]
-
Possible Cause 3 (for AOM/DSS model): The DSS concentration, molecular weight, or duration of administration is insufficient to induce adequate inflammation.
-
Troubleshooting Step:
-
Possible Cause 4: Variability in gut microbiota across cages or experimental groups.
-
Troubleshooting Step:
Issue 3: High variability in tumor number and size within the same experimental group.
-
Possible Cause: Inconsistent administration of AOM or DSS.
-
Troubleshooting Step:
-
Possible Cause: Underlying differences in the gut microbiota of individual animals.
-
Troubleshooting Step:
-
Increase the number of animals per group to improve statistical power and account for individual variation.
-
As mentioned previously, consider strategies to normalize the gut microbiota before the experiment begins.[20]
-
Data Presentation
Table 1: Influence of Mouse Strain on AOM/DSS-Induced Tumorigenesis
| Mouse Strain | AOM Dose (mg/kg) | DSS Concentration (%) | Tumor Incidence (%) | Tumor Multiplicity (per mouse) | Reference |
| BALB/c | 10 | 1 | 100 | 7.7 ± 4.3 | [8] |
| C57BL/6N | 10 | 1 | 50 | 1.0 ± 1.2 | [8] |
| C3H/HeN | 10 | 1 | 0 (Adenocarcinomas) | Few adenomas | [8] |
| DBA/2N | 10 | 1 | 0 (Adenocarcinomas) | Few adenomas | [8] |
Table 2: Effect of Diet on AOM-Induced Tumor Development in C57BL/6J Mice
| Dietary Group | Tumor Incidence (%) | Tumor Multiplicity (per mouse) |
| Regular Chow (R) | 33 | 0.44 ± 0.19 |
| High-Fat Diet (H) | 90 | 2.50 ± 0.50 |
| Regular to High-Fat (RH) | 89 | 2.11 ± 0.42 |
| High-Fat to Regular (HR) | 88 | 2.50 ± 0.52 |
| Data adapted from Tuominen et al. (2013) which showed that tumor incidence and multiplicity were dramatically smaller in the regular chow group compared to all groups that received a high-fat diet at any point.[9][10] |
Experimental Protocols
Protocol: AOM/DSS Model for Colitis-Associated Cancer
This protocol is a generalized summary. Researchers should optimize doses and durations for their specific mouse strain and experimental goals.[7][17][18][19]
-
Acclimatization: Acclimatize 6-8 week old male mice for at least one week before starting the experiment.
-
AOM Injection (Day 0):
-
DSS Administration (Cycle 1):
-
Recovery Period:
-
After the DSS cycle, replace the DSS solution with regular drinking water for 14-16 days to allow the mice to recover.
-
-
Subsequent DSS Cycles:
-
Termination and Tissue Collection:
Visualizations
Caption: Metabolic activation of AOM leading to DNA damage and tumor initiation.[7]
References
- 1. Genetic and microbial determinants of this compound-induced colorectal tumor susceptibility in Collaborative Cross mice and their implication in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut commensal bacteria influence colorectal cancer development by modulating immune response in AOM/DSS-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The Effect of Sex on the this compound/Dextran Sulfate Sodium-treated Mice Model of Colon Cancer [jcpjournal.org]
- 5. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diet-Induced Obesity Promotes Colon Tumor Development in this compound-Treated Mice | PLOS One [journals.plos.org]
- 10. Diet-induced obesity promotes colon tumor development in this compound-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-fat diets rich in saturated fat protect against this compound/dextran sulfate sodium-induced colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of the Gut Microbiome in Colorectal Cancer Development and Therapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Genetic and microbial determinants of this compound-induced colorectal tumor susceptibility in Collaborative Cross mice and their implication in human cancer [escholarship.org]
- 15. The Gut Microbiome Modulates Colon Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. med.upenn.edu [med.upenn.edu]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) [jove.com]
- 20. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
Technical Support Center: Azoxymethane (AOM) Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azoxymethane (AOM).
Frequently Asked Questions (FAQs)
Q1: What is this compound (AOM) and what is it used for in research?
A1: this compound (AOM) is a potent carcinogen used in animal research to induce colon cancer.[1][2] It is a valuable tool for studying the pathogenesis of colorectal cancer and for testing the efficacy of potential therapeutic agents.[3] AOM is often used in combination with dextran sulfate sodium (DSS) to create a colitis-associated cancer (CAC) model in mice.[4][5][6][7][8]
Q2: What are the primary hazards associated with AOM?
A2: AOM is highly toxic, a known human carcinogen, and a teratogen (can cause birth defects).[1][2][9] Exposure can occur through inhalation, ingestion, or skin contact.[1] It is also a flammable liquid and vapor.[10] Pregnant or breastfeeding women should not work with AOM.[1][11]
Q3: What personal protective equipment (PPE) is required when handling AOM?
A3: Appropriate PPE is crucial to minimize exposure. This includes:
-
Double nitrile gloves or chemotherapy-resistant gloves[1][11]
-
ANSI-approved safety glasses or goggles; a face shield is recommended if there is a splash hazard[1][2]
-
Closed-toe shoes[10]
-
In some cases, a respirator with an organic vapor cartridge may be necessary if engineering controls are not available.[10]
Q4: How should AOM be prepared and stored?
A4: AOM should be prepared in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet (BSC).[1][2][9] The work surface should be covered with a plastic-backed absorbent pad.[2][9] AOM stock solutions are typically prepared, aliquoted into leak-proof, screw-cap tubes, and stored in a locked secondary container in a refrigerator or freezer at -20°C, protected from light.[6][9][11] Avoid repeated freeze-thaw cycles.[6]
Q5: How should AOM waste be disposed of?
A5: All materials contaminated with AOM, including empty containers, bedding from treated animals (for at least 10 days post-administration), and used PPE, must be disposed of as hazardous waste.[10] Contaminated sharps should be placed in a designated puncture-proof sharps container.[9][11] Work surfaces should be decontaminated with a detergent solution followed by a 10% bleach solution.[2][11]
Troubleshooting Guide
Q1: My mice are showing excessive weight loss or mortality after AOM injection. What could be the cause?
A1: Excessive toxicity can result from several factors:
-
Incorrect Dosage: AOM dosage is dependent on the mouse strain, age, and experimental model.[12][13] Doses that are too high can lead to acute toxicity.[13] It is crucial to perform a dose-response study or consult literature for the specific mouse strain being used.
-
Animal Health: Pre-existing health conditions can increase sensitivity to AOM. Ensure that all animals are healthy and acclimatized to the facility before starting the experiment.
-
Injection Error: Intraperitoneal (IP) injection is a common administration route. However, incorrect injection technique can lead to injury or incorrect dosing. Ensure proper training in animal handling and injection techniques.
Q2: I am not observing the expected tumor development in my AOM/DSS model. What should I check?
A2: Several factors can influence tumor development in the AOM/DSS model:
-
AOM and DSS Potency: Ensure that the AOM and DSS used are from a reliable source and have not expired. The molecular weight of DSS can affect the severity of colitis.
-
Mouse Strain Susceptibility: Different mouse strains have varying susceptibility to AOM-induced tumorigenesis.[12][13] C57BL/6 and BALB/c mice are commonly used and are susceptible.[6][7]
-
DSS Concentration and Cycling: The concentration of DSS in drinking water and the duration of the cycles are critical.[5] Typically, 1-3.5% DSS is used for 5-7 days, followed by a recovery period with regular drinking water.[5][6] This cycle is often repeated 2-3 times.[5][6]
-
Microbiome: The gut microbiome can influence the inflammatory response and tumor development. Co-housing mice from different litters for a few weeks before the experiment can help normalize the microbiome.[5]
Q3: How can I minimize variability between my experimental groups?
A3: To enhance the reproducibility of your results:
-
Consistent Animal Husbandry: Maintain consistent housing conditions, including diet, light-dark cycles, and cage density.[14]
-
Age and Sex Matching: Use age- and sex-matched animals for all experimental groups.[5]
-
Standardized Procedures: Ensure all procedures, including AOM preparation, injection, and DSS administration, are performed consistently across all groups.
-
Randomization: Randomly assign animals to treatment groups.
Quantitative Data Summary
Table 1: Example AOM Dosages for Colorectal Cancer Induction in Rodents
| Animal Model | Strain | AOM Dosage | Administration Route | Frequency | Reference |
| Colitis-Associated Cancer | C57BL/6 Mice | 10 mg/kg | Intraperitoneal (IP) | Single injection | [5] |
| Colitis-Associated Cancer | BALB/c Mice | 10 mg/kg | Intraperitoneal (IP) | Single injection | [6] |
| Colitis-Associated Cancer | 14-Month-Old BALB/c and C57BL/6 Mice | 12.5 mg/kg | Intraperitoneal (IP) | Single injection | [3] |
| Colon Adenoma/Adenocarcinoma | F344 Rats | 15 mg/kg | Subcutaneous (s.c.) | Once weekly for two weeks | [15] |
| Aberrant Crypt Foci | Sprague Dawley Rats | 7 mg/kg | Subcutaneous (s.c.) | Once a week for three weeks | [16] |
| Colon Tumorigenesis | A/J Mice | 10 mg/kg | Intraperitoneal (IP) | Weekly for 5 weeks | [17] |
| Colon Tumorigenesis | A/J, SWR/J, AKR/J Mice | 5-20 mg/kg (dose-dependent) | Intraperitoneal (IP) or Subcutaneous (s.c.) | Varies | [13] |
Experimental Protocols
Detailed Methodology for AOM/DSS-Induced Colitis-Associated Cancer in Mice
This protocol is a general guideline and may require optimization based on the specific mouse strain and experimental goals.[5][6]
-
Animal Preparation:
-
Use 6-8 week old mice (e.g., C57BL/6).[5]
-
Allow mice to acclimatize to the animal facility for at least one week before the experiment.
-
Provide a standard diet and water ad libitum.
-
-
AOM Preparation and Administration (Day 0):
-
DSS Administration (Cycle 1):
-
On day 7, replace the regular drinking water with a 2.5% (w/v) DSS solution.[5] The concentration may need to be adjusted (1-3.5%) depending on the mouse strain and desired severity of colitis.[5]
-
Provide the DSS solution for 7 consecutive days.
-
Replace the DSS solution with fresh solution every 2-3 days.[5]
-
On day 14, switch back to regular drinking water for a 14-day recovery period.[5]
-
-
Subsequent DSS Cycles:
-
Repeat the 7-day DSS administration followed by a 14-day recovery period for two more cycles.[5]
-
-
Monitoring:
-
Termination and Tissue Collection:
Visualizations
Caption: Experimental workflow for the AOM/DSS-induced colitis-associated cancer model in mice.
References
- 1. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 2. research.auburn.edu [research.auburn.edu]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. An Optimized Protocol of this compound-Dextran Sodium Sulfate Induced Colorectal Tumor Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 10. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 11. research.hawaii.edu [research.hawaii.edu]
- 12. This compound is a genetic background-dependent colorectal tumor initiator and promoter in mice: effects of dose, route, and diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. Intermittent dosing regimens of aspirin and naproxen inhibit this compound-induced rat colon adenoma progression to adenocarcinoma and invasive carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
avoiding common pitfalls in azoxymethane experiments
Welcome to the technical support center for azoxymethane (AOM) and AOM/Dextran Sodium Sulfate (DSS) based experimental models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you navigate and refine your colitis-associated cancer studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during your AOM and AOM/DSS experiments.
Q1: We are seeing high variability in tumor development between our animals. What are the common causes and how can we minimize this?
A1: Variability in tumor incidence and multiplicity is a significant challenge. Several factors can contribute to this issue:
-
Mouse Strain: Different mouse strains have varying susceptibility to AOM/DSS-induced tumorigenesis.[1][2][3] For example, BALB/c mice are generally more susceptible than C57BL/6 mice.[3][4] It is crucial to select an appropriate strain for your study and maintain consistency.
-
Sex Differences: Male mice often develop a higher number of and larger tumors compared to females in AOM/DSS models.[5] Ensure your experimental groups are balanced for sex or use only one sex to reduce this source of variation.
-
Microbiota: The gut microbiome plays a critical role in the inflammatory response and subsequent tumor development.[1][6][7] Differences in the microbiota between cages or animal suppliers can lead to varied outcomes. It is recommended to co-house animals for a period before the experiment or to perform microbiota homogenization.[6][7]
-
DSS Dosage and Lot-to-Lot Variability: The concentration and brand of DSS can significantly impact the severity of colitis and subsequent tumor formation.[7] It is advisable to perform a pilot study to optimize the DSS concentration for your specific mouse strain and housing conditions.[6] Be aware of potential lot-to-lot variability in DSS, which can affect reproducibility.[7]
Q2: What is the recommended dosage for AOM and how should it be administered?
A2: The optimal AOM dosage aims to induce tumor formation while minimizing acute toxicity.[8]
-
Dosage: A commonly used dosage for a single intraperitoneal (i.p.) injection is between 10 mg/kg and 12.5 mg/kg body weight.[1][2][9] Doses around 20 mg/kg have been shown to be acutely toxic and lead to animal death.[8]
-
Administration: AOM is typically administered via an intraperitoneal injection.[2][9] For studies inducing sporadic tumors without DSS, AOM may be administered weekly for several weeks.[2][10]
Q3: We are observing high mortality in our experimental group after AOM injection. What could be the cause?
A3: High mortality following AOM administration is often related to acute toxicity.
-
Dosage: An AOM dose of 20 mg/kg has been reported to be lethal in A/J mice.[8] If you are observing high mortality, consider reducing the AOM dosage. A pilot study with doses such as 7.5 mg/kg, 10 mg/kg, and 12.5 mg/kg can help determine the optimal dose for your specific mouse strain.[11]
-
Animal Health: Ensure that the animals are healthy and free from other underlying conditions before AOM administration.
Q4: How should we properly handle and dispose of this compound?
A4: AOM is a potent carcinogen and must be handled with extreme caution.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.[13][14]
-
Engineering Controls: All work with AOM, including preparation of solutions, should be conducted in a certified chemical fume hood or a Class II, Type B2 biosafety cabinet.[14][15]
-
Animal Handling: Animals and their waste are considered hazardous for at least 10 days after the last AOM treatment.[14][15] Handle animals and change cages within a ventilated cabinet.[12][15]
-
Waste Disposal: All AOM-contaminated materials, including empty vials, syringes, bedding, and carcasses, must be disposed of as hazardous waste according to institutional and regulatory guidelines.[14][16]
Q5: What is the typical timeline for the AOM/DSS model and what should we expect to observe?
A5: The AOM/DSS model is a relatively rapid model for inducing colitis-associated cancer, with tumors developing in as little as 10 weeks.[1][4][11] A typical protocol involves a single AOM injection followed by cycles of DSS administration in the drinking water.[1][9]
-
Induction Phase: Following the AOM injection, mice are typically given 2-3 cycles of DSS (e.g., 2-3% in drinking water for 5-7 days) interspersed with periods of regular drinking water (e.g., 10-14 days).[9][10]
-
Clinical Signs: During DSS administration, mice may exhibit signs of colitis, including weight loss, diarrhea, and blood in the stool.[1][6] It is crucial to monitor the animals daily for these signs. If mice lose more than 20% of their body weight, they may need to be euthanized.[1]
-
Tumor Development: Tumors, typically adenomas and adenocarcinomas, are generally observed in the distal colon at the end of the experiment.[1][3][11]
Experimental Protocols
Below are detailed methodologies for key experiments.
AOM/DSS-Induced Colitis-Associated Cancer Protocol
This protocol is a common starting point and may require optimization for your specific experimental conditions.
-
AOM Preparation and Administration (Day 0):
-
DSS Administration Cycles:
-
Cycle 1 (Beginning Day 7): Provide drinking water containing 2-3% (w/v) DSS for 5-7 days.[9] Replace the DSS solution every other day.[6]
-
Recovery Period 1: Following the first DSS cycle, provide regular drinking water for 10-14 days.[9][10]
-
Cycle 2: Repeat the DSS administration as in Cycle 1.
-
Recovery Period 2: Provide regular drinking water for another 10-14 days.
-
Cycle 3: Repeat the DSS administration.
-
Final Recovery: Provide regular drinking water until the experimental endpoint.[9]
-
-
Monitoring:
-
Tissue Harvest:
Histological Evaluation of Colitis
Histological scoring is essential for quantifying the degree of inflammation.
-
Tissue Processing:
-
Fix a portion of the colon in 10% neutral buffered formalin for 24 hours.[11]
-
Process the tissue and embed in paraffin.
-
Section the tissue and stain with hematoxylin and eosin (H&E).
-
-
Scoring System:
-
Evaluate sections for the following features:
-
Inflammatory Cell Infiltration: Grade the extent of inflammatory cell infiltration into the lamina propria.
-
Epithelial Damage: Assess for crypt destruction, ulceration, and loss of goblet cells.
-
-
A scoring system can be adapted from published literature, often on a scale of 0-3 or 0-4 for different parameters.[4][10]
-
Data Presentation
Table 1: AOM Dosage and Administration
| Parameter | Recommendation | Reference |
| Carcinogen | This compound (AOM) | [1] |
| Typical Dose | 10 - 12.5 mg/kg body weight | [1][2][9] |
| Administration Route | Intraperitoneal (i.p.) injection | [2][9] |
| Frequency (AOM/DSS Model) | Single injection | [9] |
| Frequency (AOM only) | Weekly for 2-10 weeks | [2] |
Table 2: Example AOM/DSS Experimental Timeline
| Day | Activity | Reference |
| 0 | Administer AOM (10 mg/kg, i.p.) | [9] |
| 7-13 | Provide 2.5% DSS in drinking water | [9] |
| 14-23 | Provide regular drinking water | [9] |
| 24-30 | Provide 2.5% DSS in drinking water | [9] |
| 31-40 | Provide regular drinking water | [9] |
| 41-47 | Provide 2.5% DSS in drinking water | [9] |
| 48 - Endpoint | Provide regular drinking water | [9] |
| Endpoint (Week 10-16) | Euthanize and harvest colon for analysis | [9] |
Visualizations
Caption: Metabolic activation of AOM leading to tumor initiation.
Caption: AOM/DSS experimental workflow.
References
- 1. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.hse.ru [publications.hse.ru]
- 3. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcpjournal.org [jcpjournal.org]
- 6. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
- 7. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.3. Experimental Mouse Models [bio-protocol.org]
- 11. med.upenn.edu [med.upenn.edu]
- 12. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 13. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 14. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 15. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: AOM/DSS Protocol Modifications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Azoxymethane (AOM) and Dextran Sodium Sulfate (DSS) induced colitis-associated colorectal cancer model.
Troubleshooting Guides
Issue: High mortality rate in experimental animals.
High mortality is a common issue in the AOM/DSS model and can often be attributed to excessive toxicity from either AOM or DSS.
Possible Causes and Solutions:
-
AOM Dosage Too High: AOM is a potent carcinogen and its toxicity can vary between mouse strains.[1] It is recommended to perform a pilot study with different AOM doses (e.g., 7.5 mg/kg, 10 mg/kg, and 12.5 mg/kg) to determine the optimal concentration for your specific mouse strain and facility.[1] Mortality from AOM is often observed within 24 to 72 hours after injection.[1]
-
DSS Concentration or Duration is Excessive: The sensitivity to DSS varies significantly among different mouse strains.[2][3] For instance, Balb/c mice are generally more sensitive than C57BL/6 mice.[2][4] If you observe severe weight loss (greater than 20%), diarrhea, or bloody stool, consider the following adjustments:
-
Animal Strain and Substrain Differences: Different strains and even substrains of mice have varying susceptibilities to AOM and DSS.[2][8] Ensure you are using the appropriate dosage and protocol for your specific mouse line.
-
Gut Microbiota: The composition of the gut microbiota can influence the severity of colitis.[9] To minimize variability, it is recommended to co-house experimental and control animals for several weeks before the experiment to help normalize their gut flora.[10] Microbiota homogenization, by transferring bedding between cages, can also be implemented at the start of each DSS cycle.[9][11]
-
Supportive Care: For mice experiencing significant weight loss, providing supportive care such as subcutaneous injections of sterile saline or offering wet food can help improve survival rates.[1]
Issue: Low or no tumor development.
The absence of tumors at the end of the experiment can be frustrating. Several factors can contribute to this outcome.
Possible Causes and Solutions:
-
Insufficient AOM or DSS Dosage: Just as excessive doses can be lethal, insufficient doses may not be potent enough to induce tumorigenesis.
-
If no tumors are observed, consider increasing the AOM dosage within the recommended range (e.g., up to 12.5 mg/kg), after performing a dose-finding study for toxicity.[1]
-
The concentration of DSS might be too low. Some strains may require a higher concentration (e.g., 3%) to induce sufficient inflammation for tumor promotion.[5][6]
-
The number of DSS cycles can be increased from the standard three to four cycles to enhance the inflammatory response.[6]
-
-
Mouse Strain Resistance: Certain mouse strains are more resistant to AOM/DSS-induced tumorigenesis.[8] For example, C57BL/6N mice have been shown to have a lower tumor incidence compared to Balb/c mice.[2][4] It is crucial to select a mouse strain known to be susceptible to this model.
-
Suboptimal Timing of Sacrifice: The latency to tumor development can vary. While tumors can appear as early as 8-10 weeks, some protocols may require a longer duration.[12] If you are sacrificing animals at an early time point, you may only observe pre-cancerous lesions like aberrant crypt foci (ACF) or adenomas.[12]
-
DSS Lot-to-Lot Variability: The molecular weight and purity of DSS can vary between different manufacturing lots, which can significantly impact the severity of induced colitis.[9] It is advisable to test each new lot of DSS to ensure consistency.
Frequently Asked Questions (FAQs)
Q1: What is the standard AOM/DSS protocol?
The most widely used protocol involves a single intraperitoneal (i.p.) injection of AOM (typically 10-12.5 mg/kg body weight), followed by multiple cycles of DSS administered in the drinking water.[1][2][7] A common regimen consists of three cycles of 2-3% DSS for 5-7 days, with a 10-14 day rest period with regular drinking water in between each cycle.[7][10][12]
Q2: How do I choose the right mouse strain for my AOM/DSS experiment?
The choice of mouse strain is critical for a successful experiment. Different strains exhibit varying susceptibility to AOM/DSS-induced colitis and tumor development.[2][8]
-
High Susceptibility: Balb/c and A/J mice are generally considered highly susceptible.[2][4][8]
-
Moderate Susceptibility: C57BL/6 mice are widely used but are relatively more resistant than Balb/c mice.[2][8]
-
Low Susceptibility: C3H/HeN and DBA/2N strains have been reported to develop few to no tumors with standard protocols.[4]
Q3: Should I use male or female mice?
Sex differences in response to the AOM/DSS protocol have been reported.[9] Male mice are often considered to be more susceptible to DSS-induced colitis.[6] However, some studies have found no significant sex-based differences in tumor development.[13] It is recommended to use animals of the same gender within an experiment to reduce variability.[14] If both sexes are used, they should be analyzed as separate cohorts.
Q4: How can I monitor the severity of colitis during the experiment?
Monitoring colitis severity is crucial for animal welfare and for interpreting the experimental results. The Disease Activity Index (DAI) is a commonly used scoring system that combines scores for weight loss, stool consistency, and the presence of blood in the stool.[6][7]
| Score | Weight Loss (%) | Stool Consistency | Intestinal Bleeding |
| 0 | None | Normal | Normal |
| 1 | 1-5 | Soft but formed | Blood traces in stool visible |
| 2 | 5-10 | Soft and unformed | Blood traces in stool |
| 3 | 10-18 | Very soft and wet | Overt rectal bleeding |
| 4 | >18 | Diarrhea | Rectal prolapse |
| Table 1: A commonly used Disease Activity Index (DAI) scoring system. The total score is the sum of the individual scores.[6] |
Q5: Are there modifications to the AOM/DSS protocol to study precancerous lesions?
Yes, the standard protocol can be modified to specifically induce the formation of adenomas without progression to adenocarcinomas. One such modification involves a single AOM injection (10 mg/kg) followed by three 5-day cycles of 2.5% DSS, with sacrifice of the animals on day 60.[12][15]
Data Presentation
Table 2: Comparison of Different AOM/DSS Protocol Modifications
| Parameter | Protocol 1 (Standard) | Protocol 2 (Adenoma Induction) | Protocol 3 (Optimized for C57BL/6) |
| AOM Dose | 10-12.5 mg/kg (single i.p. injection) | 10 mg/kg (single i.p. injection) | 10 mg/kg (single i.p. injection) |
| DSS Concentration | 2-3% in drinking water | 2.5% in drinking water | 3.0% (females), 3.25% (males) |
| DSS Cycles | 3 cycles of 5-7 days | 3 cycles of 5 days | 3 cycles of 7 days |
| Rest Period | 10-14 days of normal water | 14 days of normal water | 14 days of normal water |
| Endpoint | 10-12 weeks (Adenocarcinoma) | 60 days (Adenoma) | 70 days (Adenocarcinoma) |
| Reference | [1][7][10] | [12][15] | [11] |
Experimental Protocols
Detailed Methodology for a Standard AOM/DSS Protocol
This protocol is a general guideline and may require optimization based on the specific mouse strain and experimental goals.
-
Animal Acclimation: House 8-12 week old mice in a specific pathogen-free (SPF) facility for at least one week to acclimate.[14] Co-house experimental and control groups to normalize gut microbiota.[10]
-
AOM Injection (Day 0):
-
Weigh each mouse accurately.
-
Prepare a fresh solution of AOM in sterile saline at a concentration of 1 mg/mL.
-
Administer a single intraperitoneal (i.p.) injection of AOM at a dose of 10-12.5 mg/kg body weight.[1]
-
-
DSS Administration (Cycle 1):
-
One week after the AOM injection (Day 7), replace the drinking water with a freshly prepared 2-3% DSS solution.
-
Provide the DSS solution ad libitum for 5-7 days.[10]
-
Monitor the mice daily for weight loss, stool consistency, and signs of bleeding to calculate the Disease Activity Index (DAI).
-
-
Rest Period:
-
After the DSS cycle, switch back to regular drinking water for 10-14 days to allow the mice to recover.
-
-
Subsequent DSS Cycles:
-
Repeat the DSS administration (Step 3) and rest period (Step 4) for a total of three cycles.
-
-
Endpoint and Tissue Collection:
-
At the end of the experiment (typically 10-12 weeks after AOM injection), euthanize the mice.
-
Excise the entire colon and rectum.
-
Flush the colon with phosphate-buffered saline (PBS).
-
Open the colon longitudinally and record the number, size, and location of tumors.
-
Fix the tissue in 10% neutral buffered formalin for histological analysis.
-
Visualizations
Caption: A diagram illustrating the timeline of a standard AOM/DSS experimental protocol.
Caption: A logical decision tree for troubleshooting high mortality in the AOM/DSS model.
Caption: A simplified diagram of the signaling pathways initiated by AOM and DSS leading to colorectal cancer.
References
- 1. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) [jove.com]
- 4. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of colorectal carcinogenesis in the C57BL/6J and A/J mouse strains with a reduced DSS dose in the AOM/DSS model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
- 12. A Novel Modification of the AOM/DSS Model for Inducing Intestinal Adenomas in Mice | Anticancer Research [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Azoxymethane (AOM) and Dimethylhydrazine (DMH) in Colorectal Cancer Research
For decades, azoxymethane (AOM) and 1,2-dimethylhydrazine (DMH) have served as cornerstone chemical carcinogens in preclinical colorectal cancer (CRC) research. Their ability to reliably induce tumors in rodents that recapitulate many features of human sporadic CRC has made them invaluable tools for studying carcinogenesis, evaluating chemopreventive agents, and testing novel therapeutic strategies. This guide provides a detailed, objective comparison of AOM and DMH for researchers, scientists, and drug development professionals, complete with experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Mechanism of Action: A Shared Path to Carcinogenesis
DMH is a pro-carcinogen that requires metabolic activation to exert its carcinogenic effects. In the liver, cytochrome P450 enzymes metabolize DMH to its more stable and direct-acting metabolite, this compound (AOM). AOM is then further metabolized in the colon to the ultimate carcinogen, a highly reactive methyl-diazonium ion. This electrophilic compound readily methylates cellular macromolecules, most critically DNA, leading to the formation of DNA adducts such as O6-methylguanine and N7-methylguanine.[1] If not repaired by the cell's DNA mismatch repair (MMR) machinery, these adducts can lead to G:C to A:T transition mutations during DNA replication.[2]
These mutations frequently occur in key regulatory genes, driving the initiation and progression of colorectal cancer. Both AOM and DMH-induced tumors often exhibit mutations in genes such as K-ras and β-catenin (Ctnnb1), and alterations in signaling pathways critical to cell proliferation, differentiation, and apoptosis.[3][4]
Carcinogenic Potency and Tumor Characteristics: A Quantitative Comparison
While both AOM and DMH are effective in inducing colorectal tumors, their potency and the resulting tumor characteristics can vary depending on the animal model, dose, and administration protocol. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Comparison of Tumor Incidence and Multiplicity in Rodents
| Carcinogen | Animal Model | Dosage and Administration | Tumor Incidence (%) | Mean Tumor Multiplicity (per animal) | Latency Period | Reference |
| AOM | A/J Mice | 10 mg/kg, i.p., once a week for 8 weeks | 100% | 36.4 ± 2.4 | 25 weeks | [5] |
| AOM | SWR/J Mice | 10 mg/kg, i.p., once a week for 8 weeks | 100% | 16.3 ± 1.1 | 25 weeks | [5] |
| AOM | A/J Mice | 10 mg/kg, i.p., once a week for 4 weeks | Not specified | ~18 | 6 months | [6] |
| AOM | A/J Mice | 5 mg/kg, i.p., once a week for 4 weeks | ~40% | ~2 | 6 months | [6] |
| DMH | Female SWR Mice | 6.8 mg/kg, i.p., once a week for 20 weeks (Total: 136 mg/kg) | 87% | Multiple tumors (up to 11 per animal) | Not specified | [7] |
| DMH | Female SWR Mice | 6.8 mg/kg, i.p., once a week for 10 weeks (Total: 68 mg/kg) | 76% | Not specified | Not specified | [7] |
| DMH | Female SWR Mice | 6.8 mg/kg, i.p., once a week for 5 weeks (Total: 34 mg/kg) | 26% | Not specified | Not specified | [7] |
| DMH | Male Fischer Rats | 35 mg/kg, single oral dose | 78.6% | 1-3 tumors per rat | 1.5 years | [8] |
Table 2: Histopathological Comparison of AOM and DMH-Induced Lesions in Wistar Rats
| Carcinogen | Histological Findings | Reference |
| AOM | Moderate dysplasia | [9][10] |
| DMH | Hyperplasia, mild dysplasia, severe dysplasia, and carcinoma | [9][10] |
Note: In this specific comparative study, DMH was found to be more efficient in inducing a wider range of neoplastic changes, including carcinoma, compared to AOM under the tested conditions.[9][10]
Signaling Pathways in AOM/DMH-Induced Carcinogenesis
The molecular pathogenesis of AOM and DMH-induced colorectal cancer involves the deregulation of several key signaling pathways that are also altered in human CRC.
Experimental Protocols for Colorectal Cancer Induction
The following are representative protocols for inducing colorectal cancer in rodents using AOM or DMH. It is crucial to note that optimal dosages and treatment schedules can vary depending on the rodent strain, age, and specific research objectives.
Protocol 1: this compound (AOM)-Induced Sporadic Colorectal Cancer in Mice
Materials:
-
This compound (AOM)
-
Sterile 0.9% saline
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Appropriate personal protective equipment (PPE)
Methodology:
-
Preparation of AOM Solution: Prepare a working solution of AOM in sterile saline. A common concentration is 1 mg/mL. AOM is a potent carcinogen and should be handled with extreme care in a chemical fume hood.[11]
-
Animal Dosing: Administer AOM to mice via i.p. injection at a dose of 10-15 mg/kg body weight.[12] This is typically done once a week for 2-10 weeks.[12]
-
Monitoring: Monitor the animals regularly for signs of toxicity, such as weight loss or lethargy.
-
Tumor Development: Tumors typically develop within 16-36 weeks after the initial injection.[12]
-
Necropsy and Tissue Collection: At the end of the study period, euthanize the animals and dissect the colon for tumor enumeration, measurement, and histopathological analysis.
Protocol 2: 1,2-Dimethylhydrazine (DMH)-Induced Sporadic Colorectal Cancer in Mice
Materials:
-
1,2-Dimethylhydrazine dihydrochloride (DMH)
-
Sterile 0.001 M EDTA solution, pH 6.5
-
Syringes and needles for subcutaneous (s.c.) injection
-
Appropriate PPE
Methodology:
-
Preparation of DMH Solution: Dissolve DMH in sterile 0.001 M EDTA solution and adjust the pH to 6.5. A typical concentration is 3.7 mg/mL.[13] Prepare the solution fresh before each use.
-
Animal Dosing: Inject mice subcutaneously with DMH at a dose of 15 µg per gram of body weight.[14] This is generally administered once a week for a specified number of weeks (e.g., 12 weeks).[13]
-
Monitoring: Regularly monitor the health and weight of the animals.
-
Tumor Development: Colon tumors typically begin to appear approximately 3 months after the first injection.[15]
-
Necropsy and Tissue Collection: Euthanize the animals at the study endpoint, and collect the colon for analysis of tumor incidence, multiplicity, and size.
Experimental Workflow
The general workflow for a study involving AOM or DMH-induced colorectal cancer is illustrated below.
Conclusion
Both this compound and dimethylhydrazine are potent and widely used carcinogens for inducing colorectal cancer in rodent models. The choice between AOM and DMH may depend on several factors, including the specific research question, the desired tumor characteristics, and practical considerations such as cost, as DMH is significantly less expensive than AOM.[9][10] AOM offers the advantage of being a more direct-acting carcinogen, potentially leading to more consistent results. However, as some studies suggest, DMH may induce a broader spectrum of neoplastic lesions under certain conditions.[9][10]
Researchers should carefully consider the data presented in this guide and the specific requirements of their studies when selecting the most appropriate model. Adherence to detailed and standardized protocols is essential for ensuring the reproducibility and validity of experimental findings in the ongoing effort to understand and combat colorectal cancer.
References
- 1. Experimental Murine Models for Colorectal Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression profile and genomic alterations in colonic tumours induced by 1,2-dimethylhydrazine (DMH) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphological and molecular alterations in 1,2 dimethylhydrazine and this compound induced colon carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced colon tumors and aberrant crypt foci in mice of different genetic susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Induction of colon tumors by a single oral dose of 1,2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 11. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
- 12. publications.hse.ru [publications.hse.ru]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Induction of Colon Cancer in Mice with 1,2-Dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Azoxymethane (AOM) Model for Human Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the azoxymethane (AOM) model against other common preclinical models of colorectal cancer (CRC). The information presented is supported by experimental data to assist researchers in selecting the most appropriate model for their specific research questions.
Introduction to the this compound Model
The this compound (AOM) model is a widely used chemically-induced rodent model that recapitulates many key aspects of human sporadic colorectal cancer. AOM is a pro-carcinogen that, upon metabolic activation, induces DNA mutations, primarily in the colon, leading to the development of aberrant crypt foci (ACF), which can progress to adenomas and then invasive adenocarcinomas. This progression closely mimics the adenoma-carcinoma sequence observed in human CRC.[1][2] The model is valued for its relatively short latency period, high tumor incidence in susceptible rodent strains, and the ability to study both sporadic and inflammation-associated colorectal cancer, the latter through combination with an inflammatory agent like dextran sodium sulfate (DSS).[3][4][5][6]
Comparison of Preclinical Colorectal Cancer Models
The selection of an appropriate preclinical model is critical for the successful translation of research findings. Below is a comparative summary of the AOM model and other widely used CRC models.
Quantitative Comparison of Key Model Parameters
| Feature | AOM Model | AOM/DSS Model | ApcMin/+ Mouse Model | Xenograft Models (Cell Line & PDX) |
| Tumor Incidence | Strain-dependent (up to 100% in susceptible strains like A/J and FVB/N)[2][7][8] | High (often approaching 100%)[1] | ~100% for intestinal adenomas, lower for colon tumors[9] | Variable, depends on cell line and host (PDX take rates ~50-70%)[10][11] |
| Tumor Multiplicity | Strain-dependent (e.g., A/J: ~9 tumors/mouse; FVB/N: ~3.6 tumors/mouse)[2][7] | High (multiple tumors per mouse)[1] | High in small intestine (20-100 polyps), low in colon[9] | Typically a single primary tumor is established |
| Tumor Location | Predominantly distal colon[1][2] | Distal colon[5][6] | Predominantly small intestine, few in colon[9] | Subcutaneous or orthotopic (colon) |
| Latency to Tumor | 16-36 weeks[2] | 7-10 weeks[4][5][6] | 10-12 weeks for intestinal adenomas[12] | Variable (weeks to months) |
| Metastatic Potential | Generally low to absent[7] | Can exhibit local invasion[5][6] | Rare | Can metastasize, especially with orthotopic implantation |
| Histopathology | Adenoma to adenocarcinoma progression, similar to human CRC[2] | Resembles human colitis-associated cancer with dysplasia and adenocarcinoma[5][6] | Benign adenomas with limited progression to carcinoma[9] | Recapitulates histology of the original human tumor |
| Genetic Initiator | Chemically induced mutations (e.g., β-catenin, K-ras)[7] | AOM-induced mutations + inflammation-driven promotion | Germline Apc mutation[9] | Dependent on the specific human cancer cells used |
| Immune System | Intact (immunocompetent host) | Intact (immunocompetent host) | Intact (immunocompetent host) | Immunocompromised host |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the key models discussed.
This compound (AOM)-Induced Sporadic Colorectal Cancer Model
-
Animal Model: Male mice of a susceptible strain (e.g., A/J or FVB/N), 5-6 weeks old.
-
Carcinogen Preparation: Dissolve AOM in sterile saline to a final concentration of 1 mg/mL.
-
Induction: Administer AOM via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight, once a week for 6 weeks.
-
Monitoring: Monitor animals for clinical signs of distress. Body weights should be recorded weekly.
-
Termination: Euthanize mice 20-30 weeks after the final AOM injection.
-
Tissue Collection and Analysis: Harvest the entire colon and small intestine. Open longitudinally and count tumors. Fix tissues in 10% neutral buffered formalin for histopathological analysis.
This compound (AOM) and Dextran Sodium Sulfate (DSS)-Induced Colitis-Associated Cancer Model
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
AOM Injection: Administer a single i.p. injection of AOM at 10 mg/kg body weight.[4][5]
-
DSS Administration: One week after the AOM injection, provide 2-3% (w/v) DSS in the drinking water for 5-7 days.[4][5][13]
-
Recovery: Replace the DSS solution with regular drinking water for 14-16 days to allow for recovery.
-
DSS Cycles: Repeat the DSS administration and recovery periods for a total of 2-3 cycles.[4][5][13]
-
Termination and Analysis: Euthanize mice 7-10 weeks after the AOM injection.[4][5][6] Harvest colons for tumor enumeration and histopathological analysis as described for the AOM model.
ApcMin/+ Genetically Engineered Mouse Model
-
Animal Model: C57BL/6J-ApcMin/+ mice.
-
Genotyping: Confirm the presence of the ApcMin mutation by PCR analysis of tail-tip DNA.[10]
-
Husbandry: House mice under standard conditions. The development of intestinal adenomas is spontaneous.
-
Monitoring: Monitor for signs of anemia and intestinal obstruction, which can occur due to tumor burden.
-
Termination: Euthanize mice between 15 and 20 weeks of age, as tumor load becomes significant.[14]
-
Tissue Analysis: Harvest the entire gastrointestinal tract, open longitudinally, and count polyps in the small intestine and colon. Fix tissues for histopathology.
Colorectal Cancer Xenograft Model (Patient-Derived)
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Tumor Tissue Acquisition: Obtain fresh, sterile tumor tissue from a patient's surgical resection.
-
Tissue Preparation: Mince the tumor tissue into small fragments (2-3 mm) in sterile media on ice.
-
Implantation: Anesthetize the mouse. Make a small incision in the flank and implant a single tumor fragment subcutaneously. Alternatively, for an orthotopic model, inject a suspension of tumor cells into the cecal wall.[15][16]
-
Tumor Growth Monitoring: Measure tumor volume twice weekly using calipers for subcutaneous models.
-
Termination: Euthanize the mouse when the tumor reaches the predetermined size limit (typically 1-1.5 cm³).
-
Tissue Analysis: Excise the tumor for histopathological and molecular analysis.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures can aid in understanding the AOM model's relevance to human CRC.
Molecular Subtypes and Human Relevance
Human colorectal cancers are heterogeneous and can be classified into Consensus Molecular Subtypes (CMS) with distinct biological characteristics.[17][18][19][20]
-
CMS1 (MSI Immune): Characterized by microsatellite instability (MSI), high mutation rates, and strong immune activation.
-
CMS2 (Canonical): The most common subtype, characterized by chromosomal instability (CIN), and activation of the WNT and MYC signaling pathways.[17][19][20]
-
CMS3 (Metabolic): Shows metabolic dysregulation and often has KRAS mutations.[17][19][20]
-
CMS4 (Mesenchymal): Associated with stromal invasion, angiogenesis, and poor prognosis.[17][19][20]
The AOM model, particularly when used alone, closely mimics the CMS2 (Canonical) subtype of human CRC. AOM-induced tumors frequently harbor mutations in β-catenin and K-ras, leading to the activation of the Wnt signaling pathway, a hallmark of CMS2.[7] This makes the AOM model particularly valuable for studying the biology of this common CRC subtype and for testing therapies targeting the Wnt pathway.
Conclusion
The this compound model is a robust and versatile tool for colorectal cancer research. Its ability to model both sporadic and colitis-associated CRC, coupled with its well-characterized molecular pathogenesis that mirrors key aspects of human disease, makes it an invaluable resource for investigating CRC etiology, progression, and for the preclinical evaluation of novel therapeutic and preventative strategies. However, researchers should carefully consider the specific characteristics of the AOM model, including its limitations such as the low metastatic potential in most strains, and select the model system that best aligns with their research objectives.
References
- 1. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Models for Application in Colorectal Cancer: Understanding the Pathogenesis and Relevance to the Human Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Colitis-Associated Cancer with this compound (AOM) and Dextran Sulfate Sodium (DSS) [jove.com]
- 5. mpbio.com [mpbio.com]
- 6. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. More than two decades of Apc modeling in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A method for non-invasive genotyping of APCmin/+ mice using fecal samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Take Rate Optimization for Colorectal Carcinoma Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Increased Incidence of Colon Tumors in AOM-Treated Apc1638N/+ Mice Reveals Higher Frequency of Tumor Associated Neutrophils in Colon Than Small Intestine [frontiersin.org]
- 13. A Novel Modification of the AOM/DSS Model for Inducing Intestinal Adenomas in Mice | Anticancer Research [ar.iiarjournals.org]
- 14. Characterization of Colorectal Cancer Development in Apcmin/+ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 16. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Consensus Molecular Subtypes of Colorectal Cancer and their Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Consensus Molecular Subtypes of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Consensus molecular subtype classification of colorectal adenomas - PMC [pmc.ncbi.nlm.nih.gov]
Azoxymethane's Efficacy in Inducing Colon Cancer: A Comparative Guide for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effectiveness of azoxymethane (AOM) in inducing colon cancer across various commonly used mouse strains. Understanding the differential susceptibility of these strains is crucial for selecting the most appropriate model for preclinical research in colorectal cancer. This document summarizes key experimental data, details established protocols, and visualizes the primary signaling pathways involved in AOM-induced carcinogenesis.
Comparative Efficacy of this compound Across Mouse Strains
The genetic background of mice significantly influences their susceptibility to AOM-induced colon tumorigenesis. This variation manifests in differences in tumor incidence, multiplicity (number of tumors per mouse), and latency. The following tables summarize quantitative data from various studies, highlighting these strain-specific differences.
AOM-Induced Colon Tumorigenesis
| Mouse Strain | AOM Dosage and Schedule | Tumor Incidence (%) | Tumor Multiplicity (Mean ± SD) | Latency (Weeks) | Reference |
| A/J | 10 mg/kg, i.p., once a week for 8 weeks | High | 36.4 ± 2.4 | 25 | [1] |
| A/J | 10 mg/kg, i.p., once a week for 6 weeks | High | 9.2 | 24 | [2] |
| SWR/J | 10 mg/kg, i.p., once a week for 8 weeks | High | 16.3 ± 1.1 | 25 | [1] |
| FVB/N | 10 mg/kg, i.p., once a week for 4 weeks | 100 | 3.6 | 20 | [2] |
| BALB/c | 10 mg/kg, i.p., once a week for 6 weeks | Moderate | 1.0 | 24 | [2] |
| C57BL/6J | 10 mg/kg, i.p., twice a week for 6 weeks | Low | - | - | [3] |
| AKR/J | 10 mg/kg, i.p., once a week for 8 weeks | Resistant (No tumors) | 0 | 25 | [1] |
| 129/SvJ | 10 mg/kg, i.p., once a week for 4 weeks | Resistant (No tumors) | 0 | 20 | [2] |
Note: Tumor multiplicity and incidence can vary based on the specific experimental conditions and substrain used.
AOM/DSS-Induced Colitis-Associated Colon Cancer
The combination of AOM with dextran sodium sulfate (DSS) accelerates and enhances colon tumorigenesis, mimicking colitis-associated cancer. Strain-specific responses are also prominent in this model.
| Mouse Strain | AOM/DSS Protocol | Adenocarcinoma Incidence (%) | Tumor Multiplicity (Mean ± SD) | Study Duration (Weeks) | Reference |
| BALB/c | 10 mg/kg AOM (single i.p.) + 1% DSS in water for 4 days | 100 | 7.7 ± 4.3 (adenocarcinoma) | 18 | [4] |
| C57BL/6N | 10 mg/kg AOM (single i.p.) + 1% DSS in water for 4 days | 50 | 1.0 ± 1.2 (adenocarcinoma) | 18 | [4] |
| C3H/HeN | 10 mg/kg AOM (single i.p.) + 1% DSS in water for 4 days | 0 (adenomas only) | 0.7 ± 1.5 (adenomas) | 18 | [4] |
| DBA/2N | 10 mg/kg AOM (single i.p.) + 1% DSS in water for 4 days | 0 (adenomas only) | 0.2 ± 0.4 (adenomas) | 18 | [4] |
| A/J | 10 mg/kg AOM (single i.p.) + 1% DSS in water (3 cycles of 7 days) | High (adenomas) | Significantly higher than C57BL/6J | - | [5] |
| C57BL/6J | 10 mg/kg AOM (single i.p.) + 1% DSS in water (3 cycles of 7 days) | Moderate (adenomas) | - | - | [5] |
Experimental Protocols
Detailed methodologies are critical for reproducibility. Below are representative protocols for AOM-induced and AOM/DSS-induced colon cancer models.
Protocol 1: AOM-Induced Sporadic Colon Cancer Model
This protocol is adapted from studies on A/J, SWR/J, and AKR/J mice.[1]
1. Animal Model:
-
Strain: A/J, SWR/J, or AKR/J mice (male, 6-8 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Carcinogen Preparation and Administration:
-
Carcinogen: this compound (AOM).
-
Vehicle: Sterile saline (0.9% NaCl).
-
Concentration: Prepare a 1 mg/mL solution of AOM in sterile saline.
-
Dosage: 10 mg/kg body weight.
-
Administration: Intraperitoneal (i.p.) injection.
-
Schedule: Administer AOM injections once a week for eight consecutive weeks.
3. Monitoring and Endpoint:
-
Monitoring: Monitor mice weekly for clinical signs of distress, including weight loss and rectal bleeding.
-
Termination: Euthanize mice 25 weeks after the initial AOM injection.
-
Tissue Collection: Harvest the entire colon, flush with phosphate-buffered saline (PBS), and open longitudinally.
-
Tumor Assessment: Count and measure the size of all visible tumors. A portion of the tumor and adjacent normal tissue should be fixed in 10% neutral buffered formalin for histological analysis and another portion snap-frozen for molecular analysis.
Protocol 2: AOM/DSS-Induced Colitis-Associated Cancer Model
This protocol is based on the study comparing BALB/c, C57BL/6N, C3H/HeN, and DBA/2N mice.[4]
1. Animal Model:
-
Strain: BALB/c, C57BL/6N, C3H/HeN, or DBA/2N mice (male, 6-8 weeks old).
-
Housing: As described in Protocol 1.
2. Carcinogen and Colitis Induction:
-
AOM Administration: On day 0, administer a single i.p. injection of AOM (10 mg/kg body weight).
-
DSS Administration: One week after the AOM injection, provide 1% (w/v) DSS in the drinking water for four consecutive days. Following this, provide regular drinking water.
3. Monitoring and Endpoint:
-
Monitoring: Monitor mice daily during DSS administration for weight loss, diarrhea, and rectal bleeding. Continue weekly monitoring thereafter.
-
Termination: Euthanize mice 18 weeks after the AOM injection.
-
Tissue Collection and Assessment: As described in Protocol 1.
Signaling Pathways in AOM-Induced Carcinogenesis
AOM-induced colon carcinogenesis involves the dysregulation of several key signaling pathways, most notably the Wnt/β-catenin and TGF-β pathways.
AOM Metabolism and DNA Damage
AOM is a procarcinogen that requires metabolic activation to exert its carcinogenic effects. This process ultimately leads to DNA damage and mutations.
Wnt/β-catenin Signaling Pathway
Mutations in key components of the Wnt/β-catenin pathway, often initiated by AOM-induced DNA damage, lead to the accumulation of β-catenin in the nucleus, driving cell proliferation and tumor growth.[6][7]
TGF-β Signaling Pathway
The transforming growth factor-beta (TGF-β) signaling pathway normally acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. Inactivation of this pathway, through mutations in its receptors or downstream signaling molecules, contributes to colorectal cancer progression.[8][9]
Conclusion
The choice of mouse strain is a critical determinant in the outcome of AOM-induced colon cancer studies. Highly susceptible strains like A/J and SWR/J are suitable for studies requiring high tumor penetrance and multiplicity in a sporadic cancer model. In contrast, BALB/c mice show high susceptibility in the AOM/DSS colitis-associated cancer model. Resistant strains such as AKR/J and 129/SvJ can be valuable as negative controls or for investigating mechanisms of cancer resistance. The provided protocols and pathway diagrams serve as a foundational resource for designing and interpreting experiments utilizing the AOM model of colorectal cancer. Careful consideration of these strain-specific differences will enhance the translational relevance of preclinical findings.
References
- 1. This compound-induced colon tumors and aberrant crypt foci in mice of different genetic susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary analysis of this compound induced colon tumors in inbred mice commonly used as transgenic/knockout progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unexpected Liver and Kidney Pathology in C57BL/6J Mice Fed a High-fat Diet and Given this compound to Induce Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain differences in the susceptibility to this compound and dextran sodium sulfate-induced colon carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of colorectal carcinogenesis in the C57BL/6J and A/J mouse strains with a reduced DSS dose in the AOM/DSS model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transforming Growth Factor-β Signaling Pathway in Colorectal Cancer and Its Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Azoxymethane (AOM)-Induced Tumor Models for Colorectal Cancer Research
For researchers, scientists, and drug development professionals, selecting the appropriate preclinical model is a critical step in colorectal cancer (CRC) research. Azoxymethane (AOM), a potent colon-specific carcinogen, is widely used to induce tumors in rodents, providing valuable insights into CRC pathogenesis and a platform for testing novel therapeutics. This guide offers an objective comparison of AOM-based tumor models with other key alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in informed model selection.
Overview of AOM-Induced Tumor Models
AOM-induced models are broadly categorized into two main types: those inducing sporadic CRC and those mimicking colitis-associated cancer (CAC). The choice between these models depends on the specific research question, with the AOM-only model representing sporadic tumor development and the AOM/Dextran Sodium Sulfate (DSS) model reflecting inflammation-driven carcinogenesis.
AOM-Only Model (Sporadic CRC): This model relies on the administration of AOM alone to induce the formation of adenomas and, less frequently, adenocarcinomas.[1] It recapitulates the adenoma-carcinoma sequence observed in a significant portion of human sporadic CRC cases.[2] The latency period for tumor development is typically longer, ranging from 20 to 30 weeks.[3]
AOM/DSS Model (Colitis-Associated Cancer): This is a widely used and robust model that combines the carcinogenic effects of AOM with the inflammatory properties of DSS, a chemical that induces colitis.[1][4] This combination dramatically accelerates tumor development, with tumors appearing within 10 to 12 weeks.[2] The AOM/DSS model is particularly relevant for studying the link between chronic inflammation and cancer, a known risk factor for CRC in humans.[1]
Comparative Analysis of CRC Models
The selection of a preclinical model should be based on a thorough understanding of its characteristics, advantages, and limitations. The following tables provide a quantitative and qualitative comparison of AOM-based models with other commonly used CRC models: Genetically Engineered Mouse Models (GEMMs) and Xenograft Models.
| Model Type | Key Features | Tumor Incidence | Tumor Multiplicity | Latency | Metastasis |
| AOM-Only | Chemically induced sporadic tumors, primarily adenomas.[1][5] | Varies by strain (e.g., 63% adenomas, 21% adenocarcinomas in Balb/c mice after 30 weeks).[1] | Strain-dependent (e.g., ~4 tumors/mouse in FVB/N, ~1 tumor/mouse in Balb/c).[6] | Long (20-30 weeks).[3] | Rare.[3] |
| AOM/DSS | Chemically induced inflammation-driven tumors.[2] | High (often 100% in susceptible strains like Balb/c).[2][7] | High (e.g., median of 9 polyps/mouse in control AOM/DSS group).[8] | Short (10-12 weeks).[2] | Very low.[3] |
| GEMMs (e.g., ApcMin/+ ) | Spontaneous tumor development due to genetic mutations.[5] | High (approaching 100%).[9] | High in the small intestine, lower in the colon.[9] | Variable (typically 4-6 months). | Rare. |
| Xenografts (PDX) | Human tumor tissue implanted in immunocompromised mice.[4][10] | Engraftment rate varies (e.g., ~70% for colorectal cancer).[10] | N/A (growth of a single implanted tumor). | Variable (depends on tumor aggressiveness). | Possible with orthotopic implantation.[11] |
Table 1: Quantitative Comparison of Colorectal Cancer Models
| Model Type | Advantages | Disadvantages |
| AOM-Only | - Good for studying initiation of sporadic CRC.[5] - Cost-effective and technically straightforward. | - Long latency period.[3] - Primarily induces benign adenomas.[5] - Low metastatic potential.[3] |
| AOM/DSS | - Rapid tumor induction.[2] - Highly reproducible.[1] - Relevant for studying inflammation-associated cancer.[2] | - High mortality and morbidity if DSS dose is not optimized. - Not representative of all sporadic CRCs. - Low metastatic potential.[3] |
| GEMMs (e.g., ApcMin/+ ) | - Mimics the genetic basis of human familial syndromes.[5] - Spontaneous tumor development in a natural immune environment. | - Tumorigenesis primarily in the small intestine, not the colon.[9] - Can be expensive and time-consuming to breed and maintain. |
| Xenografts (PDX) | - Preserves human tumor heterogeneity and architecture.[10] - High translational relevance for drug efficacy studies.[11] | - Requires immunocompromised mice, limiting studies on tumor-immune interactions.[12] - Engraftment failure can occur.[10] - Subcutaneous models do not metastasize.[11] |
Table 2: Qualitative Comparison of Colorectal Cancer Models
Experimental Protocols
AOM-Only Induced Sporadic Colorectal Cancer
This protocol is adapted from various sources and describes a general procedure for inducing sporadic colorectal tumors in mice.
Materials:
-
This compound (AOM) (Caution: AOM is a potent carcinogen and should be handled with appropriate safety precautions in a chemical fume hood).
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline.
-
8-12 week old male mice (susceptible strains like A/J or SWR/J are recommended).[6]
Procedure:
-
Prepare a fresh solution of AOM in sterile PBS or saline at a concentration of 1 mg/mL.
-
Administer AOM via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.
-
Repeat the AOM injections once a week for a total of six weeks.[1][5]
-
Monitor the health of the animals regularly, including body weight.
-
Tumors are typically expected to develop approximately 24 weeks after the last AOM injection.[5]
-
At the experimental endpoint, euthanize the mice and collect the colon for tumor analysis (number, size, and histopathology).
AOM/DSS-Induced Colitis-Associated Colorectal Cancer
This protocol is a widely used method for inducing colitis-associated colorectal cancer.
Materials:
-
This compound (AOM).
-
Dextran Sodium Sulfate (DSS) (molecular weight 36,000-50,000 Da).
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline.
-
8-12 week old male mice (strains like Balb/c are highly susceptible).[7]
Procedure:
-
On day 0, administer a single i.p. injection of AOM at a dose of 10 mg/kg body weight.[13]
-
One week after the AOM injection, provide drinking water containing 1.5-2.5% DSS (w/v) for 5-7 days.[13][14] The concentration of DSS may need to be optimized based on the mouse strain and specific laboratory conditions to induce colitis without excessive toxicity.
-
After the DSS cycle, replace the DSS water with regular drinking water for 14-16 days to allow for recovery.[5][13]
-
Repeat the cycle of DSS administration followed by a recovery period for a total of three cycles.[13]
-
Monitor the mice closely for signs of colitis, including weight loss, diarrhea, and blood in the stool.
-
Tumors are typically visible around 10-12 weeks after the initial AOM injection.[2]
-
At the experimental endpoint, euthanize the mice and collect the colon for tumor analysis.
Visualizing the Mechanisms
Experimental Workflow for AOM/DSS-Induced Colitis-Associated Cancer
Caption: Workflow for AOM/DSS-induced colitis-associated cancer model.
Key Signaling Pathways in AOM-Induced Carcinogenesis
AOM-induced tumorigenesis involves the dysregulation of several critical signaling pathways that are also implicated in human colorectal cancer.
Caption: Major signaling pathways activated in AOM-induced colorectal cancer.
References
- 1. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Models for Application in Colorectal Cancer: Understanding the Pathogenesis and Relevance to the Human Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer [PeerJ] [peerj.com]
- 8. mdpi.com [mdpi.com]
- 9. Increased Incidence of Colon Tumors in AOM-Treated Apc1638N/+ Mice Reveals Higher Frequency of Tumor Associated Neutrophils in Colon Than Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | An Orthotopic Patient-Derived Xenograft (PDX) Model Allows the Analysis of Metastasis-Associated Features in Colorectal Cancer [frontiersin.org]
- 12. Mouse models of colorectal cancer as preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
A Comparative Analysis of AOM and Genetic Models of Colorectal Cancer
For researchers, scientists, and drug development professionals, selecting the appropriate preclinical model is a critical step in colorectal cancer (CRC) research. The choice between a chemically-induced model, such as the Azoxymethane (AOM) model, and a genetically engineered model significantly influences the experimental outcomes and their translational relevance. This guide provides an objective comparison of the AOM model and common genetic models of CRC, supported by experimental data and detailed methodologies.
Introduction to CRC Models
Colorectal cancer is a complex disease driven by a combination of genetic and environmental factors.[1][2] To unravel the molecular mechanisms of CRC and to test novel therapeutic strategies, various animal models have been developed. These models can be broadly categorized into chemically-induced models and genetically engineered models.
The This compound (AOM) model is a widely used chemically-induced model that mimics sporadic CRC, which accounts for the majority of human cases.[3][4] AOM is a potent colon-specific carcinogen that induces tumor formation through DNA alkylation.[3][5] This model can be further modified by co-administration of Dextran Sodium Sulfate (DSS) to induce colitis-associated cancer (CAC), reflecting CRC development in the context of inflammatory bowel disease (IBD).[6][7][8]
Genetic models of CRC are typically generated by manipulating genes known to be involved in human CRC pathogenesis. The most common of these is the ApcMin/+ mouse , which carries a heterozygous germline mutation in the Apc (Adenomatous polyposis coli) gene.[5][9] This mutation mirrors the genetic defect in Familial Adenomatous Polyposis (FAP), a hereditary syndrome predisposing individuals to CRC.[5][9] Numerous other genetic models targeting key CRC-related genes such as KRAS, p53, and DNA mismatch repair genes have also been developed.[1]
Comparison of Key Characteristics
| Feature | AOM Model | Genetic Models (e.g., ApcMin/+) |
| Initiation | Chemically induced DNA damage by AOM.[3][5] | Spontaneous tumor development due to germline mutation (e.g., in Apc).[5][9] |
| Tumor Location | Predominantly in the distal colon.[3][10] | Primarily in the small intestine, with fewer tumors in the colon.[11][12] |
| Tumorigenesis Timeline | Tumors develop within a few months after AOM administration.[3] | Tumor development starts early in life and progresses over several months.[11] |
| Histopathology | Progresses from aberrant crypt foci (ACF) to adenoma and adenocarcinoma.[3] | Develops multiple intestinal adenomas that can progress to adenocarcinoma, though less frequently than in the AOM model.[11][13] |
| Molecular Profile | Activating mutations in β-catenin and K-Ras are common.[5] Inactivation of Apc can also occur.[4] | Initiated by Apc inactivation, leading to constitutive activation of the Wnt signaling pathway.[5][9] |
| Inflammation | AOM alone induces minimal inflammation. The AOM/DSS model is characterized by significant colitis.[6][8] | Baseline intestinal inflammation is generally low but can be a modifying factor.[12] |
| Metastasis | Low tendency to metastasize.[10] | Metastasis is rare in the standard ApcMin/+ model.[13] |
| Human CRC Relevance | Models sporadic CRC and colitis-associated CRC.[3][4] | Models familial adenomatous polyposis (FAP) and the initial stages of sporadic CRC.[5][9] |
Experimental Protocols
This compound (AOM)-Induced CRC Model
This protocol describes the induction of sporadic colorectal cancer using AOM.
Materials:
-
This compound (AOM)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mice (e.g., C57BL/6 or BALB/c)
Procedure:
-
Prepare a working solution of AOM in sterile saline or PBS at a concentration of 10 mg/mL.[14]
-
Administer AOM to mice via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.[4]
-
Repeat the AOM injections once a week for a total of six weeks.[4]
-
Monitor the mice for clinical signs of distress.
-
Tumors typically develop in the colon approximately 24 weeks after the last AOM injection.[4]
AOM/DSS-Induced Colitis-Associated Cancer (CAC) Model
This protocol is for inducing CRC in the context of chronic inflammation.
Materials:
-
This compound (AOM)
-
Dextran Sodium Sulfate (DSS)
-
Sterile saline or PBS
-
Mice (e.g., C57BL/6)
Procedure:
-
On day 1, administer a single i.p. injection of AOM at 10 mg/kg body weight.[14]
-
One week after the AOM injection, provide mice with drinking water containing 2-3% DSS for one week.[14]
-
Replace the DSS water with regular drinking water for two weeks to allow for recovery.[14]
-
Repeat the cycle of one week of DSS followed by two weeks of regular water for a total of three cycles.[14]
-
Mice are typically euthanized for tumor analysis around 15-16 weeks after the initial AOM injection.[6]
Genetic Model: ApcMin/+ Mouse
The ApcMin/+ mouse model does not require an induction protocol as tumor development is spontaneous.
Procedure:
-
ApcMin/+ mice are typically bred by crossing heterozygous males with wild-type females on a C57BL/6J background.
-
Offspring are genotyped to identify ApcMin/+ carriers.
-
Mice are monitored for signs of tumor development, such as weight loss and anemia.
-
By 90 days of age, ApcMin/+ mice on a C57BL/6J background develop numerous tumors, primarily in the small intestine.[11]
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway in CRC
The Wnt signaling pathway is a critical driver of colorectal tumorigenesis. In normal colon epithelial cells, the APC protein is part of a "destruction complex" that targets β-catenin for degradation.[9] In the majority of CRCs, mutations in APC or other Wnt pathway components lead to the stabilization and nuclear accumulation of β-catenin.[5][15] Nuclear β-catenin then activates the transcription of target genes that promote cell proliferation and survival.[3]
Caption: Wnt signaling in normal and cancerous colon cells.
Experimental Workflow for AOM/DSS Model
The AOM/DSS model involves a sequential administration of a carcinogen and a colitis-inducing agent to mimic colitis-associated cancer.
Caption: AOM/DSS experimental workflow for inducing colitis-associated CRC.
Conclusion
Both the AOM and genetic models of CRC offer unique advantages for studying different aspects of the disease. The AOM model is particularly well-suited for investigating sporadic and colitis-associated CRC, allowing for the study of tumor initiation and promotion by environmental factors. Genetic models, such as the ApcMin/+ mouse, provide invaluable insights into the role of specific genetic mutations in CRC development, particularly in the context of hereditary cancer syndromes. The choice of model should be carefully considered based on the specific research question, with a clear understanding of the strengths and limitations of each.
References
- 1. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pathways in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mouse Models for Application in Colorectal Cancer: Understanding the Pathogenesis and Relevance to the Human Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic and Chemical Models of Colorectal Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Optimized Protocol of this compound-Dextran Sodium Sulfate Induced Colorectal Tumor Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using this compound and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]
- 9. The application of ApcMin/+ mouse model in colorectal tumor researches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Characterization of Colorectal Cancer Development in Apcmin/+ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Increased Incidence of Colon Tumors in AOM-Treated Apc1638N/+ Mice Reveals Higher Frequency of Tumor Associated Neutrophils in Colon Than Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Molecular Genetics of Colorectal Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validating Histological Findings in Azoxymethane Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and findings in azoxymethane (AOM) and AOM/Dextran Sodium Sulfate (DSS) induced colorectal cancer models. It is designed to assist researchers in the robust validation of histological findings through detailed experimental protocols, comparative quantitative data, and visualization of key biological processes.
Comparative Analysis of Tumor Development
The AOM and AOM/DSS models are widely used to induce colorectal carcinogenesis in rodents, closely mimicking human colorectal cancer. However, tumor incidence and multiplicity can vary significantly depending on the rodent strain, the dose of AOM, and the use of DSS as a promoting agent. The following tables summarize key quantitative data from various studies to aid in experimental design and interpretation of results.
| Mouse Strain | AOM Dose | DSS Concentration | Tumor Incidence (%) | Adenocarcinoma Incidence (%) | Tumor Multiplicity (per mouse) | Reference |
| Balb/c | 10 mg/kg | 1% | 100 | 100 | 11.4 ± 5.9 | [1] |
| C57BL/6N | 10 mg/kg | 1% | 80 | 50 | 2.5 ± 2.1 | [1] |
| C3H/HeN | 10 mg/kg | 1% | 29 | 0 | 0.7 ± 1.5 | [1] |
| DBA/2N | 10 mg/kg | 1% | 20 | 0 | 0.2 ± 0.4 | [1] |
| A/J | 10 mg/kg (4 weekly injections) | - | ~100 | - | - | [2] |
| SWR/J | 10 mg/kg (8 weekly injections) | - | 100 | - | 10.3 ± 1.0 | [2] |
| A/J | 10 mg/kg | 1% | 100 (adenomas) | 0 | >30 (adenomas) | |
| C57BL/6J | 10 mg/kg | 1% | 100 (adenomas) | 0 | 2-19 (adenomas) |
Experimental Protocols
Accurate and reproducible histological validation relies on standardized experimental protocols. Below are detailed methodologies for key experiments in AOM research.
This compound (AOM)/Dextran Sodium Sulfate (DSS) Induced Colitis-Associated Cancer Model
This protocol is a widely used method to induce colitis-associated colorectal cancer in mice.[3]
Materials:
-
This compound (AOM) (Sigma-Aldrich, CAS 25843-45-2)
-
Dextran Sodium Sulfate (DSS) (e.g., MP Biomedicals, Cat# 160110, MW 36,000-50,000)
-
Sterile Phosphate-Buffered Saline (PBS)
-
0.45 µm cellulose acetate filter
-
Sterile Eppendorf tubes
-
Animal drinking bottles
Procedure:
-
AOM Preparation: Dissolve AOM in sterile PBS to a final concentration of 10 mg/ml. Filter the solution using a 0.45 µm cellulose acetate filter and aliquot into sterile Eppendorf tubes. Store aliquots at -20°C for up to a year.[3]
-
AOM Administration: Administer a single intraperitoneal (i.p.) injection of AOM at a dosage of 10-12.5 mg/kg body weight to each mouse.[3]
-
DSS Administration: One week after AOM injection, replace the regular drinking water with a 2-2.5% (w/v) DSS solution. Provide the DSS solution to the mice for 5-7 days, followed by a 14-21 day period of regular drinking water. This cycle can be repeated 2-3 times to induce chronic colitis and tumor development.[3]
-
Monitoring: Monitor the mice for clinical signs of colitis, including weight loss, diarrhea, and blood in the stool.
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect the entire colon. Flush the colon with PBS to remove fecal content.
-
Gross Examination: Open the colon longitudinally and examine for the presence of tumors. Record the number, size, and location of all visible tumors.
-
Histological Processing: Fix the colon in 10% neutral buffered formalin for 24 hours. The "Swiss roll" technique is recommended for processing the entire colon for histological examination.[3] After fixation, the tissue is processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
Identification and Quantification of Aberrant Crypt Foci (ACF)
ACF are the earliest identifiable preneoplastic lesions in the colon.[4]
Materials:
-
0.2% Methylene Blue solution
-
Microscope slides
-
Light microscope
Procedure:
-
Staining: After gross examination, the formalin-fixed colon is stained with a 0.2% methylene blue solution for 5-10 minutes.
-
Microscopic Examination: Place the stained colon on a microscope slide and examine under a light microscope at low magnification (40x).
-
Identification: ACF appear as clusters of enlarged, darker-staining crypts with a slit-like opening, elevated from the surrounding mucosa.[4]
-
Quantification: Count the total number of ACF in the entire colon or in specific regions (proximal, middle, distal). The number of aberrant crypts within each focus (crypt multiplicity) should also be recorded.
Histological Scoring of Dysplasia
A standardized scoring system is essential for the quantitative assessment of dysplasia. The following is a simplified scoring system adapted from various sources.[5][6]
| Grade | Histological Features |
| 0 - Normal | Intact crypt architecture, no inflammation. |
| 1 - Low-grade dysplasia | Mild architectural distortion, nuclear stratification, mild hyperchromasia, preserved polarity. |
| 2 - High-grade dysplasia | Marked architectural distortion, loss of nuclear polarity, significant nuclear pleomorphism and hyperchromasia, increased mitotic activity.[7] |
| 3 - Carcinoma in situ | High-grade dysplasia with full-thickness epithelial involvement without invasion of the lamina propria. |
| 4 - Invasive adenocarcinoma | Invasion of dysplastic epithelial cells through the muscularis mucosae into the submucosa or deeper layers. |
Key Signaling Pathways in AOM-Induced Carcinogenesis
The development of colorectal cancer in AOM models involves the dysregulation of several key signaling pathways. Understanding these pathways is crucial for interpreting histological findings and for the development of targeted therapies.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a central regulator of intestinal stem cell proliferation and differentiation.[8] In AOM-induced tumors, mutations in components of this pathway, particularly in β-catenin itself, are common, leading to its constitutive activation.[8]
Wnt/β-catenin signaling pathway in colorectal cancer.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway normally acts as a tumor suppressor in the colon by inhibiting cell proliferation and inducing apoptosis.[9] In many colorectal cancers, this pathway is inactivated through mutations in its receptors or downstream signaling molecules like SMADs, allowing for uncontrolled cell growth.[9][10]
TGF-β signaling pathway in colorectal cancer.
p53 Signaling Pathway
The p53 tumor suppressor protein plays a critical role in responding to cellular stress, such as DNA damage induced by AOM, by initiating cell cycle arrest, apoptosis, or senescence.[11] Inactivation of the p53 pathway, often through mutations in the TP53 gene, is a key event in the progression of many cancers, including colorectal cancer.[12]
p53 signaling pathway in response to DNA damage.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. In the AOM/DSS model, DSS-induced colitis leads to chronic activation of NF-κB in intestinal epithelial and immune cells, promoting the expression of pro-inflammatory cytokines and anti-apoptotic genes that contribute to tumor promotion.[13][14]
NF-κB signaling pathway in inflammation-associated cancer.
KRAS Signaling Pathway
KRAS is a proto-oncogene that is frequently mutated in colorectal cancer.[15] These mutations lead to the constitutive activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and invasion.[16]
KRAS signaling pathway in colorectal cancer.
Experimental Workflow
A well-defined experimental workflow is critical for ensuring the reproducibility and validity of research findings.
Experimental workflow for AOM/DSS studies.
References
- 1. Aberrant transforming growth factor-beta signaling in this compound-induced mouse colon tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. med.upenn.edu [med.upenn.edu]
- 4. mdpi.com [mdpi.com]
- 5. Characterisation of colonic dysplasia-like epithelial atypia in murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereomicroscopic features of colitis-associated tumors in mice: Evaluation of pit pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tgf-beta signaling alterations and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transforming Growth Factor β Superfamily Signaling in Development of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of p53 Signaling in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. NF-κB pathway in colitis-associated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB pathway in colitis-associated cancers - Viennois - Translational Gastrointestinal Cancer [tgc.amegroups.com]
- 15. KRAS and Colorectal Cancer: Shades of Gray - Personalized Medicine in Oncology [personalizedmedonc.com]
- 16. Oncogenic KRAS creates an aspartate metabolism signature in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Azoxymethane (AOM) Model for Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the azoxymethane (AOM) model with other key preclinical models of colorectal cancer (CRC). We present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid researchers in selecting the most appropriate model for their specific research questions.
Reproducibility and Limitations of the this compound (AOM) Model
The AOM model is a widely used chemically induced model of colorectal cancer. AOM is a potent carcinogen that, upon metabolic activation, induces DNA mutations, primarily G:C to A:T transitions, in the colonic epithelium.[1] This leads to the development of aberrant crypt foci (ACF), which can progress to adenomas and adenocarcinomas, recapitulating aspects of the human adenoma-carcinoma sequence.[2]
The reproducibility of the AOM model, particularly when combined with the inflammatory agent dextran sulfate sodium (DSS) to model colitis-associated cancer (CAC), is a significant advantage.[1][3] The AOM/DSS model is known for its relatively short latency period for tumor development, typically within 7-10 weeks.[1] However, several factors can influence the reproducibility of this model, including:
-
Mouse Strain: Different inbred mouse strains exhibit varying susceptibility to AOM-induced tumorigenesis.[2][4]
-
Housing Conditions: Factors such as caging, diet, and gut microbiota can impact the inflammatory response and tumor development.
-
Lack of Standardization: Variations in AOM and DSS dosage, administration schedule, and the duration of the experiment can lead to inconsistencies between studies.[2][3]
Key limitations of the AOM model include:
-
Rare Metastasis: Tumors induced by AOM, even in combination with DSS, rarely metastasize to distant organs, limiting its use for studying late-stage, metastatic CRC.[5][6]
-
Specific Molecular Profile: AOM-induced tumors frequently harbor mutations in genes like β-catenin and K-ras, but typically lack mutations in p53, which is a common alteration in human CRC.[1][6][7] This specific molecular signature may not be representative of all subtypes of human colorectal cancer.
-
Inflammatory Component: While the AOM/DSS model is excellent for studying inflammation-driven cancer, the AOM-only model may not fully recapitulate the chronic inflammatory microenvironment seen in many human CRCs.
Comparative Analysis of Preclinical Colorectal Cancer Models
The selection of an appropriate preclinical model is critical for the success of translational colorectal cancer research. Below is a comparison of the AOM model with other commonly used alternatives.
Data Presentation: Quantitative Comparison of CRC Models
| Model | Mouse Strain | Carcinogen/Genetic Alteration | Tumor Incidence (%) | Tumor Multiplicity (per mouse) | Latency | Metastasis | Key Molecular Features |
| AOM | A/J, SWR/J | This compound | High | Up to 20 | 20-40 weeks | Rare | K-ras and β-catenin mutations; wild-type p53 |
| Balb/c | This compound | Moderate | ~1-4 | 20-40 weeks | Rare | K-ras and β-catenin mutations; wild-type p53 | |
| C57BL/6 | This compound | Low to moderate | <1-5.5 | 20-40 weeks | Rare | K-ras and β-catenin mutations; wild-type p53 | |
| AOM/DSS | Balb/c | AOM + Dextran Sulfate Sodium | ~100 | ~7.7 | 7-12 weeks | Rare | Inflammation-driven; β-catenin mutations |
| C57BL/6N | AOM + Dextran Sulfate Sodium | ~50 | ~1.0 | 7-12 weeks | Rare | Inflammation-driven; β-catenin mutations | |
| DMH | ICR/Ha | 1,2-dimethylhydrazine | High | Variable | >20 weeks | Rare | K-ras mutations |
| Balb/cHeA | 1,2-dimethylhydrazine | Moderate | Variable | >20 weeks | Rare | K-ras mutations | |
| ApcMin/+ | C57BL/6J | Germline Apc mutation | ~100 (intestinal) | ~30-100 (mostly small intestine) | 15-20 weeks | Rare | Wnt pathway activation |
| Orthotopic Xenograft | Immunodeficient (e.g., NOD/SCID) | Human CRC cell lines/PDX | High (dependent on cell line/tissue) | 1 primary tumor | 4-12 weeks | Frequent (dependent on cell line) | Reflects parental tumor genetics |
Data compiled from multiple sources.[2][4][6][7][8][9][10][11] Tumor incidence, multiplicity, and latency can vary significantly based on the specific experimental protocol.
Experimental Protocols
This compound (AOM)/Dextran Sulfate Sodium (DSS) Induced Colitis-Associated Cancer Model
This protocol is adapted from several sources and describes a common method for inducing colitis-associated colorectal cancer in mice.[8][12]
Materials:
-
This compound (AOM) (Sigma-Aldrich, A5486)
-
Dextran sulfate sodium (DSS) salt (MP Biomedicals, 160110, MW 36-50 kDa)
-
Sterile 0.9% saline
-
6-8 week old mice (e.g., C57BL/6 or Balb/c)
Procedure:
-
AOM Injection (Day 0):
-
Prepare a 1 mg/mL working solution of AOM in sterile saline.
-
Administer a single intraperitoneal (IP) injection of AOM at a dose of 10 mg/kg body weight.
-
-
DSS Administration (Cycle 1):
-
One week after AOM injection (Day 7), replace the drinking water with a 2.5% (w/v) DSS solution.
-
Provide the DSS solution for 5-7 consecutive days.
-
-
Recovery Period:
-
After the DSS cycle, provide regular autoclaved drinking water for 14 days.
-
-
Subsequent DSS Cycles:
-
Repeat the DSS administration and recovery periods for a total of two to three cycles.
-
-
Monitoring:
-
Monitor mice regularly for weight loss, signs of colitis (diarrhea, rectal bleeding), and general health.
-
-
Endpoint:
-
Mice are typically euthanized between 7 and 12 weeks after the initial AOM injection for tumor analysis. The colon is excised, flushed, and opened longitudinally to count and measure tumors.
-
Genetically Engineered Model: ApcMin/+ Mice
The ApcMin/+ mouse model harbors a germline mutation in the Apc gene, leading to the spontaneous development of multiple intestinal neoplasia.
Procedure:
-
Animal Husbandry:
-
ApcMin/+ mice (typically on a C57BL/6J background) are bred and maintained under specific pathogen-free conditions.
-
Genotyping is performed to confirm the presence of the Min allele.
-
-
Tumor Development:
-
Mice spontaneously develop intestinal adenomas, with the majority located in the small intestine.
-
Tumor burden increases with age.
-
-
Experimental Interventions (Optional):
-
To accelerate or modify tumorigenesis, ApcMin/+ mice can be treated with carcinogens like AOM or inflammatory agents like DSS.[12]
-
Dietary interventions can also be used to study the impact of specific nutrients on tumor development.
-
-
Endpoint:
-
Mice are typically euthanized between 15 and 20 weeks of age, or when they show signs of distress (e.g., weight loss, anemia).
-
The entire intestinal tract is excised, flushed, and opened to count and measure polyps.
-
Orthotopic Xenograft Model
This model involves the implantation of human colorectal cancer cells or patient-derived xenograft (PDX) tissue into the corresponding organ (colon or cecum) of an immunodeficient mouse.[5][13]
Materials:
-
Human colorectal cancer cell line or patient-derived tumor tissue
-
Immunodeficient mice (e.g., NOD/SCID, NSG)
-
Surgical instruments
-
Anesthesia
Procedure:
-
Cell/Tissue Preparation:
-
Cultured CRC cells are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
Patient-derived tumor tissue is minced into small fragments.
-
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small abdominal incision to expose the cecum or colon.
-
Carefully inject the cell suspension into the subserosal layer of the cecal or colonic wall, or suture a small tumor fragment to the serosal surface.
-
Return the organ to the abdominal cavity and close the incision.
-
-
Tumor Growth Monitoring:
-
Tumor growth can be monitored non-invasively using bioluminescence or fluorescence imaging (if cells are labeled) or by periodic ultrasound or MRI.
-
Monitor the mice for signs of tumor burden, such as weight loss or abdominal distension.
-
-
Endpoint:
-
Mice are euthanized when tumors reach a predetermined size or when they show signs of significant morbidity.
-
The primary tumor and metastatic sites (e.g., liver, lungs) are harvested for analysis.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
The this compound model, particularly in combination with DSS, remains a valuable and widely used tool for studying colorectal carcinogenesis, especially in the context of inflammation. Its reproducibility and relatively short latency period are significant advantages. However, researchers must be mindful of its limitations, including the lack of metastasis and its specific molecular signature.
The choice of a preclinical model should be guided by the specific research question. For studies focused on the initiation of sporadic CRC with a defined set of mutations, the AOM model is suitable. For investigating colitis-associated cancer, the AOM/DSS model is the gold standard. To study the role of specific genetic mutations in a more controlled manner, genetically engineered models like the ApcMin/+ mouse are invaluable. Finally, for preclinical evaluation of therapeutics in a model that more closely mimics the genetic diversity and metastatic potential of human disease, orthotopic xenograft models, especially those using patient-derived tissues, are the most clinically relevant option. This guide provides the foundational information to make an informed decision on the most appropriate model for your colorectal cancer research.
References
- 1. A surgical orthotopic xenograft approach with immune response for colorectal cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Models for Application in Colorectal Cancer: Understanding the Pathogenesis and Relevance to the Human Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Mouse models of colorectal cancer: Past, present and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Increased Incidence of Colon Tumors in AOM-Treated Apc1638N/+ Mice Reveals Higher Frequency of Tumor Associated Neutrophils in Colon Than Small Intestine [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | An Orthotopic Patient-Derived Xenograft (PDX) Model Allows the Analysis of Metastasis-Associated Features in Colorectal Cancer [frontiersin.org]
A Comparative Guide to Chemical Carcinogens for Inducing Colon Cancer: Azoxymethane and Alternatives
For researchers in oncology and drug development, selecting the appropriate chemical carcinogen to induce colon cancer in preclinical models is a critical decision that influences the translational relevance of their findings. Azoxymethane (AOM) has emerged as a widely utilized and potent carcinogen for this purpose. This guide provides an objective comparison of AOM with other chemical carcinogens, supported by experimental data, detailed methodologies, and visualization of key biological pathways and workflows.
Overview of Chemical Carcinogens for Colon Cancer Induction
Chemically induced colon cancer models in rodents are invaluable for studying the pathogenesis of colorectal cancer (CRC) and for the preclinical evaluation of novel therapeutics.[1] These models aim to recapitulate the histopathological and molecular characteristics of human CRC. The choice of carcinogen determines the tumor characteristics, latency period, and the specific type of CRC being modeled (e.g., sporadic vs. colitis-associated).
This compound (AOM)
AOM is a potent and specific colon carcinogen that is a metabolic derivative of 1,2-dimethylhydrazine (DMH).[2][3] It is widely used due to its high reproducibility and the ability to induce tumors that closely mirror the adenoma-carcinoma sequence seen in human sporadic CRC.[4][5] AOM requires metabolic activation in the liver by cytochrome P450 2E1 (CYP2E1) to form its ultimate carcinogenic metabolite, methylazoxymethanol (MAM).[5][6] MAM is a highly reactive alkylating agent that methylates DNA, leading to G:C to A:T transition mutations.[5]
1,2-Dimethylhydrazine (DMH)
DMH is a precursor to AOM and has a longer history of use in colon carcinogenesis studies.[3][7] Like AOM, it reliably induces colon tumors in rodents.[8] However, AOM is generally considered more potent and stable in dosing solutions compared to DMH.[3]
Dextran Sulfate Sodium (DSS) in Combination with AOM
To model colitis-associated cancer (CAC), AOM is frequently used in combination with DSS, a chemical that induces colonic inflammation.[9][10] This combined AOM/DSS model dramatically shortens the tumor latency period and results in the development of multiple tumors, primarily in the distal colon.[4] The resulting tumors exhibit features of inflammation-driven carcinogenesis.[11]
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and Methylnitrosourea (MNU)
MNNG and MNU are direct-acting alkylating agents that do not require metabolic activation.[3][12] They are typically administered intrarectally to induce tumors specifically in the distal colon and rectum.[4] While effective, the intrarectal administration can be technically challenging.[3]
Heterocyclic Amines (HCAs)
HCAs, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are found in cooked meats and can induce colon tumors in rodents, though typically with a lower incidence and longer latency compared to AOM.[4]
Comparative Data of Chemical Carcinogens
The following table summarizes key comparative data for commonly used chemical carcinogens in colon cancer induction.
| Carcinogen | Typical Dosage and Administration | Tumor Latency | Tumor Location | Key Molecular Alterations | Model Type |
| This compound (AOM) | 10-20 mg/kg body weight, intraperitoneal (i.p.) injection, weekly for 4-6 weeks.[13][14] | 20-30 weeks.[4] | Primarily distal colon.[5] | Mutations in β-catenin, K-ras; loss of Apc protein expression.[1][5] | Sporadic CRC |
| AOM + DSS | Single i.p. injection of AOM (10-12.5 mg/kg), followed by cycles of DSS (1-3%) in drinking water.[15][16] | 10-15 weeks.[4] | Distal and medial colon.[11] | Similar to AOM alone, with a strong inflammatory component (increased TNF-α, IL-6).[11] | Colitis-Associated Cancer (CAC) |
| 1,2-Dimethylhydrazine (DMH) | 20-40 mg/kg body weight, subcutaneous (s.c.) or i.p. injection, weekly for up to 20 weeks.[2][4] | 20-30 weeks.[4] | Colon. | K-ras mutations.[4] | Sporadic CRC |
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Intrarectal administration of 2 mg/dose, multiple doses over 2 weeks.[17][18] | Variable, dependent on dose and frequency. | Distal colon and rectum.[3] | DNA alkylation. | Sporadic CRC |
| Methylnitrosourea (MNU) | Intrarectal injection of 1-3 mg/rat weekly for 5 months.[12] | >20 weeks. | Distal colon and rectum.[12] | DNA alkylation. | Sporadic CRC |
Experimental Protocols
AOM-Induced Sporadic Colon Cancer Protocol
This protocol is adapted from studies using AOM to induce sporadic colon cancer in mice.
-
Animal Model: Male C57BL/6J or A/J mice, 6-8 weeks old.[19]
-
Carcinogen Preparation: Dissolve this compound (AOM) in sterile saline to a final concentration of 2 mg/mL.
-
Administration: Administer AOM via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight, once a week for six consecutive weeks.[20]
-
Monitoring: Monitor animal weight and health status weekly.
-
Termination: Euthanize mice approximately 30 weeks after the first AOM injection.[20]
-
Tissue Collection and Analysis: Dissect the entire colon, flush with phosphate-buffered saline (PBS), and open longitudinally. Count and measure the size of all visible tumors. Fix tissues in 10% neutral buffered formalin for histopathological analysis.
AOM/DSS-Induced Colitis-Associated Cancer Protocol
This protocol is a common method for inducing colitis-associated cancer.[15][21][22]
-
Animal Model: Male C57BL/6J or Balb/c mice, 8-10 weeks old.[15]
-
Carcinogen Administration: On day 0, administer a single i.p. injection of AOM at 10 mg/kg body weight.[15]
-
DSS Administration (Cycle 1): From day 7 to day 14, provide 2.5% (w/v) DSS in the drinking water ad libitum.[15]
-
Recovery (Cycle 1): From day 14 to day 24, replace DSS water with regular drinking water.[15]
-
DSS Administration (Cycle 2): From day 24 to day 31, provide 2.5% DSS in the drinking water.[15]
-
Recovery (Cycle 2): From day 31 to day 41, provide regular drinking water.[15]
-
DSS Administration (Cycle 3): From day 41 to day 48, provide 2.5% DSS in the drinking water.[15]
-
Final Recovery and Observation: From day 48 onwards, provide regular drinking water until the experimental endpoint, typically around 15-16 weeks from the start.[15]
-
Monitoring and Endpoint: Monitor mice for weight loss and signs of colitis. Euthanize at the pre-determined endpoint for colon collection and analysis as described in the sporadic model.
Signaling Pathways in AOM-Induced Carcinogenesis
AOM-induced colon carcinogenesis involves the deregulation of several key signaling pathways that are also implicated in human CRC.
AOM Metabolism and DNA Adduct Formation
AOM is metabolically activated to MAM, which then forms DNA adducts, primarily O6-methylguanine (O6-MEG).[5] This leads to G:C to A:T transversions, initiating mutations in critical genes.
Key Mutated Signaling Pathways
The mutations induced by AOM frequently target key signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
-
Wnt/β-catenin Pathway: Mutations in the β-catenin gene (Ctnnb1) are a common initiating event in AOM-induced tumors.[5] These mutations prevent the degradation of β-catenin, leading to its nuclear accumulation and the activation of target genes like c-myc and cyclin D1, which drive cell proliferation.[5]
-
K-ras Pathway: Activating mutations in the K-ras gene are also frequently observed in AOM-induced colon tumors.[4] This leads to the constitutive activation of downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, promoting cell survival and proliferation.[6]
-
TGF-β Pathway: Inactivation of the TGF-β signaling pathway, often through mutations in its receptors, can contribute to tumor progression by allowing cells to escape its growth-inhibitory effects.[5][6]
Experimental Workflow for AOM/DSS Model
The following diagram illustrates the typical experimental workflow for the AOM/DSS colitis-associated cancer model.
Conclusion
This compound is a robust and widely accepted chemical carcinogen for inducing both sporadic and colitis-associated colon cancer in rodent models. Its advantages include high tumor incidence, reproducibility, and the development of tumors with molecular characteristics relevant to human CRC. When compared to its precursor, DMH, AOM offers greater potency. For modeling colitis-associated cancer, the combination of AOM with DSS provides an accelerated and clinically relevant model. Other carcinogens like MNNG and MNU offer an alternative for inducing tumors in the distal colon, although their administration method can be more complex. The choice of carcinogen should be guided by the specific research question, the desired tumor characteristics, and the type of colorectal cancer being modeled. This guide provides the foundational information for researchers to make an informed decision and to design rigorous and reproducible preclinical studies in colon cancer.
References
- 1. AOM-induced mouse colon tumors do not express full-length APC protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. The signal pathways in this compound-induced colon cancer and preventive implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Morphological and molecular alterations in 1,2 dimethylhydrazine and this compound induced colon carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Model for Colitis-Associated Cancer of the Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer [PeerJ] [peerj.com]
- 13. academic.oup.com [academic.oup.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 19. Induction of colorectal carcinogenesis in the C57BL/6J and A/J mouse strains with a reduced DSS dose in the AOM/DSS model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Cross-Study Comparison of Azoxymethane Protocols for Colorectal Cancer Induction
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Azoxymethane-Induced Colorectal Cancer Models
This compound (AOM), a potent colon-specific carcinogen, is a cornerstone in preclinical colorectal cancer (CRC) research. Its administration to laboratory animals, primarily mice and rats, effectively recapitulates key stages of human colorectal tumorigenesis. However, the versatility of AOM has led to a wide array of experimental protocols, varying in dosage, administration route, frequency, and the use of co-administered inflammatory agents. This guide provides a comprehensive comparison of common AOM protocols, supported by experimental data, to aid researchers in selecting the most appropriate model for their specific research questions.
Data Presentation: A Comparative Overview of AOM Protocols
The efficacy of AOM in inducing colorectal tumors is significantly influenced by the chosen protocol. Below, we summarize quantitative data from various studies to highlight these differences. Two main approaches are prevalent: AOM-only protocols, which model sporadic CRC, and AOM combined with the inflammatory agent dextran sodium sulfate (DSS), which models colitis-associated cancer (CAC).
AOM-Only Protocols
These protocols typically involve repeated administrations of AOM over several weeks to induce tumor formation. The latency period for tumor development is generally longer compared to AOM/DSS models.
| Animal Model | AOM Dose (mg/kg) | Administration Route & Frequency | Tumor Incidence (%) | Tumor Multiplicity (per animal) | Latency (weeks) | Reference |
| A/J Mice | 10 | i.p., once/week for 8 weeks | High | 36.4 ± 2.4 | 25 | [1] |
| SWR/J Mice | 10 | i.p., once/week for 8 weeks | High | 16.3 ± 1.1 | 25 | [1] |
| FVB/N Mice | 10 | i.p., once/week for 4 weeks | High | 3.6 | 20 | [2] |
| A/J Mice | 10 | i.p. or s.c., once/week for 4 weeks | 100 | ~5-7 | 24 | [3] |
| SWR/J Mice | 10 | i.p. or s.c., once/week for 8 weeks | 100 | ~7-8 | 24 | [3] |
| Fisher 344 Rats | 15 | s.c., once/week for 2 weeks | N/A (ACF study) | N/A (ACF study) | 16 | [4][5] |
i.p. - intraperitoneal; s.c. - subcutaneous; ACF - Aberrant Crypt Foci
AOM/DSS Protocols
The combination of AOM with DSS dramatically accelerates tumorigenesis by introducing a chronic inflammatory component. This model is particularly relevant for studying the link between inflammation and cancer.
| Animal Model | AOM Dose (mg/kg) | DSS Concentration & Duration | Tumor Incidence (%) | Tumor Multiplicity (per animal) | Latency (weeks) | Reference |
| BALB/c Mice | 10 (single dose) | 1% for 4 days | 100 | 7.7 ± 4.3 | 18 | [6][7] |
| C57BL/6N Mice | 10 (single dose) | 1% for 4 days | 50 | 1.0 ± 1.2 | 18 | [6][7] |
| Swiss Webster Mice | 7.4 (single dose) | 1.5% for 7 days (3 cycles) | Not specified | Not specified | 57 days | [8] |
| BALB/c Mice | 12 (single dose) | 2.5% for 7 days (3 cycles) | Not specified | Not specified | 70 days | [8] |
| C57BL/6J Mice | 12.5 (single dose) | 2.5% for 7 days (3 cycles) | Not specified | Not specified | 84 days | [8] |
| ICR Mice | 10 (single dose) | 2% for 7 days | 100 | Not specified | 12 | [8] |
Experimental Protocols: Detailed Methodologies
Reproducibility in AOM-induced carcinogenesis studies hinges on meticulous adherence to established protocols. Below are detailed methodologies for key experiments cited in this guide.
AOM-Only Induced Colon Carcinogenesis in Mice
This protocol is adapted from studies on AOM-induced tumorigenesis in susceptible mouse strains.[1][2][3]
Materials:
-
This compound (AOM) (Sigma-Aldrich, CAS 25843-45-2)
-
Sterile 0.9% saline
-
6-8 week old male mice (e.g., A/J, SWR/J, FVB/N strains)
-
Standard laboratory animal diet and housing
Procedure:
-
AOM Preparation: Prepare a working solution of AOM in sterile saline at a concentration of 1 mg/mL. Handle AOM with extreme caution in a chemical fume hood, using appropriate personal protective equipment, as it is a potent carcinogen.
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
AOM Administration: Administer AOM via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a dose of 10 mg/kg body weight. Injections are typically given once a week for a period of 4 to 8 weeks.
-
Monitoring: Monitor the animals' health status, including body weight, at least twice a week.
-
Termination and Tissue Collection: At the designated experimental endpoint (e.g., 20-25 weeks after the first AOM injection), euthanize the mice.
-
Tumor Assessment: Carefully dissect the entire colon, flush with phosphate-buffered saline (PBS), and open longitudinally. Count the number of tumors and measure their size.
-
Histopathological Analysis: Fix the colon tissue in 10% neutral buffered formalin for histopathological confirmation of tumor type and grade.
AOM/DSS Induced Colitis-Associated Cancer in Mice
This protocol, which rapidly induces colon tumors, is based on a widely used model of colitis-associated cancer.[6][8][9]
Materials:
-
This compound (AOM)
-
Dextran sodium sulfate (DSS) (MW 36,000-50,000)
-
Sterile 0.9% saline
-
6-8 week old male mice (e.g., BALB/c, C57BL/6 strains)
-
Standard laboratory animal diet and housing
Procedure:
-
AOM Preparation and Administration: On day 0, administer a single i.p. injection of AOM at a dose of 10-12.5 mg/kg body weight.
-
DSS Administration (First Cycle): One week after the AOM injection (day 7), replace the drinking water with a 1.5-2.5% (w/v) DSS solution. Provide the DSS solution for 5-7 consecutive days.
-
Recovery Period: After the DSS treatment, provide the mice with regular drinking water for a recovery period of 14 days.
-
Subsequent DSS Cycles: Repeat the cycle of DSS administration followed by a recovery period for a total of three cycles.
-
Monitoring: Monitor the mice for clinical signs of colitis, such as weight loss, diarrhea, and blood in the stool, particularly during and immediately after DSS administration.
-
Termination and Tissue Collection: Euthanize the mice at the end of the study, typically between 10 to 18 weeks after the initial AOM injection.
-
Tumor Assessment and Histopathology: Perform tumor assessment and histopathological analysis as described in the AOM-only protocol.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
AOM Carcinogenesis Signaling Pathway
The carcinogenic effects of AOM are mediated through its metabolic activation and subsequent interaction with key cellular signaling pathways that regulate cell proliferation, survival, and differentiation.
Caption: AOM is metabolized to MAM, which causes DNA methylation, leading to mutations in genes like K-ras and β-catenin and subsequent activation of pro-tumorigenic signaling pathways.
Experimental Workflow for AOM/DSS Model
The AOM/DSS model follows a well-defined timeline of carcinogen initiation and inflammatory promotion.
Caption: A typical AOM/DSS experimental workflow involves a single AOM injection followed by three cycles of DSS administration and recovery periods.
References
- 1. This compound-induced colon tumors and aberrant crypt foci in mice of different genetic susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary analysis of this compound induced colon tumors in inbred mice commonly used as transgenic/knockout progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of this compound-induced Colonic Aberrant Crypt Foci Formation by Silibinin in Male Fisher 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AOM/DSS murine model for the study of colon carcinogenesis: From pathways to diagnosis and therapy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain differences in the susceptibility to this compound and dextran sodium sulfate-induced colon carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Murine models of colorectal cancer: the this compound (AOM)/dextran sulfate sodium (DSS) model of colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azoxymethane: A Guide for Laboratory Professionals
For Immediate Reference: Azoxymethane (AOM) is a highly toxic, carcinogenic, mutagenic, and flammable chemical. All waste generated from its use is considered hazardous and must be disposed of following stringent safety protocols. Under no circumstances should AOM waste be disposed of in sinks or regular trash receptacles.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.
Safety and Handling Overview
This compound is a potent carcinogen that requires careful handling in a controlled environment.[1][2][3] It is fatal if swallowed and can cause skin and serious eye irritation.[1] Due to its volatility and flammability, it must be handled within a certified chemical fume hood or a Class II, B2 Biological Safety Cabinet.[4][5]
Key Hazard Information
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral | Fatal if swallowed (Category 2) | [1] |
| Carcinogenicity | May cause cancer (Category 1B) | [1][2] |
| Flammable Liquid | Flammable liquid and vapor (Category 3) | [1] |
| Skin Irritation | Causes skin irritation (Category 2) | [1] |
| Eye Irritation | Causes serious eye irritation (Category 2) | [1] |
| Flash Point | 24 °C (75.2 °F) |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound and its associated waste.
| PPE Item | Specification | Source |
| Gloves | Double nitrile gloves or chemotherapy-resistant gloves. | [3][4][5] |
| Protective Clothing | Chemotherapy gown or lab coat. | [4][5] |
| Eye Protection | ANSI-approved safety glasses or goggles; a face shield is recommended if there is a splash hazard. | [4][5] |
| Respiratory Protection | A respirator with organic vapor cartridges may be necessary if engineering controls are unavailable. | [5] |
| Other | Disposable shoe covers and hair bonnet. | [4] |
This compound Disposal Protocol
The primary method for this compound disposal is segregation and collection as hazardous chemical waste. Chemical inactivation for bulk solutions is not a standard laboratory procedure; waste must be handled by certified hazardous waste management services.
Step 1: Waste Segregation at the Point of Generation
-
All materials that come into contact with this compound must be considered hazardous waste.[1][4]
-
This includes, but is not limited to:
Step 2: Waste Collection and Containment
-
Liquid Waste: Collect unused this compound solutions in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: Place all contaminated solid materials (e.g., gloves, absorbent pads, empty vials) into a dedicated waste bag.[1] It is often recommended to double-bag this waste.[4] These bags should then be placed in a designated "chemotherapeutic waste" container, often colored yellow.[4]
-
Sharps Waste: Dispose of all contaminated syringes and needles immediately into a puncture-proof and leak-proof sharps container specifically designated for this compound waste.[1][4] Do not recap needles.[1][3]
-
Animal Waste: Bedding from animals treated with this compound should be handled as hazardous waste for a specified period (ranging from 48 hours to 10 days post-administration).[3][5] Animal carcasses must be placed in sealed, leak-proof containers for professional disposal.[4]
Step 3: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., toxic, flammable, carcinogen).[1]
-
Store waste containers in a designated, secure area away from ignition sources, and in accordance with institutional guidelines.
Step 4: Scheduling Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) or Risk Management and Safety (RMS) department to schedule a pickup for the hazardous waste.[4]
Decontamination and Spill Management
Work Surface Decontamination:
-
After handling this compound, clean and decontaminate all work surfaces.
-
First, wipe surfaces with a detergent and water solution.[1]
-
Follow this with a 10% bleach solution, allowing it to remain in contact with the surface for at least 3-5 minutes.[4]
-
Rinse the surface thoroughly with water.[1]
Spill Procedures:
-
Minor Spills:
-
Major Spills:
Disposal Workflow Diagram
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azoxymethane
For researchers and scientists in the field of drug development, the safe handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for working with Azoxymethane (AOM), a widely used carcinogen in colon cancer research.[1] Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.
This compound is a highly toxic and carcinogenic compound that requires stringent safety protocols.[2] It is also volatile and flammable, necessitating careful management of the work environment.[3] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, emergency response, and disposal plans to support your institution's safety standards and build a culture of trust and responsibility in the laboratory.
Personal Protective Equipment (PPE) Requirements
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE, compiled from multiple safety data sheets and handling procedures.
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves or other compatible chemical-resistant gloves.[2][4] | Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.[4] |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | Protects eyes from splashes and aerosols.[5] |
| Body Protection | A lab coat, suit, or scrubs.[3] For lower arm protection, sleeve covers or securing gloves over the sleeves of the lab coat are recommended.[4] | Minimizes skin exposure to accidental spills. |
| Footwear | Closed-toe shoes.[3] | Protects feet from spills and falling objects. |
| Respiratory Protection | A respirator with organic vapor cartridges is necessary if engineering controls like a fume hood are unavailable.[3] For spills, a supplied-air respirator (SCBA) may be required.[3] | This compound is volatile, and inhalation is a primary route of exposure.[3] |
Operational Plan: From Preparation to Animal Handling
1. Preparation of this compound Solution:
-
Engineering Controls: All preparation activities, including opening containers, weighing, and reconstituting the compound, must be conducted within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet (BSC).[3][4][6] The work area should be lined with a disposable plastic-backed absorbent pad.[6][7]
-
Aliquotting and Storage: Prepare only the necessary amount of AOM solution.[7] Aliquot the solution into leak-proof, screw-cap tubes.[7] These tubes should be clearly labeled with the chemical name and hazard warnings and stored in a secondary container in a refrigerator.[7]
2. Transportation:
-
When moving AOM solutions, the primary tubes must be placed within a zipper bag inside a labeled, sealed, and non-breakable secondary container to prevent spills.[4][7]
3. Administration to Animals:
-
All animal injections must be performed within a certified BSC.[7]
-
Use Luer-lock syringes to prevent needle detachment and leakage.[7]
-
To avoid needle-stick injuries, do not recap needles.[4][7] Immediately dispose of used syringes in a designated sharps container for this compound waste.[7]
4. Animal Housing and Handling:
-
Animals treated with this compound are considered hazardous for at least 10 days post-injection, as they can excrete and exhale the compound.[3]
-
House animals in filter-top cages within a negative pressure individually ventilated cage (IVC) system.[4]
-
Cages must be clearly marked with a biohazard sign and the name of the chemical.[4]
-
When handling animals or changing cages, do so within a BSC and use forceps to minimize direct contact.[7]
Emergency Procedures
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[3][8] Seek medical attention.[7]
-
Eye Contact: Flush eyes with water for a minimum of 15 minutes and seek immediate medical attention.[3][8]
-
Inhalation: Move to an area with fresh air and seek medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Spill Response:
A clear and immediate response plan is critical in the event of a spill. The following workflow outlines the necessary steps.
Caption: Workflow for handling an this compound spill.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Unused this compound solutions must be collected in a designated, sealed, and labeled hazardous chemical waste container.[8]
-
Solid Waste: This includes contaminated PPE, absorbent pads, and animal bedding.[7] All solid waste should be double-bagged and placed in a designated hazardous waste container.[6] Animal carcasses are to be placed in leak-proof containers and stored appropriately for hazardous waste pickup.[6]
-
Sharps: Contaminated needles and syringes must be disposed of in a puncture-proof sharps container specifically designated for this compound waste.[7]
Never dispose of this compound or contaminated materials in general laboratory trash or down the sink.[6] All waste streams must be handled and disposed of by trained personnel or a certified hazardous waste management service.[5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 3. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 4. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. research.auburn.edu [research.auburn.edu]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 8. safety.net.technion.ac.il [safety.net.technion.ac.il]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
